ATTO 590
Description
Properties
Molecular Formula |
C37H39ClN2O9 |
|---|---|
Molecular Weight |
691.2 g/mol |
IUPAC Name |
4-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzene-1,3-dicarboxylic acid perchlorate |
InChI |
InChI=1S/C37H38N2O5.ClHO4/c1-9-38-29-16-31-27(14-24(29)20(3)18-36(38,5)6)33(23-12-11-22(34(40)41)13-26(23)35(42)43)28-15-25-21(4)19-37(7,8)39(10-2)30(25)17-32(28)44-31;2-1(3,4)5/h11-19H,9-10H2,1-8H3,(H-,40,41,42,43);(H,2,3,4,5) |
InChI Key |
PWZJEXGKUHVUFP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ATTO 590: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
ATTO 590, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool in a wide array of life science and drug discovery applications. Its exceptional photophysical characteristics, including strong absorption, high fluorescence quantum yield, and robust photostability, make it a preferred choice for advanced imaging and analytical techniques. This in-depth technical guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols for its use, and visualizations of relevant experimental workflows.
Core Spectral and Photophysical Characteristics
This compound is characterized by its bright, orange-red fluorescence and remarkable stability. As supplied, it typically consists of a mixture of two isomers with virtually identical spectral properties.[1] The dye is moderately hydrophilic, ensuring its utility in aqueous environments common to biological experiments.[1]
Quantitative Spectral Data
The key spectral and photophysical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 593 - 594 nm | [2][3] |
| Emission Maximum (λem) | 622 - 624 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | 0.80 (80%) | [2][4] |
| Fluorescence Lifetime (τ) | 3.7 ns | [2][4] |
| Recommended Excitation Range | 575 - 610 nm | [1] |
Key Characteristics and Considerations
-
High Photostability and Thermal Stability: this compound exhibits remarkable resistance to photobleaching and thermal degradation, making it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[1]
-
pH Sensitivity: While generally stable, the fluorescence of rhodamine dyes can be influenced by pH. For amine-reactive conjugations using NHS esters, a pH range of 8.0-9.0 is optimal for the labeling reaction.[5]
-
Applications: The robust properties of this compound lend it to a diverse range of applications, including:
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.
Protein Labeling with this compound NHS Ester
This protocol outlines the covalent labeling of proteins via primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester derivative of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute will be the this compound-labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of this compound (~594 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[5]
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.[5]
Staining of F-Actin with this compound-Phalloidin
This protocol describes the visualization of filamentous actin (F-actin) in fixed cells using a phalloidin (B8060827) conjugate of this compound.
Materials:
-
Cells cultured on coverslips
-
Fixation Solution: 3-4% formaldehyde (B43269) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Solution: 1% BSA in PBS
-
This compound-phalloidin stock solution (e.g., 10 µM in methanol)
-
PBS
-
Mounting medium
Procedure:
-
Cell Fixation: Fix the cells with the fixation solution for 10-30 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with the permeabilization buffer for 3-5 minutes.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with the blocking solution for 20-30 minutes.
-
Staining: Dilute the this compound-phalloidin stock solution to the desired working concentration (typically 1:100 to 1:1000) in PBS (or blocking solution). Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
ATTO 590: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectroscopic properties of the fluorescent dye ATTO 590. It includes quantitative data, experimental protocols for its use in key applications, and visualizations of experimental workflows and concepts.
Core Spectroscopic and Photophysical Properties of this compound
This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photo-stability.[1][2][3] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy techniques like PALM, dSTORM, and STED, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][2][3] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical absorption and fluorescence characteristics.[1][2]
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 nm | [3][4] |
| Emission Maximum (λem) | 622 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [4] |
| Fluorescence Lifetime (τ) | 3.7 ns | [4] |
Experimental Protocols
General Protocol for Measuring Excitation and Emission Spectra
This protocol outlines the general steps for determining the excitation and emission spectra of a fluorescent dye like this compound, adapted from standard spectrofluorometric methods for rhodamine dyes.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound dye
-
Ethanol (B145695) (spectroscopic grade)
-
Micropipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in spectroscopic grade ethanol. The concentration should be in the micromolar range to avoid inner filter effects.
-
Preparation of Working Solution: Dilute the stock solution with ethanol to a final concentration in the nanomolar range, ensuring the absorbance at the excitation maximum is below 0.05 to maintain a linear relationship between fluorescence and concentration.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (around 622 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 610 nm).
-
The resulting spectrum will show the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (around 593 nm).
-
Scan a range of emission wavelengths (e.g., 600 nm to 750 nm).
-
The resulting spectrum will show the emission maximum (λem).
-
-
Data Analysis: Normalize the spectra to the peak intensity for clear visualization.
Protocol for Labeling Proteins with this compound NHS-Ester
This protocol details the conjugation of this compound NHS-ester to primary amines on a protein.
Materials:
-
This compound NHS-ester
-
Protein to be labeled (in an amine-free buffer)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching buffer to stop the reaction and hydrolyze any remaining NHS-ester. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from the free dye using a gel filtration column.
Protocol for Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of an this compound-conjugated secondary antibody for immunofluorescence imaging.
Materials:
-
Fixed cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (specific to the target protein)
-
This compound-conjugated secondary antibody (specific to the primary antibody species)
-
Mounting medium with DAPI
Procedure:
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, incubate the cells with permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound.
Visualizations
Caption: Workflow for Protein Labeling with this compound NHS-Ester.
Caption: General Workflow for Immunofluorescence Staining.
Caption: Principle of STED Microscopy with this compound.
References
- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
ATTO 590: A Comprehensive Technical Guide to its Core Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core photophysical properties of the fluorescent dye ATTO 590. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques. This guide focuses on two key parameters: the fluorescence quantum yield and the molar extinction coefficient, providing both quantitative data and the experimental protocols for their determination.
Core Photophysical Data of this compound
This compound is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield and strong absorption, making it a popular choice for a variety of applications in the life sciences.[1][2] Its key spectral characteristics are summarized in the table below. The dye is often available in various reactive forms (e.g., NHS ester, maleimide) for covalent labeling of biomolecules such as proteins and nucleic acids.[2][3] The spectroscopic properties of these derivatives are generally identical to the parent dye.
| Property | Value | Unit | References |
| Molar Extinction Coefficient (ε) | 120,000 | M⁻¹cm⁻¹ | [1][2][4][5][6][7] |
| Fluorescence Quantum Yield (η) | 80 (0.80) | % | [1][2][5][6][7] |
| Absorption Maximum (λ_abs_) | 593 - 594 | nm | [1][2][4][6] |
| Emission Maximum (λ_em_) | 621 - 622 | nm | [2][5][6][8] |
| Fluorescence Lifetime (τ) | 3.7 | ns | [5][6] |
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for the quantitative analysis of fluorescence-based assays. Below are detailed methodologies for measuring these fundamental parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light passing through it.[9]
Materials and Equipment:
-
Spectrophotometer
-
Calibrated cuvettes with a known path length (typically 1 cm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, PBS) of spectroscopic grade
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare a Dilution Series: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λ_max_ ≈ 593 nm) using the spectrophotometer. A solvent-only sample should be used as a blank.
-
Plot a Calibration Curve: Plot the measured absorbance values against the corresponding molar concentrations.
-
Calculate the Extinction Coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_f_) is the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common approach.[10]
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
A quantum yield standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95)
-
Spectroscopic grade solvents
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_f,sample_) can be calculated using the following equation:
Φ_f,sample_ = Φ_f,std_ × (Slope_sample_ / Slope_std_) × (n_sample_² / n_std_²)
where:
-
Φ_f,std_ is the quantum yield of the standard.
-
Slope_sample_ and Slope_std_ are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample_ and n_std_ are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Applications and Workflows
This compound is a versatile dye used in a wide range of advanced fluorescence microscopy techniques. Below are diagrams illustrating its application in Stimulated Emission Depletion (STED) microscopy and Fluorescence In Situ Hybridization (FISH).
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. app.fluorofinder.com [app.fluorofinder.com]
- 6. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Photostability and Thermal Stability of ATTO 590
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the photostability and thermal stability characteristics of the fluorescent dye ATTO 590. It is intended to offer researchers and professionals in drug development the necessary information to effectively utilize this fluorophore in their experimental designs. This document summarizes key performance data, outlines detailed experimental protocols for stability assessment, and provides visual workflows to facilitate understanding and implementation.
Introduction to this compound
This compound is a fluorescent label from the rhodamine class of dyes.[1][2][3][4] It is recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2][3][4][5] These characteristics make it a versatile tool for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3][4] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 575-610 nm range.[2]
Optical and Physical Properties
The fundamental spectroscopic properties of this compound are critical for designing experiments and selecting appropriate instrumentation.
| Property | Value | Source |
| Excitation Maximum (λabs) | 593 nm | [1][4][5] |
| Emission Maximum (λfl) | 622 nm | [1][4][5] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][4][5] |
| Fluorescence Quantum Yield (ηfl) | 80 % | [1][4][5] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][4][5] |
Photostability of this compound
Photostability refers to a fluorophore's ability to resist photochemical destruction (photobleaching) upon exposure to excitation light. High photostability is crucial for quantitative imaging and for experiments requiring prolonged or intense illumination. ATTO dyes are known for their enhanced photostability due to a rigid chromophore structure that minimizes photobleaching.[6] this compound, in particular, is often recommended as a more photostable substitute for other dyes in its spectral range, such as Alexa Fluor® 594.[7]
While manufacturer data sheets consistently describe this compound as having high photostability, specific quantitative metrics like photobleaching quantum yield are highly dependent on the experimental environment.[1][2][5] Factors such as illumination intensity, wavelength, exposure duration, and the chemical environment (e.g., buffer composition, presence of oxygen) can significantly influence photobleaching rates.[8][9] Therefore, it is recommended that researchers perform their own photostability comparisons under conditions that closely mimic their intended experimental setup.[8]
Experimental Protocol: Measuring Photostability
This protocol describes a general method for quantifying the photostability of this compound-conjugated molecules (e.g., proteins, antibodies) using time-lapse microscopy.
Objective: To determine the photobleaching rate (e.g., fluorescence half-life) of this compound under specific illumination conditions.
Materials:
-
This compound-conjugated sample
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable filter set for this compound (e.g., 561 nm or 594 nm laser line) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Immobilize the this compound-conjugated molecules on a microscope slide. This can be achieved by allowing a solution of the conjugate to adsorb to the glass surface or by using specific surface chemistry for covalent attachment.
-
Wash gently with buffer to remove any unbound molecules.
-
Mount the coverslip with fresh buffer. To minimize environmental variability, consider using an antifade mounting medium if it is compatible with the experimental goals.
-
-
Microscope Setup and Imaging:
-
Select an area of the sample with a uniform distribution of fluorescence.
-
Set the excitation light intensity (laser power or lamp output) to a level representative of your planned experiments. It is crucial to report the light intensity at the sample plane (in W/cm²) for the results to be comparable.[8]
-
Configure the camera for time-lapse acquisition (e.g., one frame every 5-10 seconds). The total acquisition time should be long enough to observe significant fluorescence decay.
-
-
Data Acquisition:
-
Begin continuous illumination of the selected field of view.
-
Acquire a time-lapse series of images, keeping all illumination and camera settings constant throughout the experiment.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) around the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a nearby area with no sample and subtracting this value from the ROI measurements.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
Normalize the intensity data by dividing all values by the initial intensity at time t=0.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. The decay curve can often be fitted to a single or double exponential function to calculate the decay constant.[8][9]
-
Workflow for Photostability Assessment
Caption: Workflow for determining fluorophore photostability.
Thermal Stability of this compound
Thermal stability is the ability of a dye and its conjugate to withstand changes in temperature without degradation or loss of function. ATTO dyes are noted for their thermostability, which allows them to maintain structural and fluorescent integrity during repeated thermal cycling, a key advantage in applications like qPCR.[6] For this compound-labeled proteins, thermal stability is often assessed by monitoring the protein's unfolding process as a function of temperature. The temperature at which 50% of the protein is denatured is known as the melting temperature (Tm). Ligand binding often stabilizes a protein, leading to an increase in its Tm.
Experimental Protocol: Thermal Shift Assay (TSA)
This protocol outlines a fluorescence-based thermal shift assay (also known as Differential Scanning Fluorimetry or DSF) to determine the thermal stability of an this compound-labeled protein.[10][11] This method can also be adapted to use an external dye like SYPRO Orange if the goal is to measure the stability of an unlabeled protein.
Objective: To determine the melting temperature (Tm) of an this compound-labeled protein.
Materials:
-
Purified this compound-labeled protein
-
Buffer solution (e.g., PBS, HEPES; must be amine-free if labeling is done in situ)[12]
-
Real-Time PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient
-
96-well PCR plates
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound-labeled protein in the desired buffer. A typical protein concentration range is 2-32 µM.[13]
-
For comparison, prepare a sample of the unlabeled protein and a buffer-only control.
-
Pipette the samples into the wells of a 96-well PCR plate. Ensure all samples are of the same volume (e.g., 20 µL).[14]
-
Seal the plate securely to prevent evaporation during heating.
-
-
Instrument Setup:
-
Place the plate in the qPCR instrument.
-
Set the instrument to detect fluorescence from this compound (Excitation ~590 nm, Emission ~620 nm). If the instrument does not have a specific channel for this compound, choose the closest available channel (e.g., ROX or Texas Red).
-
Program a temperature ramp, for example, from 25 °C to 99 °C with a ramp rate of 0.05 °C/min or 1 °C/min.[14][15]
-
Set the instrument to acquire fluorescence readings at regular temperature intervals (e.g., every 0.2-1 °C).[15]
-
-
Data Acquisition:
-
Start the thermal melt protocol. The instrument will gradually heat the samples and record the fluorescence intensity at each temperature point.
-
The fluorescence of this compound may change as the protein unfolds. Typically, the fluorescence of many dyes increases as they bind to hydrophobic regions exposed during denaturation, but the behavior of a covalently attached dye may vary and could involve quenching or other changes upon protein unfolding.
-
-
Data Analysis:
-
Plot the recorded fluorescence intensity as a function of temperature. This will generate a thermal melt curve.
-
The melting temperature (Tm) is identified as the midpoint of the transition in the sigmoidal curve.
-
For more precise determination, the Tm can be calculated from the peak of the first derivative of the melt curve (-dF/dT vs. Temperature).[14] This peak corresponds to the point of maximum change in fluorescence, indicating the melting temperature.
-
Workflow for Thermal Stability Assessment (TSA)
Caption: Workflow for a thermal shift assay (TSA).
Storage and Handling
Proper storage is essential to maintain the stability of this compound and its derivatives.
-
Solid Form: The product is typically shipped at ambient temperature. Upon receipt, it should be stored at -20 °C, protected from moisture and light.[1] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[1] When stored correctly, the product is stable for at least three years.[1]
-
Solutions: The dye is soluble in polar solvents like DMF and DMSO.[1] Solutions of reactive forms like NHS-esters and maleimides should be prepared immediately before use in anhydrous, amine-free solvents.[1][5] The stability of dye solutions can be limited depending on the solvent quality.[1]
Conclusion
This compound is a high-performance fluorophore with excellent intrinsic photostability and thermal stability, making it a reliable choice for demanding fluorescence applications. While general data confirms its robust nature, the quantitative assessment of its stability is highly application-specific. Researchers are strongly encouraged to use the protocols outlined in this guide to validate the performance of this compound under their specific experimental conditions, ensuring data accuracy and reproducibility.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Why choose ATTO Dyes for quantitative and digital PCR Probes? [eurogentec.com]
- 7. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
ATTO 590 Fluorescent Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine class of dyes.[1][2][3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These properties make it a versatile and reliable tool for a wide range of applications in the life sciences, particularly in high-sensitivity and high-resolution imaging techniques.[1][2][3][4] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound. The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectroscopic properties.[1][3][5]
Core Spectroscopic and Physical Properties
The performance of a fluorescent dye is defined by its key photophysical parameters. This compound exhibits favorable characteristics for various fluorescence-based assays. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_abs_) | 593 nm | [2][3][5][6] |
| Maximum Emission Wavelength (λ_fl_) | 622 nm | [2][3][5][6] |
| Molar Extinction Coefficient (ε_max_) | 120,000 M⁻¹cm⁻¹ | [2][3][6][7] |
| Fluorescence Quantum Yield (η_fl_) | 80% | [2][3][6][8] |
| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [2][3][6] |
| Molecular Weight (Carboxy Derivative) | 691.17 g/mol | [2][9] |
| Molecular Weight (NHS-Ester Derivative) | 788 g/mol | [2][6] |
| Correction Factor (CF₂₆₀) | 0.39 | [2][6] |
| Correction Factor (CF₂₈₀) | 0.43 | [2][6] |
Experimental Protocols: Labeling with this compound NHS-Ester
This compound is commonly supplied as an N-hydroxysuccinimidyl (NHS) ester for the covalent labeling of primary amines in biomolecules such as proteins and antibodies.[2][6][10] The following protocol provides a general guideline for protein labeling.
Materials
-
Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, MES, or HEPES)
-
This compound NHS-ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer such as PBS.[6][11] If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[6][11]
-
Adjust the protein concentration to at least 2 mg/mL.[6][11] For optimal labeling, a concentration of 10 mg/mL is recommended.[11]
-
Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM, ensuring the final pH is between 8.2 and 8.5 for optimal reaction with the primary amino groups.[11]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[6][11]
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will typically elute first.
-
-
Storage:
Visualizing Key Processes
To further aid in the understanding of the principles and workflows involving this compound, the following diagrams illustrate the labeling process and the fundamental mechanism of fluorescence.
Caption: Workflow for labeling proteins with this compound NHS-ester.
Caption: Simplified Jablonski diagram illustrating fluorescence.
Applications in Research and Development
The robust characteristics of this compound make it suitable for a multitude of advanced applications, including:
-
High-Resolution Microscopy: Its high photostability and quantum yield are advantageous for super-resolution techniques such as STED, PALM, and dSTORM.[1][3][4]
-
Single-Molecule Detection (SMD): The strong absorption and high fluorescence yield of this compound are crucial for the detection of individual molecules.[1][2]
-
Flow Cytometry (FACS): The dye's brightness makes it an excellent choice for labeling cells and biomolecules for analysis by flow cytometry.[1][3][7]
-
Fluorescence In-Situ Hybridization (FISH): this compound can be used to label nucleic acid probes for the visualization of specific DNA or RNA sequences within cells.[1][3][7]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 5. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
ATTO 590: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and applications of the rhodamine-based fluorescent dye, ATTO 590.
This compound is a fluorescent label belonging to the rhodamine family of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These properties make it a versatile and robust tool for a wide range of applications in life sciences research, particularly in high-resolution microscopy and single-molecule detection.[2][3] This guide provides a detailed overview of the chemical and physical properties of this compound, along with experimental protocols for its use and visualizations of relevant workflows.
Core Chemical Structure and Derivatives
This compound is a moderately hydrophilic dye that is typically supplied as a mixture of two isomers with nearly identical spectroscopic properties.[2][3] The core structure of this compound is based on a rhodamine scaffold. The chemical formula for the carboxy form of this compound is C₃₇H₃₉ClN₂O₉, with a molecular weight of 691.17 g/mol . For covalent labeling of biomolecules, this compound is available in several reactive forms, including N-hydroxysuccinimidyl (NHS) ester, maleimide (B117702), and alkyne derivatives.
The NHS ester of this compound (C₄₁H₄₂ClN₃O₁₁) reacts efficiently with primary amino groups, such as those found on proteins and amine-modified oligonucleotides.[4] The maleimide derivative (MW: 813 g/mol ) is used for labeling molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.[5][6] The alkyne form of this compound is utilized in "click chemistry" reactions for specific and efficient labeling of azide-modified molecules.[2]
Physicochemical and Spectroscopic Properties
The robust photophysical properties of this compound make it a reliable choice for various fluorescence-based assays. The dye exhibits strong absorption with an excitation maximum around 593-594 nm and a high molar extinction coefficient of approximately 120,000 M⁻¹cm⁻¹.[7][8][9] Its emission maximum is in the orange-red region of the spectrum, at about 622-624 nm.[7][8] this compound boasts a high fluorescence quantum yield of around 80% in aqueous solutions and a fluorescence lifetime of approximately 3.7 nanoseconds.[3]
| Property | Value | Reference |
| Absorption Maximum (λabs) | 593 - 594 nm | [7][8][9] |
| Emission Maximum (λem) | 622 - 624 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~120,000 M⁻¹cm⁻¹ | [7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.80 | |
| Fluorescence Lifetime (τ) | ~3.7 ns | [3] |
| Molecular Weight (Carboxy) | 691.17 g/mol | |
| Molecular Weight (NHS Ester) | 788.24 g/mol | |
| Molecular Weight (Maleimide) | 813 g/mol | [5] |
Experimental Protocols and Applications
This compound and its derivatives are widely used in various biochemical and cell biology applications, including fluorescence microscopy, flow cytometry, and in situ hybridization.[2][3]
Protein Labeling with this compound NHS Ester
This protocol describes the general procedure for labeling proteins with this compound NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL.
-
Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2 mg/mL.
-
Add the dissolved this compound NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Separate the labeled protein from the unreacted dye using a gel filtration column.
Staining of F-actin with this compound-Phalloidin
This protocol outlines the steps for visualizing filamentous actin (F-actin) in fixed and permeabilized cells using a phalloidin (B8060827) conjugate of this compound.
Materials:
-
Fixed and permeabilized cells on coverslips
-
This compound-phalloidin
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Prepare the staining solution by diluting this compound-phalloidin in PBS to the desired concentration (typically 100-200 nM).
-
Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
Visualization of Signaling Pathways
Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. For instance, an antibody targeting a key signaling protein, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with this compound. This allows for the visualization of the receptor's localization and trafficking within the cell upon stimulation, providing insights into the activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 8. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. MAPK/ERK Pathway - Report Lentivirus [gentarget.com]
ATTO 590: An In-Depth Technical Guide to its Suitability for Single-Molecule Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent dye ATTO 590, focusing on its application in single-molecule detection techniques. This compound, a rhodamine-based dye, has gained prominence in the field due to its exceptional photophysical properties, making it a robust tool for advanced fluorescence microscopy applications such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Core Photophysical and Photochemical Properties of this compound
This compound is characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability, all of which are critical for the demands of single-molecule studies.[1][2][3][4][5] Its fluorescence is most efficiently excited in the 575 - 610 nm range.[5] As a moderately hydrophilic dye, it is well-suited for biological applications.[4] this compound is commercially available as a mixture of two isomers with nearly identical absorption and fluorescence characteristics, though isomerically pure forms can be obtained upon request.[5]
Below is a summary of the key quantitative properties of this compound, essential for designing and interpreting single-molecule experiments.
| Property | Value | Reference(s) |
| Absorption Maximum (λ_abs_) | 593 - 594 nm | [4][6][7] |
| Emission Maximum (λ_em_) | 622 - 624 nm | [4][6][7] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [4][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [4][7] |
| Fluorescence Lifetime (τ) | 3.7 ns | [4][7] |
| Recommended Laser Lines | 561 nm, 594 nm | [4] |
Comparative Analysis with Other Fluorophores
In the landscape of single-molecule imaging, the choice of fluorophore is paramount. This compound is often considered a superior substitute for other dyes in its spectral range, such as Alexa Fluor 594 and Texas Red, particularly when enhanced photostability is required.[6]
| Feature | This compound | Alexa Fluor 594 |
| Class | Rhodamine | Rhodamine |
| Photostability | High | Moderate |
| Key Advantage | Enhanced photostability, making it suitable for long acquisition times in single-molecule tracking and super-resolution microscopy. | Well-established dye with a large body of literature. |
| Considerations | Can exhibit blinking, which can be mitigated with appropriate imaging buffers. | Can be more susceptible to photobleaching compared to this compound under harsh illumination conditions. |
Experimental Protocols for Single-Molecule Applications
Labeling of Biomolecules with this compound
Successful single-molecule imaging begins with the specific and efficient labeling of the target biomolecule. This compound is available with various reactive groups, most commonly NHS-ester for labeling primary amines (e.g., lysine (B10760008) residues in proteins) and maleimide (B117702) for labeling thiols (e.g., cysteine residues).
This protocol is adapted for labeling proteins with this compound NHS-ester.[8]
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer like PBS, MES, or HEPES)
-
This compound NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
1 M Sodium Bicarbonate solution, pH 8.3
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Reaction tubes
Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine). If necessary, perform buffer exchange into a suitable amine-free buffer (e.g., PBS at pH 7.4).
-
pH Adjustment: Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of 1 M sodium bicarbonate. The optimal pH range for NHS-ester coupling is 8.0-9.0.
-
Prepare Dye Solution: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.
This protocol is designed for labeling cysteine residues in proteins with this compound maleimide.[9][10][11][12]
Materials:
-
Protein of interest containing free cysteine residues (1-10 mg/mL in a degassed, thiol-free buffer like PBS or HEPES at pH 7.0-7.5)
-
This compound maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds
-
Gel filtration column for purification
-
Reaction tubes
Procedure:
-
Reduction of Disulfides (Optional): If the protein contains disulfide bonds that need to be labeled, pre-incubate the protein with a 10- to 20-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare Dye Solution: Dissolve the this compound maleimide in DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution. Flush the reaction tube with nitrogen or argon to minimize oxidation of the thiol groups. Incubate for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light. The optimal pH for the maleimide reaction is between 7.0 and 7.5.
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column.
-
Characterization: Determine the concentration and degree of labeling of the final conjugate.
Single-Molecule Imaging Buffer Formulation
Photobleaching and blinking are significant challenges in single-molecule experiments. The use of an optimized imaging buffer is crucial to enhance the photostability of this compound and minimize off-times. This typically involves an oxygen scavenger system and a triplet state quencher.[2]
Recommended Imaging Buffer Composition (for dSTORM and smFRET):
-
Base Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer at the desired pH.
-
Oxygen Scavenger System:
-
Triplet State Quencher:
The final composition of the imaging buffer may need to be optimized for the specific experimental setup and biological system.
Visualization of Experimental Workflows
Labeling and Purification Workflow
Caption: Workflow for labeling biomolecules with this compound NHS-ester.
dSTORM Imaging Workflow
Caption: A generalized workflow for dSTORM imaging using this compound.
Single-Molecule FRET Data Analysis Workflow
Caption: Workflow for the analysis of single-molecule FRET data.
Conclusion
This compound stands out as a high-performance fluorescent dye for single-molecule detection. Its excellent photostability, high quantum yield, and strong absorption make it an ideal choice for a range of demanding applications, from tracking the dynamics of single proteins to reconstructing cellular structures with super-resolution. By following the detailed protocols for labeling and optimizing imaging conditions, researchers can fully harness the capabilities of this compound to gain unprecedented insights into the molecular mechanisms of biological processes.
References
- 1. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy | PLOS One [journals.plos.org]
- 14. Minimizing ATP depletion by oxygen scavengers for single-molecule fluorescence imaging in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 590: An In-depth Technical Guide to Super-Resolution Microscopy Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool in the field of super-resolution microscopy.[1][2][3] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for advanced imaging techniques that surpass the diffraction limit of light.[1][2][3] This technical guide provides a comprehensive overview of this compound's applications in super-resolution microscopy, with a particular focus on Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Photophysical Properties of this compound
The performance of a fluorophore in super-resolution microscopy is fundamentally dictated by its photophysical characteristics. This compound exhibits a desirable combination of properties that contribute to its efficacy in generating high-resolution images. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Absorption Maximum (λ_abs_) | 593 - 594 nm | [1][2] |
| Emission Maximum (λ_em_) | 622 - 624 nm | [1][2] |
| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | [1] |
| Fluorescence Quantum Yield (η_fl_) | 80% | [1] |
| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [4] |
Applications in Super-Resolution Microscopy
This compound's versatility allows for its use in several super-resolution modalities. Its brightness and photostability are advantageous for techniques requiring high photon budgets, such as STED, while its ability to undergo photoswitching makes it suitable for single-molecule localization microscopy (SMLM) techniques like PALM and dSTORM.[1][2][3]
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser, effectively narrowing the point-spread function. This compound is well-suited for STED imaging due to its high fluorescence quantum yield and photostability, which allow it to withstand the high laser powers used for depletion.
The following protocol is adapted from a study on super-resolution imaging of olfactory sensory neurons.
1. Sample Preparation and Labeling:
-
Isolated olfactory sensory neurons are fixed and permeabilized.
-
Primary antibodies targeting the proteins of interest are applied.
-
Secondary antibodies conjugated to this compound and another fluorophore (e.g., ATTO 647N for two-color imaging) are used for detection.
2. STED Microscope Setup:
-
A custom-built two-color STED microscope is utilized.
-
Excitation: A single pulsed laser is used to excite both this compound and ATTO 647N.
-
STED: A dedicated STED laser is used for depletion. For this compound, a laser with a wavelength in the range of 715-745 nm is effective.
-
Detection: Emission is collected in specific spectral bands to separate the signals from the two fluorophores. For this compound, the detection window is typically set to 600-640 nm.
-
Gated Detection: A gated timing circuit is employed to minimize crosstalk between the two color channels.
3. Imaging Parameters:
-
Images are acquired by scanning the sample with the co-aligned excitation and STED laser beams.
-
The power of the STED laser is adjusted to achieve the desired resolution. Higher STED power generally leads to better resolution but can also increase photobleaching.
-
A pixel size of approximately 20 nm is used to adequately sample the super-resolved image.
Direct Stochastic Optical Reconstruction Microscopy (dSTORM)
dSTORM is a single-molecule localization microscopy technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" molecules in each frame, their precise locations can be determined. This compound can be induced to "blink" in the presence of a specific imaging buffer, making it suitable for dSTORM.
The photoswitching mechanism for many organic dyes in dSTORM, including rhodamines like this compound, involves the use of a thiol-containing buffer. This buffer promotes the transition of the dye into a long-lived dark state, from which it can spontaneously or through photo-activation return to the fluorescent state.
The following is a representative protocol for dSTORM imaging with this compound, based on established principles and published data.
1. Sample Preparation and Labeling:
-
Cells are cultured on high-precision coverslips.
-
Fixation, permeabilization, and blocking steps are performed.
-
Immunolabeling is carried out using primary antibodies and secondary antibodies conjugated to this compound.
2. dSTORM Imaging Buffer:
A typical dSTORM buffer for rhodamine dyes consists of:
-
A buffering agent to maintain pH (e.g., Tris-HCl, pH 8.0).
-
A thiol, such as mercaptoethylamine (MEA), at a concentration of 10-100 mM to induce photoswitching.
-
An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) to reduce photobleaching and stabilize the dark state.
3. Imaging Setup and Acquisition:
-
A total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) microscope is commonly used to achieve high signal-to-noise ratio.
-
A high-power laser (e.g., 561 nm or 594 nm) is used for both excitation and to drive the fluorophores into the dark state.
-
A lower power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state, thereby controlling the density of blinking events.
-
A series of thousands of images (typically 10,000-50,000 frames) is acquired with a sensitive camera (e.g., EMCCD or sCMOS).
4. Data Analysis:
-
Specialized software is used to analyze the image stack.
-
Single-molecule localization algorithms identify and fit the point-spread function of each blinking event to determine the precise coordinates of the fluorophore.
-
The final super-resolved image is reconstructed by plotting all the localized positions.
Conclusion
This compound is a robust and versatile fluorescent probe for super-resolution microscopy. Its bright and stable fluorescence makes it an excellent choice for STED imaging, while its ability to be photoswitched in the presence of a thiol-containing buffer enables its application in dSTORM. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this compound in their advanced imaging experiments, facilitating the visualization of cellular structures and molecular interactions with unprecedented detail.
References
ATTO 590 for Advanced Fluorescence Microscopy: A Technical Guide to STED, PALM, and dSTORM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the fluorescent dye ATTO 590 in three powerful super-resolution microscopy techniques: Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This compound, a rhodamine-based dye, offers a compelling combination of photophysical properties that make it an excellent candidate for overcoming the diffraction limit of light and enabling nanoscale imaging of cellular structures and molecular interactions.
Core Principles and Suitability of this compound
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] These features are paramount for the demanding conditions of super-resolution microscopy. The dye's properties make it highly suitable for single-molecule detection applications and high-resolution techniques like STED, PALM, and dSTORM.[1][2][3] It fluoresces in the orange-red region of the visible spectrum and is often considered a substitute for dyes like Alexa Fluor 594, particularly when enhanced photostability is required.[4]
Quantitative Data: Photophysical Properties of this compound
For ease of comparison, the key photophysical properties of this compound are summarized in the table below. These parameters are crucial for designing and executing successful super-resolution imaging experiments.
| Property | Value | Source(s) |
| Excitation Maximum (λ_exc) | 593 - 594 nm | [1][4][5] |
| Emission Maximum (λ_em) | 621 - 624 nm | [4][5][6] |
| Molar Extinction Coefficient (ε_max) | 120,000 M⁻¹cm⁻¹ | [1][4][6] |
| Fluorescence Quantum Yield (Φ_f) | 0.80 | [1][6] |
| Fluorescence Lifetime (τ_fl) | 3.7 ns | [1][6] |
| Recommended STED Laser Wavelength | 775 nm | [7] |
Experimental Protocols
Detailed methodologies for labeling target structures with this compound and subsequent imaging are critical for obtaining high-quality super-resolution data. Below are protocols for protein labeling and guidelines for imaging with STED, PALM, and dSTORM.
Protein Labeling with this compound
This compound is available with several reactive groups for covalent labeling of biomolecules. The most common forms for protein labeling are the NHS-ester, for targeting primary amines (e.g., lysine (B10760008) residues), and the maleimide (B117702), for targeting free thiols (e.g., cysteine residues).
1. Labeling with this compound NHS-ester
This protocol is optimized for labeling primary amines on proteins, such as the N-terminus or the ε-amino groups of lysine residues.
-
Required Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
This compound NHS-ester.
-
Anhydrous, amine-free DMSO or DMF.
-
Sodium bicarbonate buffer (0.1 M, pH 8.3).
-
Gel filtration column (e.g., Sephadex G-25) for purification.
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against PBS first.[8]
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.[5]
-
Labeling Reaction: Add the dissolved dye to the protein solution. A 3-fold molar excess of the dye to the protein is a good starting point for achieving a degree of labeling (DOL) of 2-3.[8] Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the conjugated protein.[8]
-
2. Labeling with this compound Maleimide
This protocol is designed for the specific labeling of sulfhydryl (thiol) groups on proteins, typically from cysteine residues.
-
Required Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
This compound maleimide.
-
Anhydrous, amine-free DMSO or DMF.
-
(Optional) Reducing agent like TCEP if disulfide bonds need to be reduced.
-
Glutathione (B108866) (GSH) to quench the reaction.
-
Gel filtration column for purification.
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in a buffer at pH 7.0-7.5.[8][9] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes. TCEP does not need to be removed before labeling.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of this compound maleimide in DMSO or DMF immediately before use.[9]
-
Labeling Reaction: Add a 1.3 to 20-fold molar excess of the dye to the protein solution.[8][10] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching: (Optional) Stop the reaction by adding an excess of a free-thiol reagent like glutathione (GSH).[9]
-
Purification: Purify the conjugate from unreacted dye using a gel filtration column as described for the NHS-ester labeling.
-
STED Microscopy with this compound
STED microscopy achieves super-resolution by using a donut-shaped depletion laser to silence fluorophores at the periphery of the excitation spot, thereby narrowing the effective point-spread function.
-
Instrumentation:
-
A STED microscope equipped with an excitation laser suitable for this compound (e.g., 594 nm) and a depletion laser, typically at 775 nm.[7]
-
-
Imaging Protocol:
-
Sample Preparation: Prepare cells labeled with this compound on high-precision #1.5 coverslips. The mounting medium should have a refractive index that matches the immersion oil of the objective (typically ~1.518).[7]
-
Excitation: Use a pulsed or continuous wave (CW) laser at a wavelength close to the excitation maximum of this compound (e.g., 594 nm).
-
Depletion: Apply the 775 nm STED laser, shaped into a donut, to deplete the fluorescence. The power of the STED laser is a critical parameter for achieving the desired resolution and should be optimized to balance resolution enhancement with photobleaching.
-
Detection: Detect the fluorescence signal in a spectral window around the emission maximum of this compound (e.g., 600-640 nm).[12][13] Time-gated detection can be employed to further improve resolution by filtering out photons emitted before the STED pulse has fully taken effect.
-
Image Acquisition: Acquire images by scanning the co-aligned excitation and STED beams across the sample. A smaller pixel size (e.g., 20-30 nm) is required to adequately sample the super-resolved image. Pixel dwell times will need to be optimized based on the brightness of the sample and the desired signal-to-noise ratio.
-
dSTORM and PALM with this compound
dSTORM and PALM are single-molecule localization microscopy (SMLM) techniques that rely on the temporal separation of fluorescence from individual molecules. While PALM was originally developed for photoactivatable fluorescent proteins, dSTORM utilizes the photoswitching of conventional organic dyes in specific buffer environments. For this compound, the experimental approach for both techniques is essentially the same and is based on the principles of dSTORM.
-
Principle of Photoswitching: In a dSTORM experiment, a high-power laser is used to drive most of the this compound molecules into a long-lived dark state. This is facilitated by a special imaging buffer containing a reducing agent. From this dark state, individual molecules stochastically return to the fluorescent state, where they are imaged and localized before they either photobleach or return to the dark state.
-
dSTORM Imaging Buffer: The composition of the imaging buffer is critical for efficient photoswitching. A common recipe includes:
-
A base buffer (e.g., Tris or PBS).
-
An oxygen scavenging system (e.g., GLOX: glucose oxidase and catalase) to reduce photobleaching.
-
A reducing agent (thiol) to promote the transition to the dark state (e.g., 2-mercaptoethanol (B42355) (BME) or mercaptoethylamine (MEA)). For rhodamine dyes like this compound, MEA is often recommended.
-
-
Imaging Protocol:
-
Sample Preparation: Prepare the this compound-labeled sample on coverslips.
-
Buffer Exchange: Replace the storage buffer with the freshly prepared dSTORM imaging buffer.
-
Imaging:
-
Use a high-power laser (e.g., 561 nm or 594 nm) to excite the fluorophores. This high power will also drive most of them into the dark state.
-
Acquire a time-lapse series of thousands of images, with each frame capturing the fluorescence of a sparse subset of stochastically activated molecules.
-
(Optional) A low-power UV laser (e.g., 405 nm) can be used to facilitate the return of molecules from the dark state to the emissive state, thereby controlling the density of active fluorophores per frame.
-
-
Data Analysis: Process the image series with a localization algorithm that identifies the center of each single-molecule emission with high precision. The final super-resolution image is reconstructed from the coordinates of all localized molecules.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Jablonski Diagram for this compound in dSTORM
This diagram illustrates the photophysical transitions of this compound that enable dSTORM imaging.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. jenabioscience.com [jenabioscience.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ATTO 590 Dye for Fluorescence In-Situ Hybridization (FISH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the ATTO 590 fluorescent dye and its application in Fluorescence In-Situ Hybridization (FISH). This compound is a rhodamine-based dye known for its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an excellent choice for demanding applications such as FISH.[1] This document outlines the dye's key characteristics, provides detailed protocols for probe labeling and FISH procedures, and offers troubleshooting guidance for common experimental challenges.
Core Properties of this compound Dye
This compound is a fluorescent label that is well-suited for a variety of life science applications, including the labeling of DNA and RNA probes for FISH experiments.[2] Its key features include high thermal and photostability, which helps in reducing photobleaching during image acquisition.[1][3] The dye is moderately hydrophilic and is available as a mixture of two isomers with nearly identical spectral properties.[1]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 594 nm | [2][4] |
| Emission Maximum (λem) | 624 nm | [2][4] |
| Molar Extinction Coefficient | 120,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield | ~80% | |
| Molecular Weight (NHS Ester) | 788.24 g/mol | |
| Recommended Quencher | BHQ®-2 | [4] |
Experimental Protocols
This section details the methodologies for preparing this compound-labeled probes and performing a FISH experiment on cultured cells.
Protocol 1: Labeling of Oligonucleotide Probes with this compound NHS Ester
This protocol describes the covalent attachment of this compound NHS ester to an amino-modified oligonucleotide probe.
Materials:
-
Amino-modified oligonucleotide probe
-
This compound NHS Ester
-
0.2 M Carbonate-Bicarbonate buffer (pH 9.0)
-
Anhydrous Dimethylformamide (DMF)
-
Nuclease-free water
-
Gel filtration column or HPLC system for purification
Procedure:
-
Probe Preparation: Dissolve the amino-modified oligonucleotide probe in nuclease-free water to a final concentration of 1-5 µg/µL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide probe with the carbonate-bicarbonate buffer.
-
Add the dissolved this compound NHS ester to the probe solution. A 2-5 fold molar excess of the dye is recommended.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle shaking.
-
-
Purification: Purify the labeled probe from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) or by reverse-phase HPLC.[2]
-
Quantification: Determine the concentration and labeling efficiency of the purified probe using a spectrophotometer.
Protocol 2: Fluorescence In-Situ Hybridization (FISH) on Cultured Cells
This protocol provides a general procedure for performing FISH on adherent cultured cells using an this compound-labeled probe.
Materials:
-
Cultured cells grown on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
20x Saline-Sodium Citrate (SSC) buffer
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
This compound-labeled oligonucleotide probe
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash cultured cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[5]
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 10 minutes at room temperature.[5]
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Pre-hybridization:
-
Equilibrate the coverslips in a solution of 50% formamide and 2x SSC for 10 minutes.
-
-
Denaturation:
-
Denature the cellular DNA by incubating the coverslips in a solution of 70% formamide and 2x SSC at 75°C for 5 minutes.
-
Immediately dehydrate the cells through a series of ice-cold ethanol (B145695) washes (70%, 85%, and 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization mix containing the this compound-labeled probe in hybridization buffer. Denature the probe by heating at 75°C for 5 minutes, then place on ice.
-
Apply the hybridization mix to the coverslip, cover with a larger coverslip to prevent evaporation, and seal with rubber cement.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the coverslips in 50% formamide and 2x SSC at 42°C for 15 minutes.
-
Wash twice in 2x SSC at 42°C for 5 minutes each.
-
Wash once in 1x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI solution for 5 minutes.
-
Briefly rinse with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]
-
-
Imaging:
-
Visualize the this compound signal using a fluorescence microscope with appropriate filters (Excitation ~594 nm, Emission ~624 nm).
-
Visualizations
Experimental Workflow for FISH
Caption: Workflow of a typical FISH experiment using an this compound-labeled probe.
Troubleshooting
Successful FISH experiments require careful optimization of each step. Here are some common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient probe labeling. - Degraded probe. - Insufficient permeabilization. - Over-fixation of the sample. - Incorrect hybridization temperature. - Low probe concentration. - Photobleaching. | - Verify labeling efficiency by spectrophotometry. - Use freshly prepared probes. - Optimize permeabilization time and reagent concentration.[9] - Reduce fixation time or PFA concentration.[9] - Optimize hybridization temperature based on probe sequence. - Increase probe concentration.[9] - Use antifade mounting medium and minimize light exposure.[8] |
| High Background | - Probe concentration is too high. - Insufficient washing after hybridization. - Non-specific binding of the probe. - Autofluorescence of the sample. | - Titrate the probe to find the optimal concentration.[9] - Increase the stringency of post-hybridization washes (increase temperature, decrease salt concentration).[8] - Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. - Treat the sample with a background-reducing agent or use a different fixative. |
| Uneven Signal | - Uneven distribution of the probe. - Air bubbles trapped under the coverslip. - Inconsistent sample preparation. | - Ensure the probe solution is evenly spread across the sample. - Carefully apply the coverslip to avoid bubbles. - Ensure consistent timing and reagent application during sample preparation. |
| Photobleaching | - Excessive exposure to excitation light. - Instability of the fluorophore. | - Minimize the duration and intensity of light exposure during imaging.[8] - Use a high-quality antifade mounting medium. - ATTO dyes are known for their high photostability, which should minimize this issue.[1][3] |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. arborbiosci.com [arborbiosci.com]
- 6. abyntek.com [abyntek.com]
- 7. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clinicallab.com [clinicallab.com]
- 9. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ATTO 590 in Flow Cytometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye ATTO 590 and its applications in flow cytometry (FACS). This document details the dye's core properties, offers guidance for its use in experimental settings, and provides detailed protocols for immunophenotyping.
Introduction to this compound
This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2][3] These characteristics make it a highly suitable candidate for a range of applications, including single-molecule detection, high-resolution microscopy, and, notably, flow cytometry.[1][2][3] The dye is moderately hydrophilic and is available as a mixture of two isomers with nearly identical absorption and fluorescence properties.[1][2]
Core Properties of this compound
A thorough understanding of the spectral and physical properties of this compound is crucial for its effective implementation in flow cytometry experiments, particularly for panel design and instrument setup.
Spectral Properties
This compound is most efficiently excited by laser lines in the yellow-orange range of the spectrum.[1][2] Its excitation and emission maxima are well-suited for standard flow cytometer configurations equipped with a 561 nm or 594 nm laser.
| Property | Value | Source |
| Excitation Maximum (λex) | 593 - 594 nm | [3][4] |
| Emission Maximum (λem) | 622 - 624 nm | [3][4] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [3][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [3][5] |
| Fluorescence Lifetime (τ) | 3.7 ns | [3][5] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight (NHS-ester) | 788 g/mol | [5] |
| Molecular Weight (Maleimide) | 813 g/mol | [5] |
This compound in Flow Cytometry: Performance and Considerations
This compound's characteristics make it a valuable tool for multicolor flow cytometry. Its brightness and photostability allow for the detection of both abundant and rare antigens.
Brightness and Photostability
Quantitative data on the photobleaching rate of this compound in a flow cytometry context is not available in the provided search results.
Recommended Instrument Configuration
For optimal excitation of this compound, a flow cytometer equipped with a yellow-green (561 nm) or an orange (594 nm) laser is recommended. The primary emission filter should be centered around its emission maximum of 622-624 nm, with a typical bandpass filter being 620/20 nm or similar.
Spillover and Compensation
In multicolor flow cytometry, spectral overlap, or spillover, of a fluorochrome's emission into a detector intended for another dye must be corrected through a process called compensation. This compound, with its emission maximum at ~624 nm, will have some spectral overlap with detectors for fluorochromes that emit at longer wavelengths, such as those in the PE-Texas Red or PE-Cy5.5 channels.
A specific, publicly available spillover matrix or a comprehensive set of compensation percentages for this compound into common flow cytometry channels (e.g., FITC, PE, PE-Cy7, APC) was not found in the search results. Therefore, it is imperative to determine these values empirically on your specific instrument with your specific reagents.
The process of compensation involves running single-stained controls for each fluorochrome in the panel, including this compound. This allows the software to calculate the percentage of signal from this compound that is being detected in other channels and subtract it accordingly.
Experimental Protocols
The following is a detailed protocol for the immunofluorescent staining of cell surface markers using an this compound-conjugated antibody for analysis by flow cytometry.
General Workflow for Cell Surface Staining
Caption: General workflow for immunofluorescent staining of cell surface markers.
Detailed Staining Protocol
Materials:
-
Cells of interest
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA and 0.1% sodium azide)
-
Fc receptor blocking reagent (optional, recommended for immune cells)
-
This compound-conjugated primary antibody
-
12x75mm polystyrene tubes or 96-well round-bottom plates
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and carefully aspirating the supernatant.
-
Resuspend the cell pellet in staining buffer and perform a cell count and viability assessment.
-
-
Staining:
-
Aliquot 1 x 10⁶ cells in 100 µL of staining buffer into each tube or well.
-
(Optional) If staining immune cells that express Fc receptors (e.g., B cells, monocytes), perform an Fc block by adding an appropriate blocking reagent and incubating for 10-15 minutes at room temperature.
-
Add the predetermined optimal amount of this compound-conjugated antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold staining buffer to each tube (or 200 µL to each well) and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Repeat the wash step one more time to ensure removal of unbound antibody.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200-400 µL of staining buffer.
-
Protect the samples from light and keep them on ice until acquisition.
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for this compound.
-
Remember to acquire single-stained compensation controls for this compound and all other fluorochromes in your panel.
-
Multicolor Panel Design with this compound
When incorporating this compound into a multicolor panel, several factors should be considered to ensure high-quality data.
Logical Relationships in Panel Design
References
ATTO 590 for Two-Photon Excitation Microscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the fluorescent dye ATTO 590 and its application in two-photon excitation (2PE) microscopy. This compound, a rhodamine-based dye, has emerged as a valuable tool for high-resolution cellular imaging due to its excellent photophysical properties, making it particularly well-suited for advanced microscopy techniques.[1][2]
Core Photophysical and Two-Photon Properties
This compound exhibits a strong absorption profile, a high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These characteristics contribute to its performance in demanding applications such as single-molecule detection and super-resolution microscopy.[2] For two-photon microscopy, a critical parameter is the two-photon absorption cross-section (σ₂), which quantifies the probability of the simultaneous absorption of two photons. A higher σ₂ value indicates more efficient excitation and, consequently, a brighter fluorescence signal.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| One-Photon Absorption Maximum (λ_abs) | 593 nm | [1] |
| One-Photon Emission Maximum (λ_em) | 622 nm | [1] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [3] |
| Fluorescence Lifetime (τ) | 3.7 ns | [3] |
| Peak Two-Photon Excitation Wavelength | 790 nm | [4] |
| Peak Two-Photon Action Cross-Section (σ₂ x Φ) | ~250 GM | [4] |
GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴s/photon).
Two-Photon Excitation Spectrum
The efficiency of two-photon excitation is wavelength-dependent. The two-photon action cross-section spectrum for this compound NHS ester is presented below. This graph is crucial for selecting the optimal laser wavelength to achieve the brightest signal from the dye. The peak of the spectrum indicates the most efficient wavelength for two-photon excitation.
Figure 1. Two-photon excitation spectrum of this compound NHS ester. Data adapted from Velasco et al., 2015.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in common two-photon microscopy applications.
Signaling Pathway: Two-Photon Excitation of this compound
The fundamental process of two-photon excitation involves the simultaneous absorption of two lower-energy photons to excite a fluorophore to a higher energy state. This is in contrast to one-photon excitation, where a single, higher-energy photon is absorbed. The diagram below illustrates this process for this compound.
Diagram 1: Principle of two-photon excitation for the this compound fluorophore.
Experimental Workflow: Immunofluorescence Staining for 2P Microscopy
This protocol outlines the steps for staining fixed cells with this compound-conjugated secondary antibodies for subsequent two-photon imaging.
References
An In-depth Technical Guide to ATTO 590 Fluorescence Lifetime Measurement Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These characteristics make it a versatile tool in a wide array of fluorescence-based applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.[2][3] A key feature of this compound is its fluorescence lifetime of approximately 3.7 nanoseconds, which is sensitive to its molecular environment.[1] This property makes it an ideal probe for fluorescence lifetime measurements, enabling researchers to study molecular interactions, conformational changes, and the cellular microenvironment in a quantitative manner.
This technical guide provides an in-depth overview of the applications of this compound in fluorescence lifetime measurements, with a focus on Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM). It includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in designing and implementing their own experiments.
Core Properties of this compound
A thorough understanding of the photophysical properties of this compound is essential for its effective use in fluorescence lifetime applications. The key parameters are summarized in the table below.
| Property | Value | Reference(s) |
| Absorption Maximum (λabs) | 593 - 594 nm | [1] |
| Emission Maximum (λem) | 622 - 624 nm | [1] |
| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1] |
| Fluorescence Quantum Yield (ΦF) | ~80% in aqueous solution | [1] |
| Fluorescence Lifetime (τ) | ~3.7 ns in aqueous solution | [1] |
Applications in Fluorescence Lifetime Measurements
The sensitivity of this compound's fluorescence lifetime to its local environment makes it a powerful tool for various advanced fluorescence microscopy techniques.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances. When FRET occurs, the fluorescence lifetime of the donor fluorophore is reduced. By measuring this change in lifetime, researchers can quantify FRET efficiency and, consequently, the distance between the labeled molecules.
This compound can act as either a donor or an acceptor in FRET pairs. Its spectral properties make it a suitable partner for a variety of other fluorophores.
| Donor | Acceptor | Förster Radius (R0) in Å |
| ATTO 550 | This compound | 61 |
| ATTO 565 | This compound | 63 |
| This compound | ATTO 620 | 60 |
| This compound | ATTO 647N | 62 |
| This compound | ATTO 680 | 53 |
| mTurquoise2 | This compound | 59 |
Note: The Förster radius (R0) is the distance at which FRET efficiency is 50%. These values are calculated assuming random orientation of the dye molecules and a refractive index of 1.33 for water.
The following diagram illustrates a typical workflow for a FRET experiment to study protein-protein interactions using this compound.
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is a powerful imaging technique that creates an image based on the fluorescence lifetime of the fluorophore at each pixel. Unlike intensity-based imaging, FLIM is independent of fluorophore concentration and excitation intensity, making it a more robust and quantitative method. The fluorescence lifetime of a probe like this compound can be affected by various environmental factors, including pH, ion concentration, viscosity, and molecular binding. This sensitivity allows FLIM to be used for a wide range of cellular sensing applications.
The diagram below outlines a general workflow for a FLIM experiment to probe the cellular microenvironment using this compound.
Detailed Experimental Protocols
Protein Labeling with this compound NHS-Ester (Amine-reactive)
This protocol is suitable for labeling proteins with primary amine groups, such as the N-terminus or the side chain of lysine (B10760008) residues.[3][4]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
-
This compound NHS-ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 100 mM sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
Procedure:
-
Prepare the protein solution: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.
-
Prepare the dye stock solution: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling reaction:
-
Add the reaction buffer to the protein solution to a final concentration of 100 mM sodium bicarbonate.
-
Add the dye stock solution to the protein solution. A typical starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 594 nm.
Oligonucleotide Labeling with this compound
This protocol describes the labeling of an amine-modified oligonucleotide with this compound NHS-ester.[3]
Materials:
-
Amine-modified oligonucleotide.
-
This compound NHS-ester.
-
Anhydrous DMSO.
-
Labeling buffer: 0.1 M sodium carbonate buffer, pH 9.0.
-
Purification system (e.g., HPLC).
Procedure:
-
Prepare the oligonucleotide solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.
-
Prepare the dye stock solution: Dissolve the this compound NHS-ester in DMSO.
-
Labeling reaction: Add the dye stock solution to the oligonucleotide solution and incubate at room temperature for 2-4 hours in the dark.
-
Purification: Purify the labeled oligonucleotide using reverse-phase HPLC to separate the labeled product from the unlabeled oligonucleotide and free dye.
Case Study: GPCR Signaling Pathway Analysis
Fluorescence lifetime-based techniques are powerful tools for dissecting the complexities of G protein-coupled receptor (GPCR) signaling. FRET and FLIM can be used to monitor receptor dimerization, ligand binding, and the activation of downstream signaling molecules in real-time and with high spatial resolution in living cells.[5][6]
The following diagram illustrates a simplified GPCR signaling cascade that can be studied using this compound-based FRET biosensors. For instance, a biosensor for cAMP could be created by flanking a cAMP-binding domain with a FRET donor and this compound as the acceptor. Binding of cAMP would induce a conformational change, altering the FRET efficiency and thus the donor's fluorescence lifetime.
Quantitative Data Summary
The fluorescence lifetime of this compound can be influenced by its environment. The following table summarizes some reported lifetime values in different contexts.
| Environment | Fluorescence Lifetime (ns) | Reference(s) |
| Aqueous Buffer | ~3.7 | [1] |
| Ethanol | Not specified, but quantum yield is higher (90%) | |
| Conjugated to Tryptophan (exciplex formation) | 5.6 |
Note: The fluorescence lifetime can vary depending on the specific conjugation site and the local environment of the dye on the biomolecule.
Conclusion
This compound is a robust and versatile fluorescent probe for a variety of fluorescence lifetime-based applications. Its favorable photophysical properties, including a long fluorescence lifetime and high quantum yield, make it an excellent choice for quantitative studies of molecular interactions and cellular processes. By leveraging FRET and FLIM techniques with this compound, researchers in cell biology, drug discovery, and related fields can gain deeper insights into the dynamic nature of biological systems. The detailed protocols and data provided in this guide serve as a valuable resource for designing and executing successful experiments using this powerful fluorescent tool.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Characterization of a spectrally diverse set of fluorescent proteins as FRET acceptors for mTurquoise2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for ATTO 590 NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent label belonging to the rhodamine dye family, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These properties make it an ideal candidate for various life science applications, including protein labeling for fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3][4] The N-hydroxysuccinimidyl (NHS) ester functional group of this compound allows for its covalent attachment to primary amino groups on proteins, such as the N-terminus and the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[5][6][7] This document provides a detailed protocol for the successful labeling of proteins with this compound NHS ester, purification of the conjugate, and subsequent characterization.
Physicochemical Properties and Quantitative Data
This compound NHS ester is a reactive dye that enables the fluorescent labeling of biomolecules. A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 nm | [1][2][3][4] |
| Emission Maximum (λem) | 622 nm | [1][2][3][4] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1][2][3][4] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][2][4] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][2][4] |
| Molecular Weight | 788.24 g/mol | [8] |
| Correction Factor (CF280) | 0.43 | [1][2][3] |
| Correction Factor (CF260) | 0.39 | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
This compound NHS ester
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), MES, or HEPES)
-
Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Spectrophotometer
-
Shaker/rotator
Experimental Workflow
The overall workflow for protein labeling with this compound NHS ester involves preparing the reagents, performing the labeling reaction, and purifying the final conjugate.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
ATTO 590 Maleimide Conjugation to Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of ATTO 590 maleimide (B117702) to antibodies. It includes information on the necessary reagents, equipment, and step-by-step instructions for the conjugation reaction, purification of the conjugate, and determination of the degree of labeling.
Introduction
This compound is a fluorescent label belonging to the rhodamine dye family.[1][2] It exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal and photochemical stability.[1][2][3][4] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.[1][2] The maleimide derivative of this compound is specifically designed for labeling proteins and antibodies by reacting with free sulfhydryl (thiol) groups.[3][4][5]
Maleimide chemistry offers a selective method for labeling antibodies, primarily targeting the thiol groups of cysteine residues.[5][6] In antibodies that lack free thiol groups, the interchain disulfide bonds within the hinge region can be reduced to generate reactive thiols.[7][8] This site-specific conjugation approach helps to preserve the antigen-binding affinity of the antibody.
Key Properties of this compound
| Property | Value |
| Excitation Maximum (λabs) | 593 nm[1][2] |
| Emission Maximum (λfl) | 622 nm[1][2] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹[1][2] |
| Fluorescence Quantum Yield (ηfl) | 80%[1][2] |
| Correction Factor at 280 nm (CF280) | 0.43[1] |
Experimental Protocols
I. Antibody Preparation and Reduction of Disulfide Bonds
This protocol describes the generation of free thiol groups on the antibody for subsequent conjugation with this compound maleimide.
Materials:
-
Antibody solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)[9]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[5][7]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed[5][6]
-
Optional: EDTA (2 mM) to prevent re-oxidation of thiols[10]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[5][9]
Protocol:
-
Antibody Preparation:
-
Reduction of Disulfide Bonds:
-
Add a 10 to 100-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.[5][6][11] For example, for an antibody at 50-100 µM, a 10-fold molar excess of the reducing agent is generally sufficient.[5]
-
Incubate the reaction mixture at room temperature for 20-30 minutes or at 37°C for up to 90 minutes.[6][8][] The incubation time and temperature can be varied to control the extent of reduction.[7]
-
If DTT is used as the reducing agent, it must be removed prior to adding the maleimide dye, as it also contains a thiol group. This can be achieved through dialysis or using a desalting column.[5] TCEP does not need to be removed before conjugation.
-
II. Conjugation of this compound Maleimide to the Reduced Antibody
This protocol details the reaction between the thiol-activated antibody and the this compound maleimide dye.
Materials:
-
Reduced antibody solution from Protocol I
-
This compound maleimide
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching reagent (optional): glutathione (B108866) or mercaptoethanol[5]
Protocol:
-
Prepare this compound Maleimide Stock Solution:
-
Dissolve this compound maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound maleimide solution to the reduced antibody solution.[]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.[5]
-
III. Purification of the Antibody-Dye Conjugate
This step is crucial to remove unconjugated dye and other reaction byproducts.
Materials:
-
Conjugated antibody solution from Protocol II
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[5][9]
-
Elution Buffer: PBS, pH 7.2-7.4[9]
Protocol:
-
Purification:
IV. Characterization of the Conjugate: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each antibody molecule.[13] For antibodies, an optimal DOL is typically between 2 and 10.[14][15]
Procedure:
-
Measure Absorbance:
-
Calculate the Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula:[13] DOL = (Amax * ε_prot) / ((A280 - Amax * CF280) * ε_max)
Where:
-
Amax: Absorbance of the conjugate at 593 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[15]
-
ε_max: Molar extinction coefficient of this compound at 593 nm (120,000 M⁻¹cm⁻¹).[1]
-
CF280: Correction factor for the dye's absorbance at 280 nm (0.43 for this compound).[1]
-
-
Visualization of Experimental Workflow
Caption: Workflow for this compound maleimide conjugation to antibodies.
Storage of the Conjugate
The purified antibody-dye conjugate should be stored under the same conditions as the unlabeled antibody.[16] For short-term storage, 2-8°C is recommended. For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[16] The conjugate should be protected from light.[16]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
Application Notes and Protocols: A Step-by-Step Guide to ATTO 590 Antibody Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for a multitude of applications, from immunoassays to high-resolution microscopy. This guide provides a detailed, step-by-step protocol for the conjugation of ATTO 590, a bright and photostable rhodamine-based fluorescent dye, to antibodies using an N-hydroxysuccinimide (NHS) ester functional group.
Introduction to this compound NHS-Ester
This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3][4] Its NHS-ester derivative is designed for the straightforward and efficient labeling of primary and secondary amino groups found in proteins, most notably the ε-amino groups of lysine (B10760008) residues.[1][5] This reaction forms a stable and covalent amide bond, ensuring a permanent attachment of the dye to the antibody. The fluorescence of this compound is largely insensitive to pH changes, making it a robust choice for various biological applications.[6]
Quantitative Data Summary
Successful antibody labeling hinges on precise control over experimental parameters. The following table summarizes key quantitative data for this compound and the labeling process.
| Parameter | Value | Reference |
| This compound NHS-Ester Properties | ||
| Molecular Weight | 788 g/mol | [4] |
| Maximum Absorption (λabs) | 593 nm | [1][3][4] |
| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | [1][3][4] |
| Maximum Emission (λfl) | 622 nm | [1][3][4] |
| Fluorescence Quantum Yield (ηfl) | 80% | [3][4] |
| Correction Factor at 280 nm (CF280) | 0.43 | [1][3][4] |
| Reaction Conditions | ||
| Recommended Antibody Concentration | ≥ 2 mg/mL | [4][7] |
| Optimal Reaction pH | 8.3 | [4][7] |
| Recommended Molar Ratio (Dye:Antibody) | 2:1 to 10:1 (empirical optimization recommended) | [4] |
| Incubation Time | 30 - 60 minutes | [4] |
| Incubation Temperature | Room Temperature | [4][7] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound antibody labeling process, from initial preparation to the final purified conjugate.
Caption: Workflow for this compound Antibody Labeling.
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other antibody isotypes or proteins.
Materials and Reagents
-
Antibody (in an amine-free buffer)
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification Column: Sephadex G-25 or equivalent gel filtration column
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Antibody Preparation
It is critical to ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the antibody for reaction with the NHS-ester, significantly reducing labeling efficiency.[4][7]
-
If your antibody is in a buffer containing primary amines, perform a buffer exchange against PBS or a similar amine-free buffer. This can be achieved through dialysis, spin filtration, or gel filtration.
-
Adjust the antibody concentration to a minimum of 2 mg/mL in the amine-free buffer.[4] Higher concentrations generally lead to better labeling efficiency.[7]
-
For each 1 mL of antibody solution, add 0.1 mL of 1 M sodium bicarbonate buffer to raise the pH to the optimal level of 8.3.[4]
This compound NHS-Ester Preparation
The this compound NHS-ester is moisture-sensitive. To avoid hydrolysis, it should be dissolved immediately before use.
-
Allow the vial of this compound NHS-ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound NHS-ester in 100 µL of solvent to create a 10 mg/mL solution.[7] Vortex until the dye is completely dissolved.[7]
Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that often requires optimization. A starting point of a 2-fold molar excess of the dye is recommended.[4]
-
Slowly add the calculated amount of the this compound NHS-ester stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[4] Gentle, constant stirring is recommended.
Purification of the Labeled Antibody
Purification is necessary to remove unconjugated, hydrolyzed dye from the labeled antibody. Gel permeation chromatography is a common and effective method.[4][7]
-
Equilibrate a Sephadex G-25 column (or similar) with PBS (pH 7.2-7.4).[4] The column size should be appropriate for the sample volume.
-
Carefully apply the reaction mixture to the top of the column.
-
Elute the sample with PBS. The first colored, fluorescent band to elute will be the this compound-labeled antibody.[4][5] A second, slower-moving band corresponds to the free dye.[4][5]
-
Collect the fractions containing the labeled antibody.
Analysis and Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[7][8] It can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of this compound, which is 593 nm (Amax).
-
Calculate the DOL using the following formula:[7][8]
DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εmax]
Where:
-
Amax = Absorbance of the conjugate at 593 nm.
-
A280 = Absorbance of the conjugate at 280 nm.
-
εprotein = Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M-1cm-1).
-
εmax = Molar extinction coefficient of this compound at 593 nm (120,000 M-1cm-1).
-
CF280 = Correction factor for the dye's absorbance at 280 nm (0.43 for this compound).[1][3][4]
An optimal DOL for most applications is between 2 and 8. Over-labeling can lead to fluorescence quenching and reduced antibody activity.[9]
-
Storage of the Labeled Antibody
Proper storage is crucial to maintain the functionality of the fluorescently labeled antibody.
-
Store the conjugate at 4°C for short-term use (up to a few weeks), protected from light.[10][11][12] The addition of a preservative like sodium azide (B81097) (2 mM) can prevent microbial growth.[4]
-
For long-term storage, aliquot the labeled antibody into single-use volumes and store at -20°C.[10][12][13] Avoid repeated freeze-thaw cycles.[11][12][13] The use of a cryoprotectant like glycerol (B35011) (at a final concentration of 50%) can help to prevent damage from freezing.[10][13]
-
Always store fluorescently labeled antibodies in dark vials or tubes, or wrap them in aluminum foil to protect them from light and prevent photobleaching.[10][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Antibody concentration is too low. | Concentrate the antibody to at least 2 mg/mL.[4][7] |
| Presence of amine-containing substances in the buffer. | Perform buffer exchange into an amine-free buffer like PBS.[4][7] | |
| pH of the reaction is too low. | Ensure the reaction pH is between 8.2 and 8.5.[7] | |
| Hydrolyzed NHS-ester. | Prepare the dye solution immediately before use and use anhydrous solvent.[4] | |
| Antibody Aggregation/Precipitation | Over-labeling of the antibody. | Reduce the molar ratio of dye to antibody in the conjugation reaction. |
| Inherent instability of the antibody. | Handle the antibody according to the manufacturer's recommendations. Consider adding a stabilizing agent like BSA after purification. | |
| High Background in Staining | Presence of free, unconjugated dye. | Ensure thorough purification of the labeled antibody, for example, by using a longer gel filtration column.[5] |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. This compound NHS ester BioReagent,fluorescence, =60 couplingtoamines 670269-33-7 [sigmaaldrich.com]
- 7. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Antibody Storage and Antibody Shelf Life [labome.com]
- 11. Antibodies Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. sysy.com [sysy.com]
ATTO 590 Labeling of Oligonucleotides and DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, recognized for its exceptional photophysical properties.[1][2][3] Its strong absorption, high fluorescence quantum yield, and significant thermal and photo-stability make it an ideal candidate for a wide range of applications in molecular biology and drug development.[1][2][4] These applications include fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][5] this compound is characterized by its moderate hydrophilicity and is available as a mixture of two isomers with nearly identical spectral properties.[1][2] This document provides detailed application notes and protocols for the covalent labeling of oligonucleotides and DNA with this compound.
Spectroscopic and Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Absorption (λ_abs_) | 593 - 594 nm | [2][5][6] |
| Maximum Emission (λ_fl_) | 622 - 624 nm | [2][5][6] |
| Molar Extinction Coefficient (ε_max_) | 120,000 M⁻¹cm⁻¹ | [2][3][5] |
| Fluorescence Quantum Yield (η_fl_) | 80% | [2][3][7] |
| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [2][3][7] |
| Correction Factor (CF₂₆₀) | 0.39 | [2][4] |
| Correction Factor (CF₂₈₀) | 0.43 | [2][4] |
Labeling Chemistries
The covalent attachment of this compound to oligonucleotides and DNA can be achieved through various chemical strategies. The choice of method depends on the available functional groups on the oligonucleotide or DNA. The most common approaches involve the use of amine-reactive or thiol-reactive derivatives of this compound, as well as "click chemistry".
Amine-Reactive Labeling
This compound is frequently supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amino groups to form a stable amide bond.[4][8] Oligonucleotides can be synthesized with an amino-modifier at the 5' or 3' terminus, or internally, to provide a site for conjugation.[9][10]
Thiol-Reactive Labeling
For oligonucleotides containing a thiol (sulfhydryl) group, this compound maleimide (B117702) is the reagent of choice.[4][8] This derivative reacts with thiols to form a stable thioether linkage.[8]
Click Chemistry
"Click chemistry" provides a highly efficient and specific method for labeling.[4][11] This bioorthogonal reaction typically involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and an alkyne.[12][13] Oligonucleotides can be synthesized with either an alkyne or an azide modification, which then reacts with the corresponding this compound azide or alkyne derivative.[11][12][14]
Experimental Workflows
The general workflow for labeling oligonucleotides with this compound involves the dissolution of the dye and the modified oligonucleotide, the conjugation reaction, and subsequent purification of the labeled product.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 7. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) [sigmaaldrich.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. This compound-N Oligo Modifications from Gene Link [genelink.com]
- 10. genelink.com [genelink.com]
- 11. This compound alkyne BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. ATTO-590 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
ATTO 590 Phalloidin: Application Notes and Protocols for High-Resolution Actin Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 phalloidin (B8060827) is a high-affinity fluorescent probe specifically designed for the visualization of filamentous actin (F-actin) in fixed cells and tissues. This conjugate combines the exceptional photophysical properties of the this compound dye with the robust F-actin binding specificity of phalloidin. Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds to F-actin with high selectivity, stabilizing the filaments and preventing depolymerization.[1][2] The this compound dye, a novel rhodamine derivative, offers strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal fluorophore for demanding fluorescence microscopy applications, including super-resolution techniques like STED microscopy.[1][3][4]
These application notes provide a comprehensive guide for the use of this compound phalloidin in actin staining, including its key characteristics, detailed experimental protocols for cultured cells and tissue sections, and troubleshooting guidelines.
Principle of F-Actin Staining with Phalloidin
Phalloidin binds specifically at the interface between F-actin subunits, effectively locking them together.[1] This binding is highly specific to the polymerized, filamentous form of actin and does not recognize monomeric G-actin.[1][2] When conjugated to a fluorescent dye like this compound, phalloidin allows for the precise localization and visualization of F-actin structures within the cell, such as stress fibers and lamellipodia. For the probe to access the actin cytoskeleton, cells must first be fixed to preserve their structure and then permeabilized to allow the relatively small phalloidin conjugate to pass through the cell membrane.[5][6]
Key Features of this compound Phalloidin
-
High Specificity: Binds exclusively to F-actin, resulting in low background and high-contrast imaging.[2][5]
-
Exceptional Photostability: The this compound dye exhibits high resistance to photobleaching, enabling prolonged imaging and time-lapse experiments.[1][3]
-
Bright Fluorescence: Characterized by a high quantum yield and strong absorption, leading to bright and easily detectable fluorescent signals.[1][3][7]
-
Red-Shifted Spectrum: With an excitation maximum at 593 nm and an emission maximum at 622 nm, this compound is well-suited for multicolor imaging with minimal spectral overlap with common green and blue fluorophores.[1][7]
-
Small Size: The small size of the phalloidin conjugate allows for dense labeling of actin filaments without significant steric hindrance.[2][8]
Quantitative Data
For ease of comparison, the key quantitative properties of this compound dye and its phalloidin conjugate are summarized in the tables below.
Table 1: Photophysical Properties of this compound Dye
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 nm | [1][7] |
| Emission Maximum (λfl) | 622 nm | [1][7] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][7] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][7] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][3] |
Table 2: Specifications of this compound Phalloidin Conjugate
| Property | Value | Reference |
| Molecular Weight | ~1475 g/mol | [1][7] |
| Recommended Solvent for Stock | Methanol or DMSO | [1][9] |
| Storage of Lyophilized Product | -20°C, protected from light | [1][7] |
| Storage of Stock Solution | -20°C, protected from light | [1][9] |
Signaling Pathway Involving Actin Rearrangement
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[1] Extracellular signals, transduced through various cell surface receptors, activate these GTPases, which in turn orchestrate the assembly and organization of distinct F-actin structures. For instance, activated Cdc42 can stimulate the Wiskott-Aldrich syndrome protein (WASP), which then activates the Arp2/3 complex to induce the formation of branched actin networks, leading to filopodia formation. Visualizing these dynamic changes in the actin cytoskeleton with probes like this compound phalloidin is crucial for understanding these signaling pathways.
Caption: Rho GTPase signaling pathway leading to actin cytoskeleton rearrangement.
Experimental Protocols
The following are generalized protocols for staining F-actin with this compound phalloidin. Optimal conditions may vary depending on the cell type and experimental setup.
Protocol 1: Staining F-Actin in Cultured Adherent Cells
Materials:
-
This compound phalloidin
-
Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Mounting medium
-
Coverslips with cultured cells
Procedure:
-
Cell Culture and Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS.
-
Fixation: Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[2][5]
-
Washing: Wash the cells two to three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[5][10]
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[11]
-
Staining:
-
Prepare the this compound phalloidin staining solution by diluting the stock solution in PBS with 1% BSA. A final concentration of 1:100 to 1:1000 from a methanolic stock is a good starting point, but should be optimized.[5]
-
Remove the blocking buffer and add the staining solution to the coverslips.
-
Incubate for 20-90 minutes at room temperature, protected from light.[5][10]
-
-
Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for the this compound dye (Excitation/Emission: ~593/622 nm).
Caption: Experimental workflow for F-actin staining in cultured cells.
Protocol 2: Staining F-Actin in Paraffin-Embedded Tissue Sections
Materials:
-
All materials from Protocol 1
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol (B145695) series)
-
Antigen retrieval buffer (if performing co-staining with antibodies)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Antigen Retrieval (if necessary): If co-staining with antibodies, perform antigen retrieval according to the antibody manufacturer's protocol.
-
Washing: Wash sections with PBS.
-
Permeabilization: Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash sections with PBS.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes.
-
Staining:
-
Prepare and apply the this compound phalloidin staining solution as described in Protocol 1.
-
Incubate for 60-90 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing: Wash thoroughly with PBS.
-
Counterstaining (Optional): If desired, counterstain nuclei with a suitable dye like DAPI.
-
Mounting and Imaging: Mount with an appropriate mounting medium and visualize as described above.
Troubleshooting
Common issues encountered during phalloidin staining and their potential solutions are outlined below.
Caption: Troubleshooting guide for common phalloidin staining issues.
References
- 1. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disregulated RhoGTPases and Actin Cytoskeleton Contribute to the Migration Defect in Lis1-Deficient Neurons - PMC [pmc.ncbi.nlm.nih.gov]
ATTO 590: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional photostability, strong absorption, and high fluorescence quantum yield.[1][2][3] These characteristics make it an excellent choice for a variety of fluorescence-based applications, including immunofluorescence (IF), flow cytometry, and super-resolution microscopy techniques like STED and PALM/dSTORM.[1][4] Its emission in the orange-red spectrum provides a versatile option for multicolor imaging experiments. This document provides detailed application notes and protocols for the successful use of this compound-conjugated antibodies in immunofluorescence staining.
Key Features of this compound
-
High Photostability: this compound exhibits remarkable resistance to photobleaching, allowing for longer exposure times and repeated imaging of samples with minimal signal loss.[1][3]
-
Strong Absorption and High Quantum Yield: The dye's high molar extinction coefficient and quantum yield result in bright fluorescent signals, enabling the detection of low-abundance targets.[1][2][3]
-
Hydrophilicity: this compound is moderately hydrophilic, which helps to minimize non-specific binding and aggregation of conjugates.[1]
-
pH Insensitivity: The fluorescence characteristics of this compound are relatively stable over a broad pH range, providing flexibility in experimental conditions.
Data Presentation: Spectroscopic Properties
The selection of appropriate excitation sources and emission filters is crucial for optimal results. The table below summarizes the key spectroscopic properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 - 594 nm | [5] |
| Emission Maximum (λem) | 622 - 624 nm | [2][5] |
| Molar Extinction Coefficient | 120,000 M⁻¹cm⁻¹ | [2][5] |
| Quantum Yield (Φ) | ~0.80 | [2] |
| Fluorescence Lifetime (τ) | ~3.7 ns | [2] |
Mandatory Visualization: Experimental Workflow and Principle
A clear understanding of the experimental workflow is essential for successful immunofluorescence staining. The following diagrams illustrate a typical indirect immunofluorescence protocol and the underlying principle.
Caption: A generalized workflow for indirect immunofluorescence staining.
Caption: The principle of indirect immunofluorescence detection.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound NHS-Ester
This protocol is for labeling primary or secondary antibodies with this compound NHS-ester, which reacts with primary amine groups.
Materials:
-
Antibody (amine-free buffer, e.g., PBS)
-
This compound NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, 0.02% sodium azide, 1% BSA (optional)
Procedure:
-
Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-15 fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored fraction will be the conjugated antibody.
-
Determination of Degree of Labeling (DOL): The DOL (moles of dye per mole of antibody) can be determined by measuring the absorbance at 280 nm and 594 nm.
-
Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for staining fixed and permeabilized cultured cells. Optimization of antibody concentrations and incubation times is recommended for each specific target and cell type.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the host species of the secondary antibody in PBS
-
Primary Antibody (specific to the target antigen)
-
This compound-conjugated Secondary Antibody
-
Wash Buffer: PBS with 0.05% Tween 20
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation: Wash the cells briefly with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes. For membrane-associated targets, this step can be omitted or a milder detergent like saponin (B1150181) can be used.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. A starting dilution of 1:200 to 1:1000 is recommended. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~594 nm, Emission: ~624 nm).
Troubleshooting
High background and weak signals are common issues in immunofluorescence. The following table provides potential causes and solutions.
| Issue | Possible Cause | Recommended Solution |
| High Background | Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration.[7] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum).[8] | |
| Inadequate washing | Increase the number or duration of wash steps.[9] | |
| Autofluorescence | Use a longer wavelength fluorophore like this compound to minimize autofluorescence from the sample.[10] Consider treating with a quenching agent like Sudan Black B. | |
| Weak or No Signal | Inefficient primary antibody binding | Ensure the primary antibody is validated for IF. Optimize fixation and permeabilization methods. |
| Low target protein expression | Consider using a signal amplification method. | |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. This compound's high photostability is advantageous here. | |
| Incorrect filter sets | Ensure the microscope's excitation and emission filters are appropriate for this compound's spectra. |
By following these protocols and considering the troubleshooting advice, researchers can effectively utilize the superior properties of this compound for high-quality immunofluorescence imaging.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 5. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
ATTO 590: Application Notes and Protocols for STED Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 590, a fluorescent dye belonging to the rhodamine class, for Stimulated Emission Depletion (STED) super-resolution microscopy. This compound is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it an ideal candidate for advanced imaging techniques such as STED.[1][2][3][4]
Introduction to this compound in STED Microscopy
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.[5] The choice of fluorophore is critical for successful STED imaging, and this compound exhibits key characteristics that make it highly suitable for this application. Its high photostability allows it to withstand the high laser powers used for depletion, and its spectral properties are compatible with common STED laser lines.[1][2][6]
Quantitative Data: Photophysical Properties of this compound
The selection of appropriate laser lines and filter sets in a STED microscope setup is dictated by the photophysical properties of the fluorescent dye. The key spectral characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 - 594 nm | [1][3][7][8][9] |
| Emission Maximum (λem) | 621 - 624 nm | [1][7][8][9][10] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | [1][3][7][9] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][3] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][3] |
| Recommended STED Depletion Laser | 775 nm | [5][6][11][12][13] |
Experimental Protocols
This section provides detailed protocols for immunofluorescence staining of fixed cells using this compound-conjugated secondary antibodies for STED microscopy.
Materials
-
Cells: Cultured on #1.5 or #1.5H glass coverslips (170 µm thickness).[14][15]
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727).
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS.
-
Primary Antibody: Specific to the target of interest.
-
Secondary Antibody: this compound-conjugated antibody against the host species of the primary antibody.
-
Washing Buffer: Phosphate-Buffered Saline (PBS).
-
Mounting Medium: Refractive index matching mounting medium (e.g., Mowiol/DABCO, ProLong Diamond, Abberior Mount Solid).[14][16] Avoid media containing DAPI if possible, as it can increase background with the 592 nm STED laser.[6][16]
Protocol: Immunofluorescence Staining for STED
This protocol is a general guideline and may require optimization based on the specific cell type and target protein.
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on high-precision glass coverslips.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[17]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in blocking buffer. It is advisable to use a 2 to 5-fold higher concentration than for conventional confocal microscopy to ensure optimal labeling density for STED.[13] Protect the antibody solution from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.[18]
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each in the dark to remove unbound secondary antibody.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a suitable mounting medium.[18] Ensure the refractive index of the mounting medium matches that of the immersion oil (typically 1.518) for optimal resolution.[5][6]
-
Allow hardening mounting media to cure for at least 24 hours before imaging.[15]
-
STED Microscopy Workflow and Setup
The following diagram illustrates a typical workflow for a STED microscopy experiment using this compound.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. This compound NHS酯 BioReagent, suitable for fluorescence, ≥90.0% (degree of coupling) | Sigma-Aldrich [sigmaaldrich.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 16. mn.uio.no [mn.uio.no]
- 17. research.yale.edu [research.yale.edu]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Multicolor STED Imaging with ATTO 590
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the fluorophore ATTO 590 for multicolor Stimulated Emission Depletion (STED) super-resolution microscopy. It includes detailed application notes, experimental protocols, and data presentation to facilitate the planning and execution of advanced imaging experiments.
Introduction to this compound in STED Microscopy
This compound is a rhodamine-based fluorescent dye that has gained prominence in super-resolution imaging due to its exceptional photostability, high fluorescence quantum yield, and strong absorption.[1][2][3] These characteristics make it an ideal candidate for STED microscopy, a technique that overcomes the diffraction limit of light to visualize subcellular structures with nanoscale resolution.[4] In multicolor STED imaging, this compound is frequently paired with other fluorophores to simultaneously visualize multiple targets within a biological sample, enabling the study of protein co-localization and dynamic interactions.[5][6]
Photophysical Properties and Spectral Characteristics
This compound exhibits spectral properties that are well-suited for STED microscopy. Its excitation and emission maxima allow for efficient excitation with commonly available laser lines and its emission spectrum is sufficiently broad to be effectively depleted by a STED laser.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 nm | [1] |
| Emission Maximum (λem) | 622 nm | [1] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [1] |
| Fluorescence Lifetime (τ) | 3.7 ns | [1] |
| Recommended STED Depletion Laser | 750 - 780 nm | [7][8] |
Multicolor STED Imaging with this compound
Successful multicolor STED imaging relies on the careful selection of fluorophore pairs with spectrally distinct properties to minimize crosstalk between channels. This compound is often paired with red-shifted fluorophores like ATTO 647N or SiR.[5][6]
Table 2: Recommended Fluorophore Combinations for Two-Color STED with this compound
| Fluorophore 1 | Excitation (nm) | Emission (nm) | STED Depletion (nm) | Fluorophore 2 | Excitation (nm) | Emission (nm) | STED Depletion (nm) | Reference |
| This compound | 594 | 600 - 640 | 750 - 775 | ATTO 647N | 650 | 660 - 700 | 750 - 775 | [6][9] |
| This compound | 594 | ~620 | ~750 | SiR | 650 | ~670 | ~750 | [5] |
dot
Caption: Workflow for two-color STED imaging using this compound and a partner dye.
Experimental Protocols
This section provides a general framework for immunofluorescence staining and STED microscopy. Specific parameters such as antibody concentrations and incubation times should be optimized for each experiment.
Immunofluorescence Staining Protocol for Cultured Cells
-
Cell Culture and Fixation:
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies specific to the targets of interest in blocking buffer. It is advisable to use higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) for optimal labeling density in STED.[11]
-
Incubate coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Dilute fluorophore-conjugated secondary antibodies (e.g., anti-mouse this compound and anti-rabbit ATTO 647N) in blocking buffer.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a mounting medium with a refractive index close to 1.518, such as ProLong Gold or ProLong Diamond.[10] Avoid mounting media containing DAPI if using a 592 nm STED laser.[10]
-
Allow the mounting medium to cure for at least 24 hours before imaging.[12]
-
dot
Caption: General immunofluorescence staining workflow for multicolor STED microscopy.
STED Microscope Setup and Image Acquisition
The following are general guidelines for setting up a STED microscope for two-color imaging with this compound. Specific settings will vary depending on the instrument.
-
Laser Lines:
-
Detection:
-
Set the detection window for this compound to approximately 600-640 nm and for ATTO 647N to 660-700 nm to minimize crosstalk.[9]
-
-
Image Acquisition Parameters:
-
Pixel Size: Set to 20-30 nm for optimal sampling of the super-resolved image.
-
Dwell Time: Start with a pixel dwell time of 10-20 µs and adjust as needed to balance signal-to-noise ratio and photobleaching.
-
Laser Power: Use the minimum necessary excitation and STED laser powers to achieve the desired resolution while minimizing phototoxicity and photobleaching.
-
Gating: If available, use time-gated detection to further reduce crosstalk and background noise.[6]
-
Data Analysis and Interpretation
After image acquisition, the super-resolved images can be analyzed to extract quantitative information about protein localization and co-localization. Standard image analysis software can be used for visualization, segmentation, and quantification.
Troubleshooting
Table 3: Common Issues and Solutions in Multicolor STED Imaging
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Insufficient labeling density- Low laser power- Photobleaching | - Increase antibody concentrations[11]- Increase excitation laser power cautiously- Use fresh, high-quality fluorophores and antifade mounting media |
| High Crosstalk | - Spectral overlap of fluorophores- Incorrect detection windows | - Use spectrally well-separated dyes- Narrow the detection windows- Use sequential scanning or time-gated detection |
| Poor Resolution | - Insufficient STED laser power- Mismatched refractive index- Suboptimal sample preparation | - Increase STED laser power- Use the correct immersion oil and mounting medium[10]- Optimize fixation and labeling protocols |
| Photobleaching | - High laser power- Long exposure times | - Reduce excitation and STED laser powers- Decrease pixel dwell time or use faster scanning- Use more photostable fluorophores |
Conclusion
This compound is a robust and versatile fluorophore for multicolor STED microscopy. By following the guidelines and protocols outlined in this document, researchers can successfully perform high-quality, super-resolution imaging to investigate complex biological questions at the nanoscale. Careful optimization of sample preparation and imaging parameters is crucial for achieving the best results.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. Two-color STED microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ipb.csic.es [ipb.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 12. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
ATTO 590 Conjugation Chemistry for Custom Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6][7][8] These characteristics make it an ideal candidate for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][3][4][9] This document provides detailed protocols for conjugating this compound to biomolecules to create custom fluorescent probes for a variety of research and drug development applications.
This compound Properties
This compound is a moderately hydrophilic dye that exists as a mixture of two isomers with nearly identical spectroscopic properties.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 - 594 nm | [1][3][9][10][11] |
| Emission Maximum (λem) | 622 - 624 nm | [1][3][9][10][11][12] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][3][4][6][9][10] |
| Fluorescence Quantum Yield (Φ) | 80% | [1][3][4][6] |
| Fluorescence Lifetime (τ) | 3.7 ns | [1][3][4][6] |
| Correction Factor (CF₂₆₀) | 0.39 | [1][3][6] |
| Correction Factor (CF₂₈₀) | 0.43 - 0.44 | [1][3][6][11] |
Conjugation Chemistries
This compound can be conjugated to biomolecules using a variety of reactive derivatives. The choice of chemistry depends on the available functional groups on the target molecule.
Amine-Reactive Conjugation (NHS Ester)
This compound NHS ester is one of the most common derivatives for labeling proteins and amine-modified oligonucleotides. The N-hydroxysuccinimidyl (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or a 5'/3' amino-linker on an oligonucleotide) to form a stable amide bond.[1][6][7][13]
Thiol-Reactive Conjugation (Maleimide)
This compound maleimide (B117702) is used for labeling biomolecules containing free sulfhydryl (thiol) groups, most commonly the side chain of cysteine residues in proteins.[1][14] This reaction forms a stable thioether bond.
Click Chemistry (Azide and Alkyne)
This compound is also available with azide (B81097) or alkyne modifications for use in "click chemistry".[1][5][15] This highly efficient and specific reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain the complementary functional group.[15]
Experimental Workflows
The general workflow for creating custom this compound probes involves preparing the biomolecule and the dye, performing the conjugation reaction, and purifying the final conjugate.
Caption: General experimental workflow for this compound conjugation.
Detailed Protocols
Protocol 1: this compound NHS Ester Labeling of Proteins
This protocol is optimized for labeling proteins with primary amines.
Materials:
-
Protein of interest (2 mg/mL in amine-free buffer, e.g., PBS, MES, HEPES)[6][16]
-
This compound NHS ester
-
1 M Sodium Bicarbonate, pH 8.3[16]
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, it must be exchanged by dialysis or buffer exchange chromatography.[6][16]
-
Adjust the protein concentration to at least 2 mg/mL for optimal labeling efficiency.[6][16]
-
Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3.[16] The optimal pH range for NHS-ester coupling is 8.0-9.0.[13]
-
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
Purification:
-
Storage:
Caption: Workflow for protein labeling with this compound NHS ester.
Protocol 2: this compound Maleimide Labeling of Proteins
This protocol is for labeling proteins with free sulfhydryl groups.
Materials:
-
Protein of interest (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5)[11][14]
-
This compound maleimide
-
Anhydrous DMF or DMSO
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[14]
-
Glutathione (B108866) (GSH) to quench the reaction[17]
-
Purification column (e.g., Sephadex G-25)[17]
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the maleimide dye solution to the protein solution.[14]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench Reaction:
-
Add a small excess of glutathione (GSH) to quench any unreacted maleimide and incubate for 15 minutes.[17]
-
-
Purification:
-
Purify the conjugate using a gel filtration column, dialysis, or spin concentrators to remove unreacted dye and quenching agent.[17]
-
-
Storage:
-
Store the purified conjugate similarly to the NHS ester conjugate, protected from light at 4°C or frozen for long-term storage.[11]
-
Caption: Workflow for protein labeling with this compound maleimide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | For NHS esters, ensure pH is 8.0-9.0.[13] For maleimides, ensure pH is 7.0-7.5.[11] |
| Presence of interfering substances in the buffer (e.g., Tris, glycine, or thiols). | Dialyze or perform buffer exchange into an appropriate amine-free or thiol-free buffer.[6][16] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[11][16] | |
| Inactive dye. | Prepare fresh dye solutions in anhydrous solvent immediately before use.[1][6] | |
| Over-labeling (Precipitation or Loss of Function) | Molar excess of dye is too high. | Reduce the molar ratio of dye to protein. |
| High number of reactive sites on the protein. | Reduce the reaction time.[11] | |
| Free Dye in Final Product | Inefficient purification. | Repeat the purification step.[11][16] For very hydrophilic dyes, a longer gel filtration column may be necessary.[13] |
| Hydrolysis of the reactive dye during the reaction. | This is expected; ensure purification is robust. |
Conclusion
This compound is a versatile and robust fluorescent dye suitable for creating custom probes for a wide range of biological applications. By selecting the appropriate reactive derivative and following these detailed protocols, researchers can reliably conjugate this compound to their biomolecules of interest, enabling advanced fluorescence-based experiments. Careful attention to buffer conditions, purification, and storage will ensure the generation of high-quality, stable fluorescent probes.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. This compound alkyne BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound NHS酯 BioReagent, suitable for fluorescence, ≥90.0% (degree of coupling) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. idtdna.com [idtdna.com]
- 13. spectra.arizona.edu [spectra.arizona.edu]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 17. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of ATTO 590 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the Degree of Labeling (DOL) is a critical quality control step in the development of fluorescently labeled protein and antibody conjugates. The DOL, representing the average number of dye molecules conjugated to a single protein molecule, significantly influences the performance of the conjugate in various applications. Under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching and altered biological activity of the protein.[1][2] This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with ATTO 590, a bright and photostable fluorescent dye.[3][4]
The calculation of DOL is based on the Beer-Lambert law and involves spectrophotometric measurement of the conjugate's absorbance at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and ~593 nm (the absorbance maximum for this compound).[5] A correction factor is applied to account for the absorbance of the this compound dye at 280 nm, ensuring an accurate determination of the protein concentration.[6][7]
Principle of DOL Calculation
The fundamental principle behind calculating the DOL is to determine the molar concentrations of both the protein and the dye in the purified conjugate solution. The ratio of these two concentrations yields the average number of dye molecules per protein molecule.
Quantitative Data for DOL Calculation
Accurate DOL calculation requires precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of this compound | εdye | 120,000 M-1cm-1 | [4] |
| Maximum Absorbance of this compound | λmax | 593 nm | [4] |
| Correction Factor for this compound at 280 nm | CF280 | 0.43 | [4] |
| Molar Extinction Coefficient of IgG at 280 nm | εprotein | 210,000 M-1cm-1 | [8][9][10] |
| Molecular Weight of IgG | MWprotein | ~150,000 g/mol | [9][10] |
Experimental Protocols
A. Protein Labeling with this compound NHS Ester
This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound NHS ester. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Reaction tubes
-
Shaker/rocker
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[6][12] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.
-
Adjust the pH of the protein solution to 8.3-8.5 by adding an appropriate volume of 1 M sodium bicarbonate buffer to achieve a final concentration of 100 mM.[6][13]
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] Vortex until the dye is completely dissolved.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[6]
-
B. Purification of the this compound Conjugate
Purification is a critical step to remove unconjugated dye, which would otherwise interfere with accurate DOL determination.[2]
Procedure using Gel Filtration (Sephadex G-25):
-
Equilibrate the Sephadex G-25 column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with the equilibration buffer. The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
Collect the fractions containing the purified conjugate.
Spectrophotometric Measurement and DOL Calculation
Procedure:
-
Measure the absorbance of the purified this compound conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound, ~593 nm (Amax), using a UV-Vis spectrophotometer and a 1 cm pathlength cuvette.
-
If the absorbance readings are above 2.0, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.[2]
Formulas for Calculation:
-
Calculate the molar concentration of the dye:
-
Cdye (M) = Amax / (εdye x path length)
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
Aprotein = A280 - (Amax x CF280)
-
-
Calculate the molar concentration of the protein:
-
Cprotein (M) = Aprotein / (εprotein x path length)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Cdye / Cprotein
-
A simplified, combined formula for DOL is: DOL = (Amax x εprotein) / ((A280 - (Amax x CF280)) x εdye) [5]
Example Calculation
Scenario: An IgG antibody is labeled with this compound, and after purification, the following absorbance values are measured in a 1 cm cuvette:
-
A280 = 1.2
-
Amax (at 593 nm) = 0.6
Calculation Steps:
-
Corrected A280:
-
Aprotein = 1.2 - (0.6 x 0.43) = 1.2 - 0.258 = 0.942
-
-
Concentration of IgG:
-
Cprotein = 0.942 / 210,000 M-1cm-1 = 4.486 x 10-6 M
-
-
Concentration of this compound:
-
Cdye = 0.6 / 120,000 M-1cm-1 = 5.0 x 10-6 M
-
-
Degree of Labeling (DOL):
-
DOL = (5.0 x 10-6 M) / (4.486 x 10-6 M) ≈ 1.1
-
Result: The DOL for this this compound-IgG conjugate is approximately 1.1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL (< 2 for antibodies) | - Insufficient dye-to-protein molar ratio in the labeling reaction.- Low reactivity of the protein (e.g., few accessible primary amines).- Hydrolysis of the NHS ester due to moisture or inappropriate pH.[6] | - Increase the molar excess of the this compound NHS ester.- Ensure the reaction pH is between 8.3 and 8.5.[6]- Use fresh, anhydrous DMF or DMSO for the dye stock solution. |
| High DOL (> 10 for antibodies) | - Excessive dye-to-protein molar ratio. | - Reduce the molar excess of the this compound NHS ester in the labeling reaction. |
| Inaccurate DOL Calculation | - Incomplete removal of free dye.[2]- Inaccurate extinction coefficients or correction factor.- Spectrophotometer not properly blanked. | - Ensure thorough purification of the conjugate, for example, by gel filtration.[6]- Use the correct and published values for ε and CF.- Blank the spectrophotometer with the same buffer used for the conjugate solution. |
| Precipitation of the conjugate | - Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. | - Reduce the dye-to-protein molar ratio in the labeling reaction. |
Visualizations
Caption: Experimental workflow for DOL calculation of this compound conjugates.
Caption: Logical relationship for calculating the Degree of Labeling (DOL).
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 9. Extinction Coefficient Determination of Proteins [biosyn.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
ATTO 590: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 590, a fluorescent dye, for live-cell imaging applications. This document details the dye's properties, provides a protocol for a key application, and includes visual aids to facilitate experimental design and execution.
Introduction to this compound
This compound is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability. These properties make it an excellent candidate for a wide range of fluorescence microscopy techniques, including high-resolution methods like STED, PALM, and dSTORM, as well as applications such as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH). The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 575-610 nm range.
Quantitative Data
The photophysical properties of this compound are summarized in the table below, providing key metrics for experimental planning and setup.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 593 nm | |
| Maximum Emission (λfl) | 622 nm | |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (ηfl) | 80% | |
| Fluorescence Lifetime (τfl) | 3.7 ns |
Application: Live-Cell Imaging of Receptor Internalization and Trafficking
A powerful application of this compound in live-cell imaging is the tracking of cell surface receptor dynamics. By labeling receptors with this compound, their internalization upon ligand binding and subsequent intracellular trafficking can be visualized in real-time. This provides valuable insights into cellular signaling, drug uptake, and disease mechanisms.
Experimental Protocol: Labeling and Imaging of Cell Surface Receptors
This protocol describes the use of this compound NHS-ester to label and visualize the internalization of cell surface proteins.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes
-
This compound NHS-ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Ligand of interest for stimulating receptor internalization
-
Confocal or other suitable fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂)
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound NHS-ester in anhydrous DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed, sterile PBS to a final working concentration. The optimal concentration should be determined empirically but a starting point of 1-5 µg/mL is recommended.
-
-
Labeling of Cell Surface Proteins:
-
Wash the cells twice with sterile PBS to remove any residual serum.
-
Add the this compound staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Gently wash the cells three times with sterile PBS to remove unbound dye.
-
-
Stimulation of Receptor Internalization:
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Acquire baseline images of the cell surface fluorescence.
-
Add the ligand of interest to the imaging medium to stimulate receptor endocytosis.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring time-lapse images using a fluorescence microscope.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Capture images at appropriate time intervals to visualize the internalization and trafficking of the labeled receptors.
-
Visualizations
General Workflow for Live-Cell Imaging
The following diagram illustrates the general workflow for a live-cell imaging experiment using a fluorescent probe like this compound.
Caption: General workflow for a live-cell imaging experiment.
Signaling Pathway: GPCR Endocytosis and Recycling
This compound-labeled ligands can be used to study the internalization and trafficking of G-protein coupled receptors (GPCRs). The diagram below outlines the key steps in clathrin-mediated endocytosis and recycling of GPCRs.
ATTO 590 Azide for Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Its azide (B81097) derivative, this compound azide, is a versatile tool for "click chemistry," a set of rapid, selective, and high-yield chemical reactions for covalently linking molecules.[3][4] This makes it an ideal choice for labeling and detecting biomolecules such as DNA, RNA, and proteins in various life science applications.[2][3] These applications include high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2]
This compound azide participates in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[5][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide.[5][] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.[][8]
Properties of this compound Azide
A summary of the key spectral and physical properties of this compound azide is presented below.
| Property | Value | Reference |
| Excitation Wavelength (λabs) | 593 nm | [1] |
| Emission Wavelength (λfl) | 622 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1] |
| Molecular Weight (MW) | 891.42 g/mol | [9] |
| Solubility | Polar solvents (e.g., DMSO, DMF) | [3] |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeling Alkyne-Modified Biomolecules
This protocol provides a general procedure for labeling alkyne-modified biomolecules (e.g., proteins, oligonucleotides) with this compound azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule
-
This compound azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand[4][10]
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving this compound azide
Procedure:
-
Prepare Stock Solutions:
-
This compound azide: Dissolve this compound azide in DMSO or DMF to a final concentration of 10 mM.
-
Alkyne-modified biomolecule: Dissolve the biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins, or a specific molar concentration for oligonucleotides).[4][11]
-
Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.[10]
-
THPTA/TBTA ligand: Prepare a 200 mM stock solution in deionized water or DMSO.[4][10]
-
Sodium ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with this compound azide stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a 2-10 fold molar excess of the dye is a good starting point.[4]
-
Prepare the copper catalyst complex by mixing CuSO4 and the THPTA/TBTA ligand in a 1:2 molar ratio.[10] Allow this mixture to stand for a few minutes.
-
Add the copper catalyst complex to the reaction mixture. A final copper concentration of 1-2 mM is typically used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[12]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 37-45°C for 30-60 minutes to accelerate the reaction.[4] Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted this compound azide and other reaction components by a suitable purification method. For proteins, this can be achieved using size exclusion chromatography (e.g., a desalting column) or dialysis. For oligonucleotides, ethanol (B145695) precipitation can be used.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Labeling Cyclooctyne-Modified Biomolecules
This protocol outlines a general procedure for labeling biomolecules modified with a strained alkyne (e.g., DBCO, BCN) with this compound azide without the need for a copper catalyst.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound azide
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving this compound azide
Procedure:
-
Prepare Stock Solutions:
-
This compound azide: Dissolve this compound azide in DMSO or DMF to a final concentration of 10 mM.
-
Strained alkyne-modified biomolecule: Dissolve the biomolecule in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule solution with the this compound azide stock solution. A 2-10 fold molar excess of this compound azide is recommended as a starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 37°C for 30-60 minutes.[13] The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) if the biomolecule is sensitive to higher temperatures. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled biomolecule using a suitable method as described in the CuAAC protocol (e.g., size exclusion chromatography, dialysis, or ethanol precipitation).
-
Data Presentation
The efficiency of the labeling reaction can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule. For proteins, this can be calculated using spectrophotometric measurements.
Calculating the Degree of Labeling (DOL) for Proteins:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 593 nm (A593).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A280 - (A593 x CF280)] / ε_protein
-
Where:
-
CF280 is the correction factor for the absorbance of this compound at 280 nm (CF280 = 0.43).[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye using the following formula:
-
Dye Concentration (M) = A593 / ε_dye
-
Where ε_dye is the molar extinction coefficient of this compound (120,000 M-1cm-1).[1]
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of this compound at 593 nm | ε_dye | 120,000 M-1cm-1 |
| Correction Factor at 280 nm | CF280 | 0.43 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of this compound azide. | Increase the molar ratio of the dye to the biomolecule. |
| Inactive catalyst (CuAAC). | Use freshly prepared sodium ascorbate. Ensure the copper ligand is present in sufficient excess. | |
| Suboptimal reaction conditions. | Optimize incubation time and temperature. For CuAAC, increasing the temperature to 40-45°C can shorten the reaction time to 30 minutes.[4] | |
| Presence of interfering substances. | Ensure the biomolecule sample is free from primary amines (e.g., Tris buffer) for NHS ester reactions, or other nucleophiles that might interfere.[11] For CuAAC, avoid high concentrations of chelators. | |
| High Background Signal | Incomplete removal of unreacted dye. | Improve the purification method (e.g., use a longer desalting column, increase the number of dialysis changes). |
| Non-specific binding of the dye. | Add a blocking agent like BSA to buffers during incubation and washing steps, especially in cell-based assays.[14] | |
| For CuAAC, non-specific binding of copper. | Use a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate.[14] |
Signaling Pathways and Logical Relationships
Click chemistry reactions with this compound azide are fundamental bioconjugation techniques rather than components of a biological signaling pathway. The logical relationship is a straightforward chemical transformation.
References
- 1. This compound azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
ATTO 590 Photobleaching Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate ATTO 590 photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide
Photobleaching, the irreversible photochemical destruction of a fluorophore, can significantly impact the quality and quantitative accuracy of fluorescence imaging data. The following guide provides a systematic approach to identifying and resolving common issues related to this compound photobleaching.
Issue: Rapid loss of this compound fluorescence signal during imaging.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessive Illumination Intensity | Reduce the laser power or lamp intensity to the minimum level required for adequate signal-to-noise ratio. | Slower rate of photobleaching, extending the imaging time. |
| Prolonged Exposure Time | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector. | Reduced photon dose delivered to the sample per image, thus minimizing photobleaching. |
| Suboptimal Imaging Buffer | For fixed-cell imaging, use a commercial antifade mounting medium. For live-cell imaging, use a specialized live-cell imaging buffer containing oxygen scavengers or other antifade components. | Significant reduction in photobleaching by quenching reactive oxygen species. |
| Inherent Photostability Limitations | If photobleaching persists despite optimization, consider using a more photostable alternative fluorophore in a similar spectral range. | Improved signal stability under the same imaging conditions. |
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent | Fluorophore | Relative Photostability Increase | Notes |
| ProLong™ Gold Antifade Mountant | Rhodamine Red™-X | Significant protection against photobleaching | Curing mountant suitable for long-term storage. |
| VECTASHIELD® Antifade Mounting Medium | Rhodamine | Effective antifade protection | May not be compatible with all cyanine (B1664457) dyes. |
| n-Propyl gallate (NPG) | Rhodamine | Known to reduce photobleaching | A common component in homemade and commercial antifade reagents.[1] |
| p-Phenylenediamine (B122844) (PPD) | Rhodamine | Highly effective antifade agent | Can cause initial quenching of fluorescence and may not be compatible with cyanine dyes. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality of images, limit the duration of time-lapse experiments, and affect the accuracy of quantitative measurements. While this compound is known for its relatively high photostability, it is not immune to photobleaching, especially under intense or prolonged illumination.[2][3][4][5][6]
Q2: How can I minimize photobleaching when imaging this compound?
A2: You can employ several strategies to minimize photobleaching:
-
Reduce Excitation Light: Use the lowest possible laser power or lamp intensity that provides a sufficient signal.
-
Minimize Exposure Time: Keep camera exposure times as short as possible.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, use a specialized imaging buffer with antifade components.[7]
-
Choose the Right Equipment: Use sensitive detectors (e.g., sCMOS or EMCCD cameras) that require less excitation light.
-
Image Only When Necessary: Avoid unnecessary exposure of the sample to the excitation light when not actively acquiring images.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They work by scavenging reactive oxygen species (ROS), which are major contributors to the photochemical destruction of fluorophores.[1] Common components of antifade reagents include antioxidants like n-propyl gallate, p-phenylenediamine (PPD), and ascorbic acid.[1]
Q4: Can I use antifade reagents for live-cell imaging of this compound?
A4: Many traditional antifade reagents are toxic to live cells. However, there are commercially available live-cell imaging solutions and antifade reagents specifically designed to be non-toxic and to reduce photobleaching and phototoxicity during live-cell experiments. These often contain oxygen scavenging systems.
Q5: Are there more photostable alternatives to this compound?
A5: While this compound is considered a photostable dye, other fluorophores may offer even greater stability depending on the specific experimental conditions. Alternatives to consider in a similar spectral range (excitation ~590 nm, emission ~620 nm) include certain Alexa Fluor or DyLight Fluor dyes. It is always recommended to consult the manufacturer's data and perform a direct comparison in your experimental setup if photostability is a critical issue.
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Cells
This protocol provides a general guideline for using a commercial antifade mounting medium with this compound-stained fixed cells. Always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
-
Fixed cells stained with this compound on a microscope slide or coverslip
-
Commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)
-
Microscope slides and coverslips
-
Pipette and pipette tips
-
Nail polish or sealant (optional)
Procedure:
-
Sample Preparation: After the final washing step of your immunofluorescence protocol, carefully remove as much residual buffer as possible from the slide or coverslip without allowing the sample to dry out.
-
Application of Antifade Medium: Place a small drop of the antifade mounting medium onto the microscope slide.
-
Mounting the Coverslip: Gently lower the coverslip containing the stained cells onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (if applicable): Some mounting media require a curing period. For example, ProLong™ Gold should be allowed to cure for 24 hours at room temperature in the dark.[8][9]
-
Sealing (Optional): To prevent the mounting medium from drying out over time, you can seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: The sample is now ready for fluorescence imaging.
Protocol 2: Using a Live-Cell Antifade Reagent
This protocol outlines the general steps for using a live-cell compatible antifade reagent. Always follow the manufacturer's protocol for the specific product.
Materials:
-
Live cells stained with this compound in a suitable imaging dish or chamber
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent)
-
Live-cell imaging medium
-
Incubator
Procedure:
-
Prepare Antifade Solution: Dilute the live-cell antifade reagent in the appropriate live-cell imaging medium according to the manufacturer's instructions.
-
Cell Incubation: Replace the existing medium in your imaging dish with the antifade-containing medium.
-
Equilibration: Incubate the cells for the recommended period (e.g., 30 minutes) at 37°C in a CO2 incubator to allow for equilibration.
-
Imaging: Proceed with live-cell imaging on a microscope equipped with an environmental chamber to maintain physiological conditions.
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to photobleaching.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
- 1. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MightyMount™ Antifade Fluorescence Mounting Medium (aqueous) | Hello Bio [hellobio.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. Abcam Anti-Fade Fluorescence Mounting Medium - Aqueous, Fluoroshield, Quantity: | Fisher Scientific [fishersci.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. benchchem.com [benchchem.com]
- 8. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
ATTO 590 Labeling Efficiency Technical Support Center
Welcome to the technical support center for ATTO 590 labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound labeling efficiency?
Low labeling efficiency with this compound, a bright and photostable rhodamine dye, can stem from several factors.[1][2] The most common issues are related to the reaction conditions, the stability of the dye, and the properties of the molecule being labeled. Key parameters to check include the pH of the reaction buffer, the presence of competing nucleophiles, the concentration of the protein or biomolecule, the molar ratio of dye to protein, and the integrity of the this compound reactive dye itself.[3][4]
Q2: How does pH affect the labeling reaction with this compound NHS ester?
The pH of the reaction buffer is critical for successful labeling with this compound NHS ester. The primary amino groups on proteins must be in a non-protonated state (-NH2) to be reactive towards the NHS ester.[5] This requires a sufficiently high pH. However, at a high pH, the NHS ester is also more susceptible to hydrolysis, which renders the dye non-reactive.[3][6] Therefore, a careful balance must be struck. The optimal pH range for labeling with this compound NHS ester is typically between 8.2 and 8.5, with pH 8.3 often yielding the best results.[3][6]
Q3: What is the optimal pH for labeling with this compound Maleimide (B117702)?
For labeling thiol groups (e.g., on cysteine residues) with this compound maleimide, the recommended pH range is 7.0 to 7.5.[7] In this range, the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide group, forming a stable covalent bond.[7] At pH values above 8.0, the maleimide group becomes increasingly prone to hydrolysis, which reduces labeling efficiency.[7]
Q4: Can the buffer composition impact my labeling reaction?
Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for the this compound NHS ester, leading to a significant decrease in labeling efficiency.[3][8] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS), MES, or HEPES.[3] If your protein is in an amine-containing buffer, it must be thoroughly dialyzed against an appropriate amine-free buffer before labeling.[8]
Q5: How should I store and handle the reactive this compound dye?
Proper storage and handling are essential to maintain the reactivity of the dye. This compound reactive dyes, such as the NHS ester and maleimide, are sensitive to moisture and light.[5] They should be stored at -20°C, protected from light.[5] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[5] It is highly recommended to prepare solutions of the reactive dye immediately before use in an anhydrous, amine-free solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][8] Stock solutions in these solvents may have limited stability.[5]
Troubleshooting Guides
Issue 1: Low Degree of Labeling (DOL)
If you are observing a low degree of labeling, consult the following troubleshooting steps and the accompanying workflow diagram.
Troubleshooting Steps:
-
Verify Reaction pH:
-
NHS Ester: Ensure the pH of your reaction buffer is between 8.2 and 8.5.[3] Use a calibrated pH meter to check. If the pH is too low, the primary amines on your protein will be protonated and unreactive.[4] If it is too high, the NHS ester will rapidly hydrolyze.[3]
-
Maleimide: Confirm the pH is within the 7.0-7.5 range.[7] Higher pH values will lead to maleimide hydrolysis.[7]
-
-
Check Buffer Composition:
-
Assess Protein/Biomolecule Concentration:
-
Optimize Dye-to-Protein Molar Ratio:
-
The ideal molar ratio of dye to protein can vary depending on the specific protein and the desired DOL. A low ratio may result in under-labeling. It is often necessary to perform a titration experiment to determine the optimal ratio for your specific application.[4]
-
-
Evaluate Dye Integrity:
-
Increase Incubation Time:
-
For some proteins, a longer incubation time may be necessary to achieve the desired DOL. This compound may require a longer incubation period for the reaction to go to completion.[4]
-
Troubleshooting Workflow for Low DOL
Caption: Troubleshooting workflow for low degree of labeling (DOL).
Issue 2: No Labeling or Very Weak Signal
If you are observing no labeling or a very weak fluorescent signal, consider the following potential issues.
Troubleshooting Steps:
-
Confirm Protein Integrity and Functionality:
-
Re-evaluate Dye Handling and Preparation:
-
As mentioned previously, this compound reactive dyes are moisture-sensitive.[5] If the dye was inadvertently exposed to moisture, it may have completely hydrolyzed. Prepare a fresh solution of the dye from a new vial if possible.
-
-
Check for Dye Aggregation:
-
In some cases, particularly at high concentrations in aqueous solutions, rhodamine dyes can form aggregates, which can lead to fluorescence quenching.[9][10] While this compound is designed to have good water solubility, aggregation can still be a concern.[2] Visually inspect your dye solution for any signs of precipitation. Diluting the dye stock solution may help mitigate aggregation.
-
Quantitative Data Summary
| Parameter | This compound NHS Ester | This compound Maleimide |
| Optimal pH Range | 8.2 - 8.5[3] | 7.0 - 7.5 |
| Recommended Buffer | Amine-free (e.g., PBS, HEPES) | PBS, Tris, HEPES |
| Minimum Protein Conc. | >2 mg/mL[8] | >2 mg/mL[7] |
Experimental Protocols
Standard Protocol for Labeling Proteins with this compound NHS Ester
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[8]
-
Signaling Pathway Diagram: NHS Ester Labeling Reaction
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO and alternative dye [biosyn.com]
- 3. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. jenabioscience.com [jenabioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: ATTO 590 Fluorescence Quenching by Tryptophan
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the fluorescence quenching of ATTO 590 by tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the fluorescence quenching of this compound by tryptophan?
A1: The primary mechanism is photoinduced electron transfer (PET).[1] When this compound absorbs a photon and enters an excited state, an electron can be transferred from a nearby tryptophan residue to the excited dye. This process provides a non-radiative pathway for the dye to return to its ground state, thus quenching its fluorescence. Additionally, studies have shown that this interaction can lead to the formation of charge transfer complexes and a potential exciplex, which is an excited-state complex formed between two different molecules.[1][2]
Q2: What are the main types of quenching observed in this system?
A2: Both static and dynamic quenching can occur.
-
Static quenching involves the formation of a non-fluorescent ground-state complex between this compound and tryptophan. This complex reduces the concentration of fluorescent dye available for excitation.
-
Dynamic (or collisional) quenching occurs when an excited this compound molecule collides with a tryptophan molecule, leading to de-excitation without photon emission.
Q3: How does the distance between this compound and tryptophan affect quenching?
A3: The efficiency of quenching is highly dependent on the distance between the this compound dye and the tryptophan residue. For photoinduced electron transfer to occur, the molecules typically need to be in close proximity, often in van der Waals contact. This distance-dependent quenching is the principle behind techniques like Tryptophan-induced Quenching (TrIQ) for mapping distances in proteins.
Q4: Can other amino acids quench the fluorescence of this compound?
A4: While tryptophan is a very efficient quencher of many fluorescent dyes due to its easily oxidizable indole (B1671886) ring, other amino acids like tyrosine, histidine, and methionine can also cause quenching, although generally to a lesser extent. The efficiency of quenching by other amino acids is dye-dependent.
Q5: What is an exciplex, and how is it relevant to this compound and tryptophan?
A5: An exciplex is a short-lived, excited-state complex formed between two different types of molecules, one in its excited state and the other in its ground state. Research has indicated the formation of an exciplex with a lifetime of 5.6 ns between this compound and tryptophan.[1] The formation of this exciplex is an important consideration in experiments monitoring protein fluorescence with ATTO dyes, as it can influence the observed fluorescence decay kinetics.[1]
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | ~593 nm | [3] |
| Emission Maximum (λ_em) | ~622 nm | [3] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ_F) | ~0.80 | [3] |
| Fluorescence Lifetime (τ_F) | ~3.7 ns | [3] |
Table 2: Quantitative Parameters for this compound Quenching by Tryptophan
| Parameter | Description | Value | Reference |
| Exciplex Lifetime | The lifetime of the excited-state complex formed between this compound and tryptophan. | 5.6 ns | [1] |
Experimental Protocols
Detailed Methodology for a Steady-State Fluorescence Quenching Assay
This protocol outlines the steps to measure the quenching of this compound fluorescence by tryptophan using a standard spectrofluorometer.
1. Materials and Reagents:
-
This compound, free acid or a suitable conjugate (e.g., this compound-labeled peptide/protein)
-
L-Tryptophan
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
High-purity water
-
Quartz fluorescence cuvettes
2. Instrument Setup:
-
Spectrofluorometer with temperature control.
-
Excitation wavelength: 590 nm (or the absorption maximum of the this compound conjugate).
-
Emission scan range: 600 nm to 750 nm.
-
Set excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
3. Sample Preparation:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the form of the dye) and determine its precise concentration by measuring its absorbance at the maximum absorption wavelength (ε = 120,000 M⁻¹cm⁻¹).
-
Tryptophan Stock Solution: Prepare a high-concentration stock solution of L-tryptophan in the same buffer that will be used for the experiment.
-
Working Solution: Prepare a dilute working solution of this compound in the experimental buffer. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
4. Measurement Procedure:
-
Blank Measurement: Record the emission spectrum of the buffer solution alone to account for any background signal.
-
Initial Fluorescence (F₀): Place the this compound working solution in the cuvette and record its fluorescence emission spectrum. The integrated fluorescence intensity or the intensity at the emission maximum will serve as the initial fluorescence (F₀).
-
Titration with Tryptophan: Add small, precise aliquots of the concentrated tryptophan stock solution to the cuvette containing the this compound solution. After each addition, mix the solution gently and allow it to equilibrate. Record the fluorescence emission spectrum.
-
Data Collection: Repeat the titration until a significant decrease in fluorescence intensity is observed or until the desired tryptophan concentration range is covered.
5. Data Analysis:
-
Correction for Dilution: Correct the measured fluorescence intensities for the slight dilution of the this compound solution upon addition of the tryptophan stock solution.
-
Stern-Volmer Plot: Plot the ratio of the initial fluorescence intensity to the fluorescence intensity in the presence of the quencher (F₀/F) against the concentration of tryptophan ([Q]). According to the Stern-Volmer equation (F₀/F = 1 + K_sv[Q]), a linear plot indicates a single type of quenching mechanism (either purely dynamic or purely static).
-
Determination of K_sv: The slope of the linear Stern-Volmer plot gives the Stern-Volmer quenching constant (K_sv).
-
Determination of k_q: If the quenching is dynamic, the bimolecular quenching rate constant (k_q) can be calculated using the equation k_q = K_sv / τ₀, where τ₀ is the fluorescence lifetime of this compound in the absence of the quencher.
Mandatory Visualizations
Caption: Experimental workflow for an this compound fluorescence quenching assay.
Caption: Simplified Jablonski diagram illustrating quenching pathways.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | - Incorrect instrument settings (excitation/emission wavelengths, slit widths).- Low concentration of this compound.- Photobleaching of the dye. | - Verify instrument settings are optimal for this compound.- Increase the concentration of the this compound solution (ensure absorbance remains < 0.1).- Minimize exposure of the sample to the excitation light. Prepare fresh samples if necessary. |
| High Background Fluorescence | - Contaminated cuvette or buffer.- Autofluorescence from the sample matrix. | - Use clean, high-quality quartz cuvettes.- Run a buffer blank and subtract it from the sample spectra.- If possible, purify the sample to remove autofluorescent impurities. |
| Non-linear Stern-Volmer Plot | - Presence of both static and dynamic quenching.- Inner filter effect due to high absorbance.- The quencher absorbs at the excitation or emission wavelength. | - Use a modified Stern-Volmer equation that accounts for both quenching types.- Ensure the absorbance of the sample at the excitation wavelength is below 0.1.- Measure the absorbance spectrum of tryptophan at the concentrations used to check for and correct for inner filter effects. |
| Fluorescence Intensity Fluctuates | - Temperature instability.- Sample degradation or precipitation.- Lamp instability. | - Use a temperature-controlled cuvette holder.- Ensure the sample is stable in the experimental buffer and within the timeframe of the experiment.- Allow the instrument lamp to warm up and stabilize before starting measurements. |
| Unexpected Shifts in Emission Spectrum | - Change in the local environment of the dye (e.g., polarity).- Formation of an exciplex. | - Note the spectral shifts as they may provide additional information about the interaction.- Analyze the fluorescence decay kinetics to investigate the presence of multiple excited-state species. |
References
- 1. Tryptophan and this compound: mutual fluorescence quenching and exciplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
ATTO 590 Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the ATTO 590 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
This compound is a fluorescent dye belonging to the rhodamine family.[1][2] It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3]
Q2: What is the optimal excitation and emission setup for this compound?
For optimal performance, fluorescence is most effectively excited in the range of 575 - 610 nm.[1][2] The maximum absorption and emission wavelengths are detailed in the table below.
Q3: Can this compound be used as a substitute for other common fluorescent dyes?
Yes, this compound can be used as a substitute for Alexa Fluor® 594, especially in applications where enhanced photostability is desired.[5]
Q4: How should this compound be stored?
This compound is shipped solvent-free at ambient temperature. Upon receipt, it should be stored at -20°C and protected from moisture and light.[4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4] When stored correctly, ATTO-TEC products are stable for at least three years.[4]
Q5: In which solvents is this compound soluble?
This compound is soluble in polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[4] It is important to use anhydrous and amine-free solvents, especially when working with NHS-esters and maleimides, as they are sensitive to hydrolysis.[4][6]
Troubleshooting Guides
Problem: Weak or No this compound Signal
A weak or absent fluorescent signal can be a significant roadblock in your experiments. The following guide provides a systematic approach to diagnosing and resolving the root causes of low signal intensity.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for weak or no this compound signal.
| Potential Cause | Recommendation | Experimental Context |
| Reagent Issues | ||
| Antibody/Probe Concentration Too Low | Perform a titration to determine the optimal concentration. For primary antibodies, a starting point of 1 µg/mL is common, while secondary antibodies are often used around 1-5 µg/mL.[7][8] | Immunofluorescence, Flow Cytometry |
| Poor Primary Antibody Performance | Ensure the primary antibody is validated for your specific application by checking the supplier's datasheet.[8] Use a positive control to confirm the antibody is functional.[8][9] | Immunofluorescence, Flow Cytometry |
| Inefficient Conjugation | Verify the degree of labeling (DOL) of your this compound conjugate. A DOL that is too low will result in a weak signal. For protein labeling, ensure the pH of the reaction is appropriate (typically pH 8.2-8.5 for NHS-esters).[6] | All applications using custom conjugates |
| Sample Preparation Issues | ||
| Suboptimal Fixation/Permeabilization | The fixation and permeabilization steps are critical for allowing antibodies access to their targets without compromising cellular morphology or antigenicity. Titrate fixation time and permeabilization agent concentration.[7] | Immunofluorescence, FISH |
| Inaccessible Intracellular Target | For intracellular targets, ensure that your permeabilization protocol is effective.[8][10] Some fluorochrome conjugates may be too large for efficient intracellular staining.[10] | Immunofluorescence, Flow Cytometry |
| Low Target Antigen Expression | Confirm that your target protein is expressed in your cell or tissue type.[8][9] If expression is known to be low, consider signal amplification strategies.[9] | All applications |
| Instrumentation & Imaging Issues | ||
| Incorrect Instrument Settings | Ensure the correct excitation laser line (e.g., 561 nm or 594 nm) and emission filter are being used for this compound.[3] Verify that laser power and detector gain are set appropriately. | Microscopy, Flow Cytometry |
| Photobleaching | This compound is photostable, but excessive exposure to excitation light can still cause signal loss.[1][3] Minimize exposure time, reduce laser power, and use an anti-fade mounting medium.[7] | Microscopy |
Problem: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. This guide will help you identify and mitigate common sources of background fluorescence.
Sources of Background & Mitigation Strategies
Caption: Strategies for mitigating high background fluorescence.
| Source of Background | Recommendation | Experimental Context |
| Non-Specific Binding | ||
| Inadequate Blocking | Blocking with agents like bovine serum albumin (BSA) or normal serum competes for non-specific protein-protein interactions.[11] Ensure your blocking step is sufficient in duration and concentration. | Immunofluorescence |
| Excess Antibody/Probe Concentration | If the concentration of your primary or secondary antibody is too high, it can lead to non-specific binding.[8] Perform a titration to find the optimal concentration that maximizes signal without increasing background. | Immunofluorescence, Flow Cytometry |
| Unbound Fluorophores | Ensure adequate washing steps after incubation with the this compound conjugate to remove any unbound dye.[12] Typically, 2-3 washes with a buffered saline solution are recommended.[12] | All applications |
| Autofluorescence | ||
| Sample Autofluorescence | Some cells and tissues have endogenous fluorophores (e.g., FAD, NADH, collagen) that can contribute to background.[13] This is often more pronounced at shorter wavelengths. Using a red-shifted dye like this compound can help reduce this issue.[14] | Microscopy, Flow Cytometry |
| Fixative-Induced Autofluorescence | Aldehyde fixatives like paraformaldehyde can induce autofluorescence.[13] This can sometimes be reduced by treating the sample with a reducing agent like sodium borohydride.[13] | Immunofluorescence |
| Media and Vessel Fluorescence | Standard cell culture media and plastic-bottom dishes can be highly fluorescent.[12] For imaging, switch to a phenol (B47542) red-free medium and use glass-bottom dishes or plates designed for microscopy.[12] | Live-cell Imaging, Microscopy |
Data Presentation
Table 1: this compound Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 - 594 nm | [3][4][5] |
| Emission Maximum (λfl) | 621 - 624 nm | [5][15] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [3][4][5] |
| Fluorescence Quantum Yield (ηfl) | 80% | [3][4] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [3] |
| Recommended Laser Lines | 561 nm, 594 nm | [3] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescent staining of cultured cells using an this compound-conjugated secondary antibody.
Workflow for Immunofluorescence Staining
Caption: Step-by-step experimental workflow for immunofluorescence.
Methodology:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Fixation: Aspirate the culture medium and wash briefly with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular protein, permeabilize the cells with a buffer such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[7]
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA or 5% normal serum in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration). Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~594 nm, Emission: ~624 nm).
Protocol 2: Antibody Titration for Optimal Concentration
This protocol is essential for determining the optimal antibody concentration to maximize the signal-to-noise ratio.[7]
Methodology:
-
Prepare Samples: Prepare multiple identical cell or tissue samples as you would for your standard staining protocol.
-
Create Serial Dilutions: Prepare a series of dilutions of your primary or this compound-conjugated antibody. A good starting range might be from 0.1 µg/mL to 10 µg/mL.
-
Incubate with Dilutions: Add each antibody dilution to a separate sample and incubate according to your standard protocol.
-
Wash and Mount: Wash all samples consistently to remove unbound antibodies and mount them for imaging.
-
Image and Analyze: Acquire images using identical settings (e.g., laser power, exposure time, gain) for all samples.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the brightest specific signal with the lowest background.[7]
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. bosterbio.com [bosterbio.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. biotium.com [biotium.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 14. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 15. Spectrum [this compound] | AAT Bioquest [aatbio.com]
ATTO 590 Technical Support Center: Stability in Buffers and pH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of the fluorescent dye ATTO 590 in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These properties make it highly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3] The dye is described as being moderately hydrophilic.[1][3]
Q2: How should I store this compound dye and its conjugates?
For long-term storage, both the unconjugated this compound dye and its conjugates should be stored at -20°C and protected from light.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solutions into single-use amounts. When stored properly, ATTO-TEC products are stable for at least three years.[4] For short-term storage of protein conjugates in solution at 4°C, 2 mM sodium azide (B81097) can be added as a preservative.
Q3: What is the optimal pH for conjugating this compound NHS ester to proteins?
The recommended pH range for labeling proteins with this compound NHS ester is 8.2 to 8.5. This is because the primary amino groups on the protein must be deprotonated to be reactive with the NHS ester.[5] A common buffer used for this purpose is 0.1 M sodium bicarbonate buffer at pH 8.3. It is crucial to use amine-free buffers such as PBS, MES, or HEPES for the labeling reaction, as Tris and glycine (B1666218) contain primary amines that will compete with the protein for reaction with the NHS ester.
Q4: How does pH affect the fluorescence of this compound?
Q5: Are there any known substances that can quench the fluorescence of this compound?
Yes, the amino acid tryptophan has been shown to efficiently quench the fluorescence of this compound through a process of excited-state charge transfer.[6] This is an important consideration when labeling proteins, as the proximity of tryptophan residues to the dye can affect the fluorescence signal. Additionally, this compound fluorescence can be effectively quenched by the Black Hole Quencher™ 2 (BHQ®-2) dye, a property utilized in applications like FRET-based assays.[7]
Troubleshooting Guide
Problem: Low or no fluorescence signal after labeling.
| Possible Cause | Troubleshooting Step |
| Incorrect buffer for labeling | Ensure that the labeling buffer is free of primary amines (e.g., Tris, glycine). Use a recommended buffer such as 0.1 M sodium bicarbonate, PBS, or HEPES at the optimal pH. |
| Incorrect pH for labeling | Verify that the pH of the protein solution is between 8.2 and 8.5 for NHS ester reactions to ensure efficient conjugation. |
| Hydrolysis of NHS ester | Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use. NHS esters are sensitive to moisture and will hydrolyze over time. |
| Protein concentration is too low | For efficient labeling, the protein concentration should be at least 2 mg/mL. |
| Fluorescence quenching | Consider the proximity of quenching agents like tryptophan residues in the labeled protein. If possible, choose a labeling site away from such residues. |
Problem: Unexpected changes in fluorescence intensity during the experiment.
| Possible Cause | Troubleshooting Step |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade reagent if compatible with your experiment. This compound is known for its high photostability, but all fluorophores will eventually photobleach. |
| Buffer incompatibility | Test the stability of this compound in your experimental buffer by incubating the dye in the buffer for the duration of your experiment and measuring its fluorescence at different time points. |
| pH shift in the local environment | Ensure that your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Interaction with quenchers | Be aware of potential quenchers in your sample or buffer system. See Q5 in the FAQ section. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound NHS Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS, or HEPES) at a concentration of at least 2 mg/mL. Adjust the pH of the solution to 8.3.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation: Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein will vary depending on the protein and should be determined empirically. A good starting point is a 5-10 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
Protocol 2: Assessing the pH Stability of this compound Fluorescence
-
Prepare a series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).
-
Prepare a stock solution of free this compound dye in a suitable solvent (e.g., DMSO).
-
Dilute the dye stock solution to a final concentration (e.g., 1 µM) in each of the prepared buffers.
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 590 nm and emission at 624 nm).
-
Plot the fluorescence intensity as a function of pH to determine the pH stability profile of the dye.
Visualizations
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Tryptophan and this compound: mutual fluorescence quenching and exciplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
Technical Support Center: Optimizing ATTO 590 for STED Microscopy
Welcome to the technical support center for improving the performance of ATTO 590 in Stimulated Emission Depletion (STED) microscopy. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal super-resolution imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound relevant for STED microscopy?
This compound is a rhodamine-based fluorescent dye well-suited for STED microscopy due to its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4][5] Its key characteristics are summarized below.
Q2: Which STED laser wavelength is recommended for this compound?
A STED depletion laser in the range of 750-780 nm is most effective for this compound.[6] A common and highly effective wavelength used is 775 nm.[7][8]
Q3: Is this compound suitable for live-cell STED imaging?
Yes, this compound can be used for live-cell STED imaging, often in conjunction with self-labeling protein tags like SNAP-tag or Halo-tag.[9][10] However, like all live-cell super-resolution imaging, careful optimization of labeling density and laser power is crucial to minimize cytotoxicity.
Q4: What are the primary causes of poor this compound performance in STED?
Suboptimal performance with this compound in STED microscopy can often be attributed to photobleaching, high background signal, or poor sample labeling.[11][12] The high intensity of the STED laser can lead to rapid photobleaching if not properly managed.[11][13] High background can arise from non-specific antibody binding, autofluorescence, or unsuitable mounting media.[14] Insufficient labeling density will result in a weak signal and poorly resolved structures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your STED experiments with this compound.
Problem 1: Rapid Photobleaching or Low Signal Intensity
Fast signal loss during imaging is a common issue. Here’s how to troubleshoot it.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High STED Laser Power | Reduce the STED laser power to the minimum required to achieve the desired resolution. Resolution scales with the square root of the STED laser intensity, so incremental increases in power yield diminishing returns in resolution while significantly increasing photobleaching.[13] |
| High Excitation Laser Power | Use the lowest possible excitation power that provides a sufficient signal-to-noise ratio.[12] |
| Inappropriate Mounting Medium | Use a mounting medium with antifade reagents. Commercially available options like ProLong Diamond, Abberior Mount Solid Antifade, or Mowiol with DABCO are recommended.[14][15] Avoid mounting media containing p-phenylenediamine.[15] |
| Suboptimal Environmental Conditions | Ensure the sample environment (e.g., pH, salt concentration) is optimal for the fluorophore's stability.[7] |
Problem 2: High Background Signal
A high background can obscure fine details and reduce image contrast.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Non-specific Antibody Staining | Increase the number and duration of washing steps after antibody incubation.[7] Consider using a blocking solution (e.g., containing BSA) before antibody incubation.[6] It may also be beneficial to use higher antibody concentrations for shorter incubation times.[7] |
| Autofluorescent Mounting Medium | Test your mounting medium for autofluorescence at the excitation and STED wavelengths.[7][8] Avoid media containing DAPI or Hoechst if possible, as they can contribute to background when using a 592 nm STED laser, and potentially with other wavelengths as well.[9][15][16] |
| Unsuitable Coverslips | Use high-quality glass coverslips with a thickness of #1.5 or #1.5H (170 µm).[9][10][15] Do not use plastic coverslips, as they can cause aberrations.[10][15] Avoid flaming coverslips to clean them, which can leave fluorescent carbon residues.[9] |
| Cellular Autofluorescence | If imaging tissue, consider using a clearing agent. For cell culture, ensure that the culture medium is completely removed before imaging. |
Problem 3: Poor Resolution
If your STED images are not showing a significant improvement in resolution over confocal, consider the following.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Labeling Density | For immunofluorescence, it is advisable to use higher concentrations of primary and secondary antibodies (e.g., 2 to 5-fold higher than for standard confocal) to ensure dense labeling of the target structure.[7] |
| Refractive Index Mismatch | Ensure the refractive index of your mounting medium closely matches that of the objective immersion oil (typically 1.518).[6][9][14] This is especially critical for 3D STED.[15] |
| Suboptimal STED Alignment | The alignment of the STED laser donut with the excitation focus is critical. Perform regular alignment checks using fluorescent beads to ensure the zero-intensity center of the donut is correctly positioned. |
| Incorrect Gating Settings | For pulsed STED systems, optimizing the time-gating of the detector can help to filter out unwanted fluorescence and improve resolution. |
Data and Protocols
This compound Spectroscopic Data
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 nm | [1][3][5] |
| Emission Maximum (λfl) | 622 nm | [1][3][5] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [1][3][5] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][3][5] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][5] |
| Recommended STED Laser | 775 nm | [7][8][17] |
Recommended Dyes for Multi-Color STED with this compound
For two-color STED imaging using a single 775 nm depletion laser, this compound can be paired with a red-emitting dye.
| Dye 1 | Dye 2 | STED Laser |
| This compound | STAR 635P / ATTO 647N | 775 nm |
Note: When performing multi-color STED, it's crucial to select dyes with minimal spectral overlap and to optimize detection windows to prevent bleed-through.[18] Using a single STED line for both colors ensures intrinsic alignment between channels.[16]
Experimental Workflow & Logic Diagrams
General STED Immunofluorescence Workflow
Caption: Standard workflow for preparing immunolabeled samples for STED microscopy.
Troubleshooting Logic for Poor STED Resolution
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 5. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 6. research.yale.edu [research.yale.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. content.ilabsolutions.com [content.ilabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Choosing dyes for cw-STED nanoscopy using self-assembled nanorulers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 15. mn.uio.no [mn.uio.no]
- 16. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 17. research.yale.edu [research.yale.edu]
- 18. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
dealing with ATTO 590 spectral bleed-through in multicolor imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral bleed-through issues when using ATTO 590 in multicolor imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
A1: this compound is a fluorescent dye belonging to the rhodamine family.[1][2][3] It is known for its strong absorption, high fluorescence quantum yield, and good photostability, making it suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and super-resolution techniques.[1][2][3] Its key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593-594 nm | [4][5] |
| Emission Maximum (λem) | 622-624 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φf) | ~80% | [5] |
Q2: What is spectral bleed-through and why is it a concern with this compound?
A2: Spectral bleed-through, also known as crosstalk, occurs in multicolor fluorescence imaging when the emission signal from one fluorophore is detected in the channel designated for another. This is due to the overlapping emission spectra of the fluorophores being used. While this compound is a bright and photostable dye, its emission spectrum can overlap with the spectra of other fluorophores, leading to artificial signal in other channels and potentially confounding the interpretation of colocalization or quantitative imaging data.
Q3: Which common fluorophores are likely to have spectral overlap with this compound?
A3: this compound is often used as a substitute for Alexa Fluor 594 and Texas Red, so it will have significant spectral overlap with these dyes.[6] Potential for bleed-through also exists with fluorophores that have emission spectra in the orange-red to far-red region of the spectrum. Commonly used fluorophores that may exhibit spectral overlap with this compound include:
-
Green/Yellow Emitters (e.g., FITC, Alexa Fluor 488, GFP): While the primary emission of these dyes is in the green part of the spectrum, their broad emission tails can extend into the detection window for this compound, causing bleed-through into the this compound channel.
-
Red Emitters (e.g., mCherry, Texas Red, Alexa Fluor 594): These dyes have emission spectra that are very close to or overlap significantly with this compound, making them challenging to use together without substantial correction.
-
Far-Red Emitters (e.g., Cy5, Alexa Fluor 647): The excitation of this compound can sometimes cause a small amount of excitation of far-red dyes. More significantly, the tail of this compound's emission spectrum can bleed into the detection channel for these far-red dyes.
Troubleshooting Guides
Problem: I see a signal in my this compound channel, but I am only exciting my green fluorophore (e.g., FITC/Alexa Fluor 488).
This issue is likely due to bleed-through from the green fluorophore's broad emission tail into the this compound detection channel.
Troubleshooting Steps:
-
Sequential Imaging: Instead of acquiring images of all channels simultaneously, acquire the image for each channel sequentially. Excite and detect for the green fluorophore first, and then excite and detect for this compound. This is the most effective way to eliminate bleed-through.
-
Optimize Filter Sets: Ensure your emission filter for the this compound channel is as narrow as possible while still capturing sufficient signal. A long-pass filter will be more susceptible to bleed-through from shorter wavelength dyes.
-
Perform a "Fluorescence Minus One" (FMO) Control: Prepare a control sample stained with only the green fluorophore and image it using both the green and the this compound channel settings. This will allow you to visualize the extent of the bleed-through.
-
Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing to computationally separate the overlapping emission spectra.
Problem: My this compound signal appears to be present in my far-red channel (e.g., Cy5/Alexa Fluor 647).
This is a classic case of spectral bleed-through where the emission of this compound is being detected by the far-red detector.
Troubleshooting Steps:
-
Sequential Imaging: As mentioned previously, acquiring images sequentially for each fluorophore is the most direct way to solve this problem.
-
Check Filter Combination: Verify that your emission filter for the far-red channel has a sharp cutoff and does not transmit a significant portion of the this compound emission spectrum.
-
Single-Color Control for Bleed-through Assessment: Prepare a sample stained only with this compound and image it in both the this compound and far-red channels. This will allow you to quantify the percentage of bleed-through.
-
Compensation/Linear Unmixing: Use imaging software to apply a correction. This involves subtracting a percentage of the this compound signal from the far-red channel. This percentage is determined from your single-color control.
Quantitative Data on Spectral Bleed-through
The following table provides estimated spectral bleed-through percentages for this compound with common fluorophores. These values are illustrative and can vary significantly based on the specific filters, detectors, and imaging settings of your microscope. It is highly recommended to determine these values experimentally using your own system.
| Fluorophore Bleeding Into Channel | Estimated Bleed-through (%) | Notes |
| This compound into FITC/Alexa Fluor 488 Channel | < 1% | Generally low, but can be higher with broad emission filters. |
| FITC/Alexa Fluor 488 into This compound Channel | 5 - 15% | The broad emission tail of green dyes is a common source of bleed-through. |
| This compound into mCherry Channel | 10 - 30% | Significant overlap; sequential imaging is strongly recommended. |
| mCherry into This compound Channel | 15 - 40% | Significant overlap; sequential imaging is strongly recommended. |
| This compound into Cy5/Alexa Fluor 647 Channel | 2 - 10% | Dependent on the emission filter cutoff for the Cy5 channel. |
| Cy5/Alexa Fluor 647 into This compound Channel | < 1% | Excitation of Cy5 with the laser for this compound is minimal. |
Experimental Protocols
Protocol for Measuring and Correcting Spectral Bleed-through
This protocol outlines the steps to quantify and correct for spectral bleed-through using single-color control samples and image analysis software such as Fiji/ImageJ.
Materials:
-
Microscope slides with cells or tissue samples
-
Your primary and fluorescently-conjugated secondary antibodies (or fluorescent proteins) for your multicolor experiment.
-
Mounting medium
Methodology:
-
Prepare Single-Color Control Samples:
-
For each fluorophore in your multicolor panel (including this compound), prepare a separate sample stained with only that single fluorophore.
-
It is critical that the staining conditions (antibody concentrations, incubation times, etc.) are as identical as possible to your multicolor experiment.
-
Include an unstained sample to assess autofluorescence.
-
-
Image Acquisition:
-
Set up the imaging parameters (laser power, detector gain, pixel dwell time, etc.) for each channel as you would for your multicolor experiment. Do not change these settings between acquiring images of the control and multicolor samples.
-
For each single-color control sample, acquire an image in all of the channels you will be using in your multicolor experiment. For example, for the this compound-only sample, acquire an image in the this compound channel, the FITC channel, the mCherry channel, and the Cy5 channel.
-
-
Quantify Bleed-through (using Fiji/ImageJ):
-
Open the image of a single-color control (e.g., the this compound-only sample imaged in all channels).
-
Select a region of interest (ROI) that contains a clear positive signal.
-
Measure the mean fluorescence intensity of this ROI in the primary channel (the this compound channel) and in the channel where you are assessing bleed-through (e.g., the Cy5 channel).
-
Calculate the bleed-through coefficient as: Bleed-through Coefficient = (Mean Intensity in Bleed-through Channel) / (Mean Intensity in Primary Channel)
-
Repeat this for several ROIs and for all your single-color controls to determine the bleed-through coefficients for each fluorophore into every other channel.
-
-
Apply Correction (Linear Unmixing in Fiji/ImageJ):
-
Open your multicolor image.
-
Use the "Linear Unmixing" or a similar plugin. This process will require the bleed-through coefficients you calculated.
-
The plugin will subtract the calculated bleed-through from each channel, resulting in a corrected image with a more accurate representation of each fluorophore's localization.
-
Visualizations
Caption: Workflow for measuring and correcting spectral bleed-through.
References
- 1. Stowers ImageJ Plugins [research.stowers.org]
- 2. LUMoS Spectral Unmixing [imagej.net]
- 3. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 4. Spectra Viewer I FluoroFinder Tools [fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
ATTO 590 dye storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of ATTO 590 dye and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound dye?
This compound dye, in its solid form, is shipped at ambient temperature. Upon receipt, it is crucial to store the vial at -20°C.[1][2] To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[1] When stored correctly, protected from light and moisture, this compound products are stable for at least three years.[1]
Q2: How should I prepare stock solutions of this compound dye?
This compound is soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[1] For reactive forms like NHS-esters and maleimides, it is imperative to use anhydrous and amine-free solvents to prevent hydrolysis and ensure reactivity.[1] Labeling solutions of NHS-esters and maleimides should be prepared immediately before use.[1] The stability of these solutions can be limited depending on the quality of the solvent.[1] For example, a 10 mg/ml stock solution of this compound NHS-ester in DMF is stable for two weeks at -20°C, while a maleimide (B117702) solution in DMF is stable for one week at -80°C.[3][4]
Q3: What are the key spectral properties of this compound dye?
This compound is a rhodamine dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][5][6][7] These characteristics make it highly suitable for single-molecule detection and high-resolution microscopy.[5][6][7]
| Property | Value |
| Excitation Maximum (λex) | 593 nm[1][7] |
| Emission Maximum (λem) | 622 nm[1][7] |
| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (η) | 80%[1] |
| Fluorescence Lifetime (τ) | 3.7 ns[1] |
Q4: What are common applications of this compound dye?
This compound is a versatile dye used in a wide range of life science applications. Its high photostability and brightness make it ideal for demanding applications such as:
-
Labeling of DNA, RNA, and proteins.[1]
-
High-resolution microscopy (e.g., PALM, dSTORM, STED).[5][6]
-
Flow cytometry (FACS).[5]
-
Fluorescence in-situ hybridization (FISH).[5]
Troubleshooting Guides
Low Labeling Efficiency
Problem: You are observing a low degree of labeling (DOL) for your protein or antibody with this compound NHS-ester or maleimide.
Possible Causes and Solutions:
-
Presence of Competing Amines or Thiols: Buffers containing primary amines (e.g., Tris) or thiols will compete with your target molecule for the reactive dye.[8]
-
Solution: Exchange the buffer to an amine-free or thiol-free buffer (e.g., PBS, HEPES, MES) using dialysis or gel filtration before starting the labeling reaction.[8]
-
-
Incorrect pH: The efficiency of the labeling reaction is highly pH-dependent. For NHS-ester labeling of amines, the pH should be between 8.0 and 9.0.[9] For maleimide labeling of thiols, a pH of 6.5-7.5 is recommended.[10]
-
Solution: Carefully adjust and buffer the reaction solution to the optimal pH for the specific reactive dye.
-
-
Hydrolyzed Reactive Dye: this compound NHS-esters and maleimides are sensitive to moisture and can hydrolyze, rendering them non-reactive.[1][8]
-
Low Protein Concentration: Labeling efficiency can be reduced at protein concentrations below 2 mg/mL.[2][3]
-
Solution: If possible, concentrate your protein solution to at least 2 mg/mL before labeling.[2]
-
-
Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary.
-
Solution: Perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific target molecule. A 2-fold molar excess of reactive dye to the protein is a good starting point for antibodies.
-
Caption: Troubleshooting workflow for low labeling efficiency.
High Background Fluorescence
Problem: Your imaging experiments show high background signal, obscuring the specific fluorescence from your labeled target.
Possible Causes and Solutions:
-
Excess Unconjugated Dye: The most common cause of high background is the presence of free, unreacted dye in your sample.
-
Solution: Purify the conjugate thoroughly after the labeling reaction using gel filtration (e.g., Sephadex G-25) or dialysis to remove all unconjugated dye.[2]
-
-
Nonspecific Binding: The dye-conjugate may be binding non-specifically to other components in your sample.
-
Photobleaching and Autofluorescence: While this compound is photostable, intense or prolonged illumination can lead to photobleaching and increase background from cellular autofluorescence.
-
Solution: Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed cell imaging.[11]
-
Experimental Protocols
General Protein Labeling with this compound NHS-ester
This protocol is a general guideline for labeling proteins with amine-reactive this compound NHS-ester. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)
-
This compound NHS-ester
-
Anhydrous, amine-free DMF or DMSO
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure your protein solution is free of amine-containing substances. If necessary, perform a buffer exchange into a suitable buffer like PBS. Adjust the protein concentration to 2-10 mg/mL.
-
pH Adjustment: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final pH of 8.3.
-
Dye Preparation: Allow the vial of this compound NHS-ester to warm to room temperature. Prepare a 2 mg/mL solution of the dye in anhydrous, amine-free DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 2-fold molar excess of the dissolved this compound NHS-ester to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.
Caption: Workflow for protein labeling with this compound NHS-ester.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. cdn.gentaur.com [cdn.gentaur.com]
- 11. benchchem.com [benchchem.com]
ATTO 590 Dye-to-Protein Ratio: Technical Support Center
Welcome to the technical support center for ATTO 590 protein labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of proteins and antibodies with this compound, focusing on the critical aspect of the dye-to-protein ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein ratio for labeling with this compound?
A1: The ideal dye-to-protein ratio, often expressed as the Degree of Labeling (DOL), depends on the specific protein and the intended application. For many applications, a DOL of approximately one molecule of this compound per 200 amino acids of the protein is a good starting point.[1] For antibodies, a typical optimal DOL range is between 2 and 10.[2][3] It is crucial to determine the optimal DOL for each specific conjugate through small-scale labeling experiments.
Q2: What happens if the dye-to-protein ratio is too high?
A2: An excessively high dye-to-protein ratio (overlabeling) can lead to several adverse effects, including:
-
Fluorescence Quenching: When multiple this compound molecules are in close proximity on the protein surface, they can interact with each other, leading to a decrease in the overall fluorescence intensity, a phenomenon known as self-quenching.[1][2][4]
-
Protein Aggregation: High levels of dye conjugation can alter the surface properties of the protein, potentially leading to aggregation and precipitation.[1]
-
Reduced Biological Activity: Overlabeling can interfere with the protein's native conformation and function, such as the binding affinity of an antibody.[4][]
Q3: What can cause a low dye-to-protein ratio?
A3: A low DOL, or inefficient labeling, can result from several factors:
-
Suboptimal pH: The reaction of amine-reactive this compound NHS-ester with primary amines (like lysine (B10760008) residues) is most efficient at a pH between 8.0 and 9.0. A lower pH can lead to incomplete labeling.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye, reducing labeling efficiency.
-
Low Protein Concentration: Labeling efficiency is dependent on the concentration of the protein. A protein concentration of at least 2 mg/mL is recommended.
-
Hydrolyzed Dye: The reactive NHS-ester of this compound can hydrolyze in the presence of water, becoming non-reactive. It is essential to use anhydrous solvents for dye stock solutions and prepare them fresh.
Q4: How does the presence of tryptophan in my protein affect this compound fluorescence?
A4: Tryptophan residues in a protein can quench the fluorescence of this compound through a process called photoinduced electron transfer. This interaction can lead to a decrease in the observed fluorescence intensity and should be considered when working with tryptophan-rich proteins.
Troubleshooting Guides
Issue 1: Low Fluorescence Signal from Labeled Protein
| Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Verify the labeling conditions, including pH (8.0-9.0 for NHS-ester), absence of competing primary amines in the buffer, and adequate protein concentration (>2 mg/mL). Optimize the molar ratio of dye to protein in the labeling reaction. |
| Fluorescence Quenching due to Overlabeling | Decrease the molar ratio of dye to protein in the labeling reaction. Perform a titration to find the optimal DOL that maximizes fluorescence without causing significant quenching. |
| Protein Aggregation | Reduce the DOL. After labeling, centrifuge the conjugate to pellet any aggregates and use the supernatant. |
| Tryptophan-induced Quenching | While this is an intrinsic property, be aware of it when interpreting fluorescence data, especially for proteins with a high tryptophan content. |
| Incorrect Spectrometer Settings | Ensure the excitation and emission wavelengths are set correctly for this compound (Excitation max: ~594 nm, Emission max: ~624 nm).[3] |
Issue 2: Inconsistent Labeling Results
| Possible Cause | Recommended Solution |
| Variability in Reaction Conditions | Strictly control the reaction time, temperature, and pH for each labeling experiment. |
| Dye Instability | Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid dye protected from light and moisture at -20°C. |
| Inaccurate Protein Concentration Measurement | Use a reliable method to determine the protein concentration before labeling. Remember that the dye also absorbs at 280 nm, so use the correction factor when determining the concentration of the final conjugate. |
Quantitative Data on DOL and Fluorescence
| Degree of Labeling (DOL) | Relative Fluorescence Intensity (Arbitrary Units) | Comment |
| 1 | 50 | Low signal due to underlabeling. |
| 2 | 95 | Increasing signal with more dye molecules. |
| 4 | 100 | Optimal fluorescence intensity. |
| 6 | 85 | Onset of self-quenching, leading to reduced fluorescence. |
| 8 | 60 | Significant quenching at high DOL. |
| 10 | 40 | Severe quenching and potential for protein aggregation and loss of function. |
Note: This data is illustrative and the optimal DOL will vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with this compound NHS-Ester
This protocol is for labeling primary amines (e.g., lysine residues) on proteins.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS-ester
-
Anhydrous DMSO or DMF
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to the labeled protein.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the absorbance maximum of this compound, which is approximately 594 nm (Amax).
-
-
Calculate DOL:
-
Use the following formula to calculate the DOL:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye]
-
Where:
-
Amax is the absorbance of the conjugate at 594 nm.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εdye is the molar extinction coefficient of this compound at 594 nm (120,000 M-1cm-1).[3][6]
-
CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280 of dye / Amax of dye). For this compound, the CF280 is approximately 0.44.[6]
-
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound NHS-ester.
Caption: Relationship between Degree of Labeling (DOL) and fluorescence intensity.
References
- 1. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectra.arizona.edu [spectra.arizona.edu]
ATTO 590 Technical Support Center: Single-Molecule Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing blinking artifacts and other common issues encountered when using ATTO 590 in single-molecule experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in single-molecule studies?
This compound is a fluorescent dye belonging to the rhodamine family. It is favored for single-molecule applications due to its strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3][4] These characteristics contribute to a bright, stable signal, which is crucial for detecting individual molecules.
Q2: What causes the "blinking" of this compound in my single-molecule traces?
Blinking, or fluorescence intermittency, is a phenomenon where a single fluorophore stochastically switches between a fluorescent "on" state and a non-fluorescent "off" state. For this compound, as with many organic dyes, blinking can be caused by several photophysical mechanisms:
-
Triplet State Formation: The molecule can transition from its excited singlet state to a long-lived, non-fluorescent triplet state. While ATTO-TEC reports very little triplet formation for this compound, it can still contribute to short-lived blinking.[1]
-
Radical Ion Formation (Redox Blinking): The dye can undergo photo-induced electron transfer with its local environment, forming radical cations or anions that are non-fluorescent. This is a common cause of longer-lived off-states.
-
Other Photochemical Reactions: Interactions with other molecules in the buffer or local environment can lead to reversible chemical changes that render the dye transiently dark.
Q3: How does blinking of this compound affect my single-molecule FRET (smFRET) data?
In a smFRET experiment, the blinking of the acceptor dye (this compound) can be particularly problematic. When the acceptor blinks, it cannot receive energy from the donor, leading to a sudden drop in acceptor fluorescence and a corresponding increase in donor fluorescence. This can be misinterpreted as a conformational change to a low-FRET state.[5] It is crucial to distinguish these photophysical artifacts from true dynamic events in the molecule being studied.
Q4: What is photobleaching and how is it different from blinking?
Photobleaching is the irreversible photochemical destruction of the fluorophore, leading to a permanent loss of fluorescence. Blinking, on the other hand, is a reversible transition to a dark state, and the fluorophore can return to its fluorescent state. Both blinking and photobleaching of this compound have been shown to have a quadratic dependence on the laser irradiation power density.[6]
Q5: Can the local environment of the dye affect its blinking properties?
Yes, the immediate chemical environment of the this compound molecule can significantly influence its blinking behavior. For example, proximity to certain amino acids, such as tryptophan, can lead to fluorescence quenching through photoinduced electron transfer.[7] The choice of immobilization surface and the composition of the imaging buffer are also critical factors.
Troubleshooting Guides
Problem 1: Excessive Blinking in this compound Signal
Symptoms:
-
Single-molecule fluorescence traces show frequent and/or long-lived dark states.
-
In smFRET, you observe frequent transitions to a zero FRET state that are not anti-correlated with donor signal recovery.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Molecular Oxygen | Oxygen can promote the formation of reactive species that lead to blinking and photobleaching. Removing oxygen from the imaging buffer is a highly effective strategy. This can be achieved using an oxygen scavenging system (e.g., glucose oxidase and catalase) or by working in an anaerobic chamber. |
| Lack of Reducing and Oxidizing Agents | A "reducing and oxidizing system" (ROXS) can help to chemically reduce and oxidize the fluorophore back to its fluorescent ground state, effectively suppressing blinking from radical ion states. Trolox is a commonly used reagent for this purpose. |
| High Laser Power | Both blinking and photobleaching of this compound are dependent on the intensity of the excitation laser.[6] Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Inappropriate Buffer Conditions | The pH and composition of your imaging buffer can influence dye photophysics. Ensure your buffer components are not contributing to blinking. |
Problem 2: Distinguishing Blinking from True Conformational Dynamics in smFRET
Symptoms:
-
Your smFRET trajectories show abrupt transitions to a low or zero FRET state, and it is unclear if this is due to acceptor blinking or a real conformational change.
Troubleshooting and Analysis Workflow:
Caption: Decision tree for distinguishing blinking from FRET dynamics.
Detailed Steps:
-
Analyze Total Fluorescence: A true FRET transition should ideally show constant total fluorescence (donor + acceptor intensity), while acceptor blinking will cause a drop in the total signal.
-
Direct Acceptor Excitation: Periodically use a laser that directly excites the acceptor to confirm its presence and fluorescence competency. If the acceptor does not fluoresce upon direct excitation during a low-FRET period, it is likely in a dark state.
-
Statistical Analysis: Analyze the on- and off-time distributions of the low-FRET state. Blinking often follows power-law kinetics, which can sometimes be distinguished from the exponential kinetics of conformational changes.
-
Use Analysis Software with Blinking Correction: Some single-molecule data analysis packages have built-in algorithms to identify and filter out blinking events.
Quantitative Data Summary
The following tables summarize key photophysical properties of this compound and provide a comparison with other commonly used fluorophores.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λ_ex) | 593 nm | [1] |
| Emission Maximum (λ_em) | 622 nm | [1] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ_F) | 0.80 | [2] |
| Fluorescence Lifetime (τ_fl) | 3.7 ns | [1][2] |
| Correction Factor (CF₂₈₀) | 0.43 | [1] |
Table 2: Comparative Overview of Fluorophores for Single-Molecule FRET
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| This compound | 593 | 622 | 0.80 | High |
| Alexa Fluor 594 | 590 | 617 | 0.66 | High |
| Cy3B | 558 | 572 | 0.67 | Moderate |
Note: Photostability can be highly dependent on experimental conditions.
Experimental Protocols
Protocol 1: Protein Labeling with this compound-NHS Ester
This protocol provides a general guideline for labeling proteins with amine-reactive this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound NHS-ester, freshly dissolved in anhydrous DMSO
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Workflow:
Caption: Workflow for labeling proteins with this compound-NHS ester.
Procedure:
-
Prepare Protein: Dissolve your protein in an amine-free buffer (e.g., PBS). Ensure that any buffers containing primary amines (like Tris) have been removed by dialysis or buffer exchange.
-
Adjust pH: Adjust the pH of the protein solution to 8.3 using the labeling buffer. This ensures that the lysine (B10760008) residues are deprotonated and reactive.
-
Prepare Dye: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO to create a stock solution.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dye solution to the protein solution. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 593 nm.
Protocol 2: Preparing an Imaging Buffer with an Oxygen Scavenging System and Trolox
Materials:
-
Imaging Buffer (e.g., PBS or other suitable buffer)
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Procedure:
-
Prepare Stock Solutions:
-
Glucose: 20% (w/v) in water
-
Glucose Oxidase: 10 mg/mL in buffer
-
Catalase: 10 mg/mL in buffer
-
Trolox: 100 mM in DMSO (prepare fresh)
-
-
Prepare Imaging Buffer: To your imaging buffer, add the following components to the final concentrations listed:
-
Glucose: 1% (w/v)
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 0.04 mg/mL
-
Trolox: 1-2 mM
-
-
Incubate: Let the buffer sit for at least 10 minutes before use to allow the oxygen scavenging system to become active.
Signaling Pathway of Blinking and Mitigation:
Caption: Energy level diagram illustrating blinking pathways and mitigation.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Single molecule blinking and photobleaching separated by wide-field fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
ATTO 590 vs. Alexa Fluor 594: A Photostability and Performance Comparison
For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe, photostability is a critical parameter that directly impacts the quality and reliability of fluorescence imaging data. This guide provides a detailed comparison of two widely used red fluorescent dyes, ATTO 590 and Alexa Fluor 594, with a focus on their photostability and key spectroscopic properties.
When choosing a fluorophore for demanding applications such as super-resolution microscopy, single-molecule studies, or long-term live-cell imaging, the ability of the dye to withstand intense and prolonged illumination without significant loss of fluorescence is paramount. Both this compound and Alexa Fluor 594 are popular choices in the ~590 nm excitation range, offering bright signals and excellent chemical stability. However, their performance under continuous illumination can differ, influencing experimental outcomes.
Spectroscopic and Photophysical Properties
A direct comparison of the key spectroscopic properties of this compound and Alexa Fluor 594 is essential for understanding their potential performance in fluorescence-based assays. The brightness of a fluorophore is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.
| Property | This compound | Alexa Fluor 594 |
| Excitation Maximum (nm) | 593[1] | 590 |
| Emission Maximum (nm) | 622[1] | 617 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000[1][2] | 73,000 |
| Fluorescence Quantum Yield | 0.80[1] | 0.66 |
| Relative Brightness | High | Very Bright |
Note: Relative brightness is a product of the molar extinction coefficient and the quantum yield.
Based on the data, this compound exhibits a higher molar extinction coefficient and a higher fluorescence quantum yield compared to Alexa Fluor 594, suggesting a greater intrinsic brightness.
Photostability Comparison
The selection between this compound and Alexa Fluor 594 for photostability should be guided by the specific experimental requirements. For experiments involving long-term imaging or high-intensity light sources, the reported high photostability of this compound may be advantageous. However, Alexa Fluor 594 is also known to be a robust and photostable dye suitable for a wide range of applications.
Experimental Protocol: Evaluating Fluorophore Photostability
To empirically determine the most suitable dye for a specific application, a direct comparison of their photostability is recommended. The following is a generalized protocol for such an experiment.
Objective:
To compare the photobleaching rates of two fluorescent dyes (e.g., this compound and Alexa Fluor 594) conjugated to a specific biomolecule under controlled illumination conditions.
Materials:
-
Microscope with a suitable light source (e.g., laser or arc lamp) and filter sets for the selected dyes.
-
Sensitive camera for fluorescence detection.
-
Image acquisition and analysis software.
-
Samples labeled with the fluorescent dyes to be compared (e.g., antibodies, oligonucleotides).
-
Mounting medium (with or without antifade reagents, depending on the experimental goal).
Methodology:
-
Sample Preparation: Prepare microscope slides with the biomolecules labeled with each of the fluorescent dyes. Ensure that the labeling density and sample mounting conditions are identical for both dyes.
-
Image Acquisition Setup:
-
Select an appropriate objective lens and immersion medium.
-
Set the excitation light source to the optimal wavelength for the dyes and adjust the power to a level relevant to the intended application.
-
Configure the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Time-Lapse Imaging:
-
Focus on a region of interest containing the fluorescently labeled sample.
-
Acquire a time-lapse series of images, continuously illuminating the sample. The time interval and total duration of the acquisition will depend on the photobleaching rate of the dyes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without labeled molecules.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes.
-
The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay corresponds to higher photostability.
-
Caption: Workflow for comparing fluorophore photostability.
Conclusion
Both this compound and Alexa Fluor 594 are high-performance fluorescent dyes suitable for a wide array of applications. Based on available spectroscopic data, this compound offers a higher potential for brightness. While direct comparative photostability data is limited, ATTO dyes are generally reputed for their enhanced photostability. For critical applications where photostability is the primary concern, an empirical evaluation following the outlined protocol is the most reliable approach to selecting the optimal dye. Researchers should consider the specific requirements of their experiments, including the imaging modality, illumination intensity, and duration, to make an informed decision.
References
ATTO 590 vs. Cy3B: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of two popular orange-red fluorescent dyes, ATTO 590 and Cy3B, focusing on their quantum yield, brightness, and performance in advanced fluorescence applications.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and Cy3B. Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.
| Property | This compound | Cy3B |
| Excitation Maximum (λ_max) | 593-594 nm[1] | 559-560 nm |
| Emission Maximum (λ_em) | 622-624 nm[1] | 570-571 nm |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹[1] | 120,000 - 130,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.80[1] | ~0.58 - >0.7 |
| Calculated Brightness (ε x Φ) | ~96,000 | ~69,600 - >91,000 |
| Fluorescence Lifetime (τ) | ~3.7 ns[1] | Not consistently reported |
Performance Comparison
Brightness: Based on the calculated brightness, this compound generally exhibits higher brightness than Cy3B, primarily due to its significantly higher quantum yield.[1] While some sources report a higher quantum yield and extinction coefficient for Cy3B, which would make its brightness comparable to this compound, the more consistently reported values suggest this compound has a brightness advantage.
Photostability: ATTO dyes are well-regarded for their high thermal and photostability. The rigid molecular structure of ATTO dyes minimizes cis-trans isomerization, leading to exceptional fluorescence intensity with minimal spectral shifts upon conjugation.[2] In contrast, cyanine (B1664457) dyes like Cy3B can be more susceptible to photobleaching, which can be a limitation in experiments requiring prolonged or high-intensity illumination.[2] Some reports indicate that under identical ozone exposure, certain ATTO dyes can last up to 100 times longer than cyanine dyes like Cy5.[2]
Application in Advanced Microscopy:
-
Single-Molecule FRET (smFRET): Both dyes are utilized in smFRET studies. While Cy3 and Cy5 have been a popular pair, alternatives like ATTO dyes are considered comparable in their relevant properties.[3] The choice of dye can be critical, as larger fluorophores like Cy3B may have a higher likelihood of perturbing the activity of the labeled protein.
-
Super-Resolution Microscopy (STORM/dSTORM): this compound is highly suitable for single-molecule detection applications and high-resolution microscopy techniques like PALM, dSTORM, and STED.[1] In a comparative study of various fluorophores for localization-based super-resolution imaging, Cy3B was identified as a top-performing dye in the yellow spectral range for four-color STORM imaging.[4][5] However, the study also noted that even the best-performing dyes in other spectral regions were substantially dimmer than red-absorbing dyes like Alexa 647.[4]
Logical Relationship of Fluorophore Brightness
The brightness of a fluorophore is a critical parameter for detection sensitivity and is determined by two intrinsic properties: the molar extinction coefficient and the quantum yield. The following diagram illustrates this relationship.
Caption: Factors determining the brightness of a fluorescent dye.
Experimental Protocols
Below are generalized protocols for labeling proteins with this compound and Cy3B using NHS esters, which react with primary amines on the protein.
Protein Labeling with this compound NHS-Ester
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer like PBS, MES, or HEPES)
-
This compound NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Sodium bicarbonate (1 M)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Buffer Preparation: Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of 1 M sodium bicarbonate.
-
Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of this compound (~594 nm).
Protein Labeling with Cy3B NHS-Ester
Materials:
-
Protein solution (e.g., IgG antibody at 10 mg/mL in coupling buffer like 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Cy3B NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Gel filtration column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the optimal pH for labeling (typically 8.3-9.0). If necessary, perform a buffer exchange.
-
Dye Solution Preparation: Prepare a stock solution of Cy3B NHS-ester in DMSO or DMF.
-
Labeling Reaction: Add the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically to achieve the desired degree of labeling and avoid self-quenching. Ratios between 4 and 12 have been found to yield the brightest conjugates for antibodies.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Purification: Remove the unreacted dye by gel filtration or dialysis.
-
Storage: Store the labeled protein under the same conditions as the unlabeled protein, typically in aliquots at -20°C or -80°C, protected from light.
Conclusion
Both this compound and Cy3B are high-performance fluorescent dyes suitable for a range of applications. This compound offers superior brightness and photostability, making it an excellent choice for demanding applications such as single-molecule studies and super-resolution microscopy where signal longevity is paramount. Cy3B remains a robust and widely used dye, particularly effective in multicolor STORM imaging. The choice between these two fluorophores will ultimately depend on the specific experimental requirements, including the imaging modality, the need for photostability, and the potential for the dye to interfere with the biological sample. Researchers are encouraged to consider the specific demands of their experiments when selecting the optimal fluorescent probe.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. genelink.com [genelink.com]
- 3. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Head-to-Head Comparison: ATTO 590 vs. Texas Red for Advanced Microscopy
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible microscopy data. This guide provides a comprehensive comparison of two popular red fluorescent dyes, ATTO 590 and Texas Red, to aid in making an informed decision for your specific application.
This comparison delves into the key performance metrics of this compound and Texas Red, including their photophysical properties, and discusses their suitability for various microscopy techniques. While both dyes are staples in the field, they exhibit distinct characteristics that can significantly impact experimental outcomes, particularly in demanding applications such as super-resolution microscopy and live-cell imaging.
Photophysical and Chemical Properties: A Quantitative Overview
A fluorescent dye's performance in microscopy is fundamentally governed by its photophysical properties. The following table summarizes the key parameters for this compound and Texas Red, providing a basis for their comparison.
| Property | This compound | Texas Red | Reference(s) |
| Excitation Maximum (λex) | 594 nm | 589 - 596 nm | [1][2][3] |
| Emission Maximum (λem) | 624 nm | 615 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | ~85,000 cm⁻¹M⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.80 | ~0.93 | [1][3] |
| Brightness (ε x Φ) | ~96,000 | ~79,050 | |
| Chemical Class | Rhodamine | Sulforhodamine | [4][5] |
| Hydrophilicity | Moderately Hydrophilic | Hydrophilic | [1][5] |
Brightness , a crucial parameter for detecting low-abundance targets, is the product of the molar extinction coefficient and the quantum yield. Based on the available data, this compound exhibits a higher brightness than Texas Red.
Performance in Microscopy Applications: A Comparative Analysis
While the photophysical properties provide a theoretical framework, the practical performance in a biological context is the ultimate determinant of a dye's utility.
Photostability: One of the most critical factors in fluorescence microscopy, especially for time-lapse imaging and super-resolution techniques, is the dye's resistance to photobleaching. This compound is explicitly marketed as having high thermal and photostability.[1][2][4][6][7] While Texas Red is considered to have good photostability, modern alternatives like the ATTO dyes have been engineered for enhanced performance in this regard.[3][8] It is therefore anticipated that this compound would exhibit a slower rate of photobleaching under continuous illumination compared to Texas Red, leading to a longer observation window and more reliable quantitative data.
Signal-to-Noise Ratio (SNR): A high SNR is essential for clear and unambiguous image acquisition. This is influenced by the dye's brightness and its propensity for non-specific binding. With its higher brightness, this compound has the potential to generate a stronger signal. Furthermore, while Texas Red is generally considered hydrophilic, it has been reported to exhibit hydrophobic characteristics that can lead to non-specific binding and increased background noise.[5] this compound is described as "moderately hydrophilic," suggesting a balanced property that may contribute to a lower background and an improved SNR.[1]
Suitability for Advanced Techniques: For demanding applications like single-molecule detection and super-resolution microscopy (e.g., STED, PALM, dSTORM), the high photostability and brightness of this compound make it a more suitable candidate.[1][4][6] The ability to withstand the high laser powers and long acquisition times required for these techniques is a significant advantage.
Experimental Protocols
To empirically determine the optimal dye for your specific experimental setup, a direct comparison is recommended. Below are detailed protocols for evaluating the performance of this compound and Texas Red in immunofluorescence microscopy.
Protocol 1: Photostability and Brightness Comparison in Fixed Cells
This protocol outlines a method to directly compare the photostability and initial brightness of this compound- and Texas Red-conjugated secondary antibodies in a standard immunofluorescence experiment.
1. Cell Culture and Preparation:
- Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips and culture to 60-70% confluency.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
- Wash the cells three times with PBS.
- Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
2. Antibody Incubation:
- Incubate the cells with a primary antibody targeting a well-characterized protein (e.g., anti-alpha-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Prepare two separate sets of samples. Incubate one set with an this compound-conjugated secondary antibody and the other with a Texas Red-conjugated secondary antibody, both diluted in blocking buffer according to the manufacturer's recommendations. Ensure the degree of labeling of the secondary antibodies is comparable if possible. Incubate for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.
3. Mounting and Imaging:
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Image the samples on a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filters for both dyes (e.g., 561 nm or 594 nm excitation).
- For Brightness Comparison: For each dye, acquire images from multiple fields of view using identical acquisition settings (laser power, exposure time, gain).
- For Photostability Comparison: Select a field of view for each dye and perform a time-lapse acquisition with continuous illumination. Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, using the same acquisition settings for both dyes.
4. Data Analysis:
- Brightness: Measure the mean fluorescence intensity of the stained structures (e.g., microtubules) in the initial images for both dyes.
- Photostability: For each time-lapse series, measure the mean fluorescence intensity of the stained structures in a defined region of interest over time. Plot the normalized fluorescence intensity against time to generate photobleaching curves. The rate of fluorescence decay will indicate the relative photostability of the two dyes.
Protocol 2: Signal-to-Noise Ratio (SNR) Evaluation
This protocol describes how to assess the SNR for both dyes, which is a measure of signal intensity relative to the background.
1. Sample Preparation:
- Prepare immunofluorescently labeled samples as described in Protocol 1. It is crucial to have a "no primary antibody" control for each secondary antibody to assess non-specific binding of the secondary conjugate.
2. Imaging:
- Acquire images from the specifically stained samples and the "no primary antibody" controls for both this compound and Texas Red using identical acquisition settings.
3. Data Analysis:
- For each dye, measure the mean fluorescence intensity of the stained structures (Signal).
- Measure the mean fluorescence intensity of the corresponding background regions in the same image.
- In the "no primary antibody" control slides, measure the mean fluorescence intensity of the background (Non-specific binding).
- Calculate the SNR using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity .
- A higher SNR value indicates a better distinction between the signal and the background noise.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A streamlined workflow for a typical immunofluorescence experiment.
Caption: A simplified Jablonski diagram illustrating fluorescence excitation and emission.
Conclusion and Recommendations
Based on the available data, This compound emerges as a superior choice for many demanding microscopy applications compared to Texas Red. Its higher brightness and enhanced photostability are significant advantages, particularly for quantitative imaging, live-cell studies, and super-resolution microscopy. The "moderately hydrophilic" nature of this compound may also contribute to a better signal-to-noise ratio by minimizing non-specific background staining.
However, Texas Red remains a viable and cost-effective option for routine immunofluorescence applications where the highest photostability and brightness are not critical. Its long history of use means there is a wealth of literature and established protocols available.
Ultimately, the choice of fluorescent dye should be guided by the specific requirements of the experiment. For researchers pushing the boundaries of cellular imaging, the investment in a high-performance dye like this compound is likely to yield more robust and reproducible data. For standard applications, Texas Red can still deliver satisfactory results. It is always recommended to perform a direct comparison in your own experimental system to confirm the optimal choice.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Products | Leica Microsystems [leica-microsystems.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. labinsights.nl [labinsights.nl]
Validating the Specificity of ATTO 590-Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of immunodetection assays are paramount. The specificity of a fluorescently-labeled antibody is a critical factor that directly impacts the validity of experimental results. This guide provides a comprehensive comparison of ATTO 590, a popular fluorescent dye, with other common alternatives and offers detailed experimental protocols to rigorously validate the specificity of this compound-labeled antibodies.
This compound is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These characteristics make it a versatile dye for various applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy.[2][3]
Comparative Analysis of Fluorescent Dyes
When selecting a fluorophore for antibody conjugation, it is essential to consider its photophysical properties and how they compare to other available dyes. The ideal dye should not only be bright and photostable but also have minimal impact on the antibody's binding affinity and specificity.
| Property | This compound | Alexa Fluor® 594 | Cy®3.5 |
| Excitation Maximum (nm) | 594 | 590 | 581 |
| Emission Maximum (nm) | 624 | 617 | 596 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000 | 90,000 | 150,000 |
| Fluorescence Quantum Yield | 0.80 | 0.66 | 0.15 |
| Brightness (Ext. Coeff. x QY) | 96,000 | 59,400 | 22,500 |
| Photostability | High | High | Moderate |
| pH Sensitivity | Low | Low | Moderate |
Note: The values presented are approximate and can be influenced by the conjugation process and the local microenvironment of the dye.
While this compound offers superior brightness and photostability compared to many alternatives, it is crucial to experimentally validate that the conjugation process has not compromised the antibody's specificity.[4] Non-specific binding can arise from several factors, including interactions of the dye itself with cellular components or alterations in the antibody's structure.[5][6]
Experimental Validation of Specificity
A multi-pronged approach employing several standard immunoassays is the most robust method for validating the specificity of any fluorescently-labeled antibody.
Workflow for Antibody Specificity Validation
Experimental Protocols
Western Blotting
Western blotting is a crucial first step to confirm that the this compound-labeled antibody recognizes a protein of the correct molecular weight.
Methodology:
-
Sample Preparation: Prepare lysates from cells or tissues known to express the target protein (positive control) and from a negative control cell line or tissue.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the this compound-labeled primary antibody at an optimized concentration overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBST) to remove unbound antibody.[7]
-
Detection: Image the blot using a fluorescence imaging system with appropriate excitation and emission filters for this compound.
Expected Results for a Specific Antibody:
-
A single band at the expected molecular weight of the target protein in the positive control lane.
-
No band or a significantly weaker band in the negative control lane.
-
Absence of multiple non-specific bands.[6]
Immunofluorescence (IF)
Immunofluorescence microscopy allows for the visualization of the subcellular localization of the target antigen, providing spatial information on antibody specificity.
Methodology:
-
Cell Culture and Fixation: Grow positive and negative control cells on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Permeabilization: If the target is intracellular, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes to minimize non-specific binding.[9]
-
Primary Antibody Incubation: Incubate the cells with the this compound-labeled primary antibody and an isotype control antibody in separate samples at their optimal dilutions for 1 hour at room temperature or overnight at 4°C.[8][9]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for this compound and the counterstain.
Expected Results for a Specific Antibody:
-
Bright and specific staining in the expected subcellular location in positive control cells.
-
Minimal to no staining in negative control cells.
-
No significant signal from the isotype control antibody.
Flow Cytometry
Flow cytometry provides a quantitative measure of the percentage of cells in a population that are recognized by the this compound-labeled antibody.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of positive and negative control cells.
-
Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding by incubating the cells with an Fc blocking reagent for 10-15 minutes.[10]
-
Staining: Incubate the cells with the this compound-labeled primary antibody or an isotype control at the optimal concentration for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1-2% BSA).
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detectors appropriate for this compound.
Expected Results for a Specific Antibody:
-
A clear positive shift in fluorescence intensity in the positive control cell population compared to the unstained and isotype controls.
-
No significant shift in fluorescence in the negative control cell population.
Logical Pathway for Troubleshooting Non-Specific Binding
By adhering to these rigorous validation protocols, researchers can confidently utilize this compound-labeled antibodies to generate high-quality, reproducible data, thereby ensuring the integrity of their scientific findings.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. biossusa.com [biossusa.com]
- 8. usbio.net [usbio.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
ATTO 590: A Comparative Guide to Performance in Common Mounting Media
For researchers, scientists, and drug development professionals utilizing the fluorescent dye ATTO 590, selecting the optimal mounting medium is critical for achieving high-quality imaging data. This guide provides a comparative analysis of this compound performance in three widely used mounting media: Vectashield, ProLong Gold, and Fluoromount-G. The information presented is based on the known properties of the dye and the general characteristics of the mounting media, supplemented by established experimental protocols for fluorophore analysis.
This compound, a rhodamine-based dye, is renowned for its high photostability and strong fluorescence quantum yield, making it a popular choice for a variety of applications, including super-resolution microscopy and single-molecule detection.[1][2] The choice of mounting medium can significantly impact the dye's performance by affecting its brightness, photostability, and the overall quality of the fluorescence signal.
Quantitative Performance Comparison
| Mounting Medium | Relative Brightness (Initial) | Photostability (Relative) | Refractive Index (RI) | Curing Time | Key Characteristics |
| Vectashield | High | Good to Excellent | ~1.45 | Non-curing | Glycerol-based; contains antifade agents. May not be ideal for all cyanine-based dyes. |
| ProLong Gold | High | Excellent | ~1.47 (cured) | 24-48 hours | Hard-setting; contains antifade reagents. Generally good for a wide range of dyes. |
| Fluoromount-G | Moderate to High | Good | ~1.4 | Non-curing | Aqueous-based; contains antifade agents. Lower RI may be a consideration for high-resolution imaging with oil immersion objectives. |
Note: The relative brightness and photostability are estimations and can vary depending on the specific experimental conditions, including the intensity of the excitation light and the nature of the specimen.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide a detailed experimental protocol for evaluating the performance of this compound in different mounting media.
Protocol: Quantitative Comparison of this compound Photostability and Brightness in Different Mounting Media
Objective: To quantify and compare the initial fluorescence intensity (brightness) and photobleaching rate (photostability) of this compound-labeled samples mounted in Vectashield, ProLong Gold, and Fluoromount-G.
Materials:
-
This compound-conjugated antibody or other suitable biological sample
-
Microscope slides and coverslips (#1.5 thickness)
-
Vectashield mounting medium
-
ProLong Gold antifade reagent
-
Fluoromount-G mounting medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a suitable filter set for this compound (Excitation/Emission: ~590 nm / ~620 nm) and a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare biological samples labeled with this compound according to your standard protocol.
-
Wash the samples thoroughly with PBS to remove any unbound dye.
-
Divide the samples into three groups for mounting with each of the different media.
-
-
Mounting:
-
For each group, place a small drop of the respective mounting medium (Vectashield, ProLong Gold, or Fluoromount-G) onto a microscope slide.
-
Carefully lower a coverslip with the attached sample onto the drop of mounting medium, avoiding air bubbles.
-
For ProLong Gold, allow the slide to cure in the dark at room temperature for at least 24 hours before imaging. For Vectashield and Fluoromount-G, you can proceed to imaging shortly after mounting.
-
-
Image Acquisition:
-
Use a fluorescence microscope to locate a region of interest on each slide.
-
Crucially, use identical microscope settings (objective, laser power/exposure time, camera gain, etc.) for all samples to ensure a fair comparison.
-
Initial Brightness Measurement: Acquire an initial image of the fluorescently labeled structures for each mounting medium.
-
Photobleaching Assay: Continuously illuminate a defined region of the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Open the acquired images in an image analysis software like ImageJ.
-
Brightness Analysis: For the initial images from each mounting medium, select several representative regions of interest (ROIs) containing the fluorescent signal. Measure the mean fluorescence intensity within these ROIs. Calculate the average initial brightness for each mounting medium.
-
Photostability Analysis: For the time-lapse series, measure the mean fluorescence intensity within a consistent ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time zero).
-
Plot the normalized fluorescence intensity as a function of time for each mounting medium. The rate of decay of the fluorescence signal is indicative of the photobleaching rate. A slower decay signifies higher photostability.
-
Workflow for Evaluating this compound Performance
The following diagram illustrates the key steps in the experimental workflow for comparing the performance of this compound in different mounting media.
Caption: Experimental workflow for comparing this compound performance.
Conclusion
The selection of an appropriate mounting medium is a critical step in fluorescence microscopy that directly influences the quality and reliability of the obtained data. While this compound is inherently a robust and photostable fluorophore, its performance can be further optimized by choosing a compatible mounting medium. For applications requiring the highest photostability, a curing medium like ProLong Gold may be advantageous. For convenience and immediate imaging, non-curing options like Vectashield and Fluoromount-G are excellent choices. Researchers are encouraged to perform their own comparisons using the provided protocol to determine the optimal mounting medium for their specific experimental needs and imaging setup.
References
A Comparative Guide to Cross-Reactivity Testing of ATTO 590 Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, selecting the appropriate fluorophore is critical to generating accurate and reproducible data. This is particularly true in multiplexing experiments where the spectral overlap between different fluorophores can lead to cross-reactivity, also known as bleed-through or crosstalk, resulting in false-positive signals and inaccurate quantification. This guide provides a comprehensive comparison of ATTO 590 conjugates and its common alternatives, with a focus on assessing their cross-reactivity.
Introduction to this compound and its Alternatives
This compound is a fluorescent dye belonging to the rhodamine class, known for its high fluorescence quantum yield and photostability.[1][2] It is frequently used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence in-situ hybridization (FISH).[1][2] Its primary alternatives in the orange-red spectral region include Alexa Fluor 594 and DyLight 594.[1][3]
Comparison of Spectral Properties
The potential for spectral bleed-through is primarily determined by the excitation and emission spectra of the fluorophores being used in a multiplex experiment. Dyes with broader emission spectra are more likely to spill over into adjacent detection channels. The following table summarizes the key spectral properties of this compound and its common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 593 | 622 | 120,000 | 0.80 |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 |
| DyLight 594 | 593 | 618 | 80,000 | Not widely reported |
Note: The exact spectral properties can vary slightly depending on the conjugation partner and the local environment.
While the spectral data provides a theoretical basis for potential cross-reactivity, the actual degree of bleed-through must be empirically determined on the specific instrument being used, as it is highly dependent on the excitation sources, filter sets, and detectors.
Experimental Protocols for Cross-Reactivity Testing
To quantitatively assess the cross-reactivity of fluorescent conjugates, it is essential to perform single-color control experiments. These controls allow for the measurement of spectral spillover and the calculation of a compensation matrix to correct for it.
Protocol 1: Quantifying Spectral Bleed-through in Confocal Microscopy
This protocol describes a method to measure the percentage of bleed-through from one fluorescent channel into another.
Materials:
-
Microscope slides with cells or tissue samples stained with a single fluorescent conjugate (e.g., anti-tubulin antibody conjugated to this compound).
-
Mounting medium.
-
Confocal microscope with adjustable laser power and detector settings.
Procedure:
-
Sample Preparation: Prepare separate slides, each stained with only one of the fluorophores being tested (e.g., one slide for this compound, one for a green fluorophore like GFP or Alexa Fluor 488).
-
Image Acquisition Setup:
-
Turn on the microscope and lasers.
-
Select an appropriate objective (e.g., 40x or 63x oil immersion).
-
Set up the detection channels for each fluorophore. For the this compound sample, you will acquire images in both the primary channel for this compound and the channel of the other fluorophore you are testing for bleed-through into (e.g., the GFP channel).
-
-
Imaging the Single-Color Control (this compound):
-
Place the this compound-only stained slide on the microscope stage.
-
Using only the laser line for exciting this compound (e.g., 594 nm), adjust the detector gain and offset for the this compound channel to obtain a bright, unsaturated signal.
-
Without changing any settings, acquire an image in the adjacent channel (e.g., the GFP channel, exciting with a 488 nm laser but detecting in the GFP emission window). The signal detected in this channel is the bleed-through from this compound.
-
-
Quantification of Bleed-through:
-
Using image analysis software (e.g., ImageJ or Fiji), measure the mean fluorescence intensity in a region of interest (ROI) that is positive for staining in both the primary channel image and the bleed-through image.
-
Calculate the bleed-through percentage using the following formula:
-
-
Repeat for Other Fluorophores: Repeat steps 3 and 4 for each fluorophore in your multiplex panel to create a complete bleed-through matrix.
Protocol 2: Compensation for Flow Cytometry
This protocol outlines the steps for creating a compensation matrix using single-stained controls to correct for spectral overlap in flow cytometry.[4]
Materials:
-
Single-cell suspension.
-
Antibodies conjugated to the fluorophores being tested (e.g., CD4-ATTO 590, CD8-FITC).
-
Compensation beads (optional, but recommended for consistent results).
-
Flow cytometer.
-
Flow cytometry analysis software.
Procedure:
-
Prepare Single-Stained Controls: For each fluorophore in your panel, prepare a separate tube of cells or compensation beads stained with only that single fluorophore. Also, prepare an unstained control sample.
-
Instrument Setup:
-
Run the unstained sample to set the forward and side scatter voltages and to determine the level of autofluorescence.
-
For each single-stained control, run the sample and adjust the voltage for its primary detector to place the positive population appropriately on scale (typically in the third or fourth decade of a log scale).
-
-
Acquire Compensation Data: Acquire data for each of the single-stained controls, ensuring to collect a sufficient number of events for both the positive and negative populations.
-
Calculate the Compensation Matrix: Using the flow cytometry software's compensation setup tool, the software will automatically calculate the spillover values based on the median fluorescence intensity of the positive population in each of the other detectors. This will generate a compensation matrix.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor samples. The software will then mathematically subtract the spillover from each channel, providing a more accurate representation of the true fluorescence of each marker.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for quantifying spectral bleed-through in microscopy.
Caption: Workflow for performing compensation in flow cytometry.
Signaling Pathway Visualization
In many research applications, fluorescent conjugates are used to visualize components of signaling pathways. Understanding the potential for cross-reactivity is crucial for accurately interpreting the spatial relationships and co-localization of these components.
References
ATTO 590: A Comparative Guide to its Photophysical Properties
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. ATTO 590, a rhodamine-based fluorescent dye, has gained prominence for its exceptional photophysical characteristics. This guide provides a comprehensive comparison of this compound with other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 594, Cy3.5, and DyLight 594. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable dye for specific research applications.
Photophysical Property Comparison
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. The following table summarizes the key characteristics of this compound and its alternatives.
| Property | This compound | Alexa Fluor 594 | Cy3.5 | DyLight 594 |
| Absorption Maximum (λ_abs_) | 593 nm | 590 nm[1] | 579 nm[2] | 593 nm[3] |
| Emission Maximum (λ_em) | 622 nm[4] | 617 nm[1] | 591 nm[2] | 618 nm |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹[4] | 73,000 cm⁻¹M⁻¹[1] | Not specified | 80,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | 0.80[4] | 0.66[1] | Not specified | Higher than Alexa Fluor 594[5] |
| Fluorescence Lifetime (τ) | 3.7 ns[4] | Not specified | Not specified | Slightly longer than Alexa Fluor 594[5] |
Key Observations:
-
This compound exhibits a high molar extinction coefficient and the highest quantum yield among the compared dyes for which data is available, indicating superior brightness.[4] Its long fluorescence lifetime is also advantageous for certain applications.[4]
-
Alexa Fluor 594 is a widely used dye with well-characterized properties and a good quantum yield.[1]
-
DyLight 594 is presented as a brighter alternative to Alexa Fluor 594, with a reported higher quantum yield and longer lifetime.[5]
-
Cy3.5 has a slightly blue-shifted absorption and emission profile compared to the other dyes.[2]
Experimental Protocols
Accurate characterization of these photophysical properties is essential for validating dye performance and ensuring experimental consistency. Below are detailed protocols for two fundamental measurements.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6]
Principle: If a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[6]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the wavelength-dependent sensitivity of the detector.
-
Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.[8][9]
Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events. The resulting histogram of arrival times represents the fluorescence decay curve.[8]
Procedure:
-
Instrument Setup:
-
A pulsed laser or light-emitting diode (LED) is used as the excitation source.
-
A high-speed, single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is required.
-
The timing electronics consist of a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) to build the decay histogram.[8]
-
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in a suitable solvent.
-
Data Acquisition:
-
The instrument measures the time delay between the laser pulse and the detection of a single fluorescence photon.
-
This process is repeated millions of times to build a statistically significant histogram of photon arrival times. The data collection should continue until the peak of the decay curve has a sufficient number of counts (e.g., 10,000).
-
-
Data Analysis:
-
The resulting histogram, or fluorescence decay curve, is then fitted to an exponential decay function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).
-
Experimental Workflow: Immunofluorescence Staining
Fluorescent dyes like this compound are extensively used as labels for antibodies in immunofluorescence (IF) microscopy to visualize the localization of specific proteins within cells or tissues. The following diagram illustrates a typical indirect immunofluorescence staining workflow.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. stressmarq.com [stressmarq.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. Photophysical properties of a new DyLight 594 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. horiba.com [horiba.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
ATTO 590: A Guide to its Suitability for Quantitative Fluorescence Analysis
For researchers, scientists, and drug development professionals seeking the optimal fluorophore for quantitative fluorescence analysis, this guide provides a comprehensive comparison of ATTO 590 with other commonly used red fluorescent dyes: Alexa Fluor 594, DyLight 594, and Cy3.5. This guide synthesizes key performance data, experimental protocols, and visual workflows to aid in informed decision-making for applications such as quantitative immunofluorescence, flow cytometry, and single-molecule detection.
This compound is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These characteristics make it a strong candidate for demanding quantitative applications. This guide will delve into a direct comparison of its photophysical properties and performance against its main competitors.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye for quantitative analysis hinges on its intrinsic photophysical properties. A brighter dye with high photostability will provide a better signal-to-noise ratio and more reliable data. The following table summarizes the key photophysical properties of this compound and its alternatives.
| Property | This compound | Alexa Fluor 594 | DyLight 594 | Cy3.5 |
| Excitation Max (nm) | 593[1] | 590 | 593 | 581 |
| Emission Max (nm) | 622[1] | 617 | 618 | 596 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000[1] | 73,000 | 100,000 | 150,000 |
| Quantum Yield | 0.80[1] | 0.66 | Not specified | 0.15 |
| Brightness (Ext. Coeff. x QY / 1000) | 96 | 48.18 | Not specified | 22.5 |
| Photostability | High[1] | High[2][3] | High | Moderate[2] |
Performance in Quantitative Applications: A Comparative Overview
While the photophysical properties provide a strong indication of performance, the practical application of these dyes in experimental settings is the ultimate test of their suitability.
Brightness and Signal-to-Noise Ratio:
Based on the calculated brightness, this compound is theoretically the brightest among the compared dyes for which quantum yield data was available. This high brightness translates to a superior signal-to-noise ratio, which is critical for detecting low-abundance targets and achieving high sensitivity in quantitative measurements. While direct side-by-side quantitative data for all four dyes in a single application is limited in the available literature, some general comparisons can be made. For instance, Alexa Fluor dyes are noted to have a better signal-to-noise ratio than DyLight 488, a dye in the same family as DyLight 594.[5]
Photostability:
ATTO dyes are generally recognized for their high photostability. Similarly, the Alexa Fluor family of dyes is known for its superior photostability compared to traditional cyanine (B1664457) dyes like Cy3.5.[2][3] High photostability is crucial for quantitative imaging, especially when capturing multiple images or performing time-lapse experiments, as it minimizes signal loss due to photobleaching.
Experimental Protocols
To facilitate a direct comparison of these dyes in your own experimental setup, we provide a general protocol for antibody conjugation and a workflow for quantitative immunofluorescence microscopy.
Protocol: Antibody Labeling with NHS-Ester Dyes
This protocol is a general guideline for labeling antibodies with amine-reactive NHS-ester forms of this compound, Alexa Fluor 594, DyLight 594, or Cy3.5.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
NHS-ester of the chosen fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in 100 mM sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye. Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration (CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm; ε is the molar extinction coefficient)
-
Workflow for Quantitative Immunofluorescence Microscopy
The following diagram illustrates a typical workflow for a quantitative immunofluorescence experiment, from sample preparation to data analysis. This process is critical for obtaining reliable and reproducible quantitative data.
Logical Framework for Fluorophore Selection
Choosing the right fluorophore involves a logical decision-making process based on the specific requirements of the experiment.
Conclusion
Based on the available photophysical data, this compound emerges as a highly suitable candidate for quantitative fluorescence analysis, offering exceptional brightness and high photostability. Its performance characteristics suggest it can provide a high signal-to-noise ratio, which is paramount for sensitive and accurate quantification. While direct, comprehensive comparative studies with a wide range of dyes are not extensively available, the intrinsic properties of this compound make it a compelling choice for researchers demanding high performance in their fluorescence-based assays. For optimal results, it is always recommended to perform an in-house validation of different fluorophores using the specific experimental setup and biological sample of interest.
References
ATTO 590 Quenching by BHQ-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET) in their work, the selection of an appropriate fluorophore-quencher pair is paramount for assay sensitivity and accuracy. This guide provides a detailed comparison of the quenching efficiency of ATTO 590 with the commonly used dark quencher, BHQ-2, and explores potential alternatives. Experimental data and protocols are provided to support informed decision-making in assay design.
This compound, a rhodamine-based fluorescent dye, is favored for its high fluorescence quantum yield and photostability.[1][2] When paired with a suitable quencher, it becomes a powerful tool for studying molecular interactions. Black Hole Quencher™ 2 (BHQ-2) is frequently cited as an effective quencher for this compound due to its broad absorption spectrum and lack of native fluorescence, which minimizes background signal and enhances the signal-to-noise ratio.[3]
Performance Comparison of this compound Quenchers
Below is a comparative table summarizing the key spectral properties of BHQ-2 and a potential alternative, the ATTO 580Q quencher.
| Parameter | This compound (Fluorophore) | BHQ-2 (Quencher) | ATTO 580Q (Alternative Quencher) |
| Absorption Max (λabs) | 594 nm[1] | 579 nm[3] | 582 nm |
| Emission Max (λem) | 622 nm[2] | N/A (Dark Quencher)[3] | N/A (Dark Quencher) |
| Quenching Range | N/A | 560 - 670 nm[3] | 550 - 650 nm |
| Förster Radius (R₀) with this compound | N/A | ~50-55 Å (Estimated) | Data not available |
| Extinction Coefficient (ε) | 120,000 M-1cm-1[1] | 38,000 M-1cm-1[3] | 110,000 M-1cm-1 |
Experimental Protocol: Measuring Quenching Efficiency
The quenching efficiency of a fluorophore-quencher pair can be determined experimentally by measuring the fluorescence intensity of the fluorophore in the absence and presence of the quencher. A common method for this is the Stern-Volmer analysis.
Objective: To quantify the quenching efficiency of BHQ-2 on this compound fluorescence.
Materials:
-
This compound-labeled oligonucleotide or protein (Donor)
-
BHQ-2-labeled complementary oligonucleotide or binding partner (Quencher)
-
Fluorescence spectrophotometer
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound-labeled molecule (Donor) at a known concentration in the desired buffer.
-
Prepare a series of solutions with a fixed concentration of the Donor and varying concentrations of the BHQ-2-labeled molecule (Quencher). Ensure the concentrations are within the linear range of the spectrophotometer.
-
Prepare a control sample containing only the Donor molecule at the same concentration.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of this compound (approximately 594 nm).
-
Set the emission wavelength to the fluorescence maximum of this compound (approximately 622 nm).
-
Measure the fluorescence intensity of the control sample (Donor only). This value represents F₀ (unquenched fluorescence).
-
Measure the fluorescence intensity of each sample containing both the Donor and the Quencher. These values represent F (quenched fluorescence).
-
-
Calculation of Quenching Efficiency:
-
The quenching efficiency (Q) for each quencher concentration can be calculated using the following formula: Q (%) = ((F₀ - F) / F₀) x 100 [5]
-
-
Data Analysis (Stern-Volmer Plot):
-
Plot the ratio of the unquenched to quenched fluorescence intensity (F₀/F) against the concentration of the quencher ([Q]).
-
According to the Stern-Volmer equation, F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
The slope of the resulting linear plot will be the Stern-Volmer constant (Ksv), which provides a measure of the quenching efficiency.
-
Visualizing the FRET Mechanism
The process of fluorescence quenching in a FRET pair like this compound and BHQ-2 can be visualized as a non-radiative energy transfer from the excited donor fluorophore to the acceptor quencher.
Caption: FRET mechanism between a donor (this compound) and a quencher (BHQ-2).
Conclusion
The this compound and BHQ-2 pair remains a robust choice for FRET-based assays due to their favorable spectral overlap and the dark quenching nature of BHQ-2. While precise experimental values for their Förster radius require specific measurement, estimations based on similar pairs suggest a high potential for efficient energy transfer. For applications requiring different spectral properties or quenching characteristics, alternatives such as other BHQ family members or ATTO-Q quenchers should be considered. The provided experimental protocol offers a straightforward method for researchers to empirically determine the quenching efficiency for their specific constructs and experimental conditions, ensuring optimal assay performance.
References
- 1. This compound | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
A Comparative Guide to Commercial ATTO 590 Labeling Kits and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent labeling kits is paramount for generating high-quality, reproducible data. This guide provides a comparative analysis of commercial labeling kits featuring the fluorescent dye ATTO 590 and its spectral counterparts, Alexa Fluor 594 and DyLight 594. The focus is on providing a clear comparison of their spectroscopic properties, insights into their performance based on available data, and detailed experimental protocols for their use in protein labeling and immunofluorescence.
Performance Overview and Spectroscopic Comparison
This compound, Alexa Fluor 594, and DyLight 594 are all bright, red-fluorescent dyes commonly used for labeling proteins, antibodies, and other biomolecules. They share a similar spectral range, making them largely interchangeable in terms of instrumentation setup (e.g., laser lines and filter sets). However, their intrinsic photophysical properties, such as quantum yield and molar extinction coefficient, can influence the brightness and sensitivity of detection. Furthermore, claims of enhanced photostability are often a key differentiator.
While direct head-to-head comparisons of commercial labeling kits are not extensively available in peer-reviewed literature, a comparison of the fundamental spectroscopic properties of the dyes themselves provides a strong indication of their potential performance. This compound, a rhodamine derivative, is noted for its high fluorescence quantum yield and strong absorption.[1] ATTO-TEC, the manufacturer, also highlights its high thermal and photo-stability, making it well-suited for demanding applications like single-molecule detection and super-resolution microscopy.[1][2] Alexa Fluor 594 is another widely used fluorescent dye known for its brightness and photostability.[3] DyLight 594 is also a popular alternative with a high quantum yield.
The following table summarizes the key spectroscopic properties of this compound, Alexa Fluor 594, and DyLight 594. A higher molar extinction coefficient indicates a greater ability to absorb light, while a higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence. The product of these two values is a measure of the dye's brightness.
| Feature | This compound | Alexa Fluor 594 | DyLight 594 |
| Excitation Maximum (nm) | 593[1] | 590 | 593 |
| Emission Maximum (nm) | 622[1] | 617 | 618 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000[1] | 92,000 | 80,000 |
| Quantum Yield | 0.80[1] | 0.66 | High |
| Recommended Laser Lines (nm) | 561, 594[1] | 561, 594 | 594 |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for labeling a protein with a fluorescent dye using an NHS-ester based kit, followed by a typical immunofluorescence application. This process is broadly applicable to the this compound, Alexa Fluor 594, and DyLight 594 labeling kits discussed in this guide.
Detailed Experimental Protocols
The following are representative protocols for protein labeling using commercial kits for this compound, Alexa Fluor 594, and DyLight 594, based on manufacturer's instructions. These protocols are primarily for the labeling of antibodies with N-hydroxysuccinimide (NHS) esters, which react with primary amines on the protein.
Protocol 1: this compound Protein Labeling (based on Jena Bioscience Kit)[4]
1. Materials:
-
This compound NHS-ester
-
Protein to be labeled (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES)
-
1 M Sodium Bicarbonate solution
-
Anhydrous DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25) for purification
2. Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at an optimal concentration (ideally 10 mg/mL) and free from amine-containing buffers like Tris.[4]
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM and a pH of ~8.3.[4]
-
Prepare Dye Solution: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.[4]
-
Labeling Reaction: Add a 10-fold molar excess of the dissolved dye to the protein solution. For an IgG at 10 mg/mL, this typically corresponds to adding 10 µL of the 10 mg/mL dye solution to 100 µL of the protein solution.[4] Incubate for 1 hour at room temperature with gentle shaking.[4]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[4]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and 594 nm (for this compound). Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
Protocol 2: Alexa Fluor 594 Protein Labeling (based on Thermo Fisher Scientific Kit)[5]
1. Materials:
-
Alexa Fluor 594 NHS-ester
-
Protein to be labeled (e.g., IgG) at ~2 mg/mL in an amine-free buffer
-
1 M Sodium Bicarbonate solution
-
Purification resin and column
2. Procedure:
-
Prepare Protein Solution: Dilute the protein to 2 mg/mL in a suitable buffer like PBS.[5]
-
pH Adjustment: Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution.[5]
-
Prepare Dye Solution: Allow a vial of Alexa Fluor 594 reactive dye to warm to room temperature.[5]
-
Labeling Reaction: Transfer the protein solution to the vial of reactive dye. Cap the vial and stir the reaction mixture for 1 hour at room temperature.[5]
-
Purification: Purify the labeled protein using the provided purification resin and column according to the manufacturer's instructions.[5]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 590 nm to calculate the DOL. For IgG, an optimal DOL is typically between 2 and 6.[5]
Protocol 3: DyLight 594 Protein Labeling (based on Thermo Fisher Scientific Kit)[6]
1. Materials:
-
DyLight 594 NHS-ester
-
Protein to be labeled (e.g., IgG) at ~2 mg/mL
-
50 mM Sodium Borate, pH 8.5
-
Spin columns and purification resin
2. Procedure:
-
Prepare Protein Solution: Prepare the protein at approximately 2 mg/mL in 50 mM sodium borate, pH 8.5.[6]
-
Prepare Dye Solution: Reconstitute the DyLight 594 NHS-ester immediately before use. Do not store the reconstituted dye.[6]
-
Labeling Reaction: Add 0.5 mL of the prepared protein solution to the vial of DyLight reagent. Mix gently and incubate for 60 minutes at room temperature, protected from light.[6]
-
Purification: Use the provided spin columns and purification resin to separate the labeled protein from the free dye. Centrifuge at ~1000 x g for 1 minute.[6]
-
Storage: Store the labeled protein at 4°C for up to one month, protected from light. For longer-term storage, add a stabilizing agent like BSA and store in single-use aliquots at -20°C.[6]
Protocol 4: General Immunofluorescence Staining
1. Cell Culture and Preparation:
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Wash the cells briefly with Phosphate-Buffered Saline (PBS).
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is for intracellular targets).
-
Wash the cells three times with PBS.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-ATTO 590) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore (e.g., for this compound, an excitation filter around 590 nm and an emission filter around 620 nm).
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. This compound Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Navigating the Disposal of ATTO 590: A Guide to Safe Laboratory Practices
Researchers, scientists, and drug development professionals frequently utilize ATTO 590, a fluorescent dye from the rhodamine family, for labeling biomolecules in a variety of applications.[1][2][3][4][5] While the Safety Data Sheet (SDS) for some forms of this compound, such as this compound amine, may classify the substance as non-hazardous under Regulation (EC) No. 1272/2008 (CLP), it is crucial to adopt a comprehensive and cautious approach to its disposal. This is particularly important given that rhodamine dyes, as a class, are considered toxic and biohazardous.[6]
This guide provides essential, step-by-step procedures for the proper disposal of this compound and its common solvents, ensuring the safety of laboratory personnel and minimizing environmental impact.
Core Principles of this compound Disposal
Due to its classification as a rhodamine dye, all forms of this compound waste, including unused stock, solutions, and contaminated materials, should be handled as hazardous chemical waste. This precautionary approach is recommended despite any non-hazardous classification of specific derivatives.
Furthermore, this compound is frequently dissolved in polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[7] Both DMF and DMSO are flammable and have associated health risks, necessitating their disposal as hazardous organic solvent waste.[8][9]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound waste streams.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or butyl rubber)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, in a designated, clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Liquid Waste:
-
Solutions of this compound in DMF or DMSO must be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should specify "Hazardous Waste," the names of all constituents (e.g., "this compound in DMF"), and the associated hazards (e.g., "Flammable," "Toxic").
-
Aqueous solutions containing this compound should also be collected as hazardous waste. Do not dispose of these solutions down the drain.
-
3. Waste Storage:
-
Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from ignition sources.
-
Keep waste containers securely closed when not in use.
4. Waste Disposal:
-
Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound and its common solvents.
| Substance | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Common Solvents | Disposal Category |
| This compound (Carboxy) | 691.17[10] | 593 | 622 | DMF, DMSO | Hazardous Chemical Waste |
| This compound (NHS Ester) | 788.24 | 593 | 622 | DMF, DMSO | Hazardous Chemical Waste |
| This compound (Maleimide) | 813.3 | 593 | 622 | DMF, DMSO | Hazardous Chemical Waste |
| Dimethylformamide (DMF) | 73.09 | N/A | N/A | N/A | Hazardous Organic Solvent |
| Dimethylsulfoxide (DMSO) | 78.13 | N/A | N/A | N/A | Hazardous Organic Solvent |
Experimental Workflow for this compound Disposal Decision Making
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 9. nj.gov [nj.gov]
- 10. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
